molecular formula C8H4BrF3O2 B1278927 3-Bromo-5-(trifluoromethyl)benzoic acid CAS No. 328-67-6

3-Bromo-5-(trifluoromethyl)benzoic acid

Cat. No.: B1278927
CAS No.: 328-67-6
M. Wt: 269.01 g/mol
InChI Key: AMZBKZQMAZWIJM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Bromo-5-(trifluoromethyl)benzoic acid is a useful research compound. Its molecular formula is C8H4BrF3O2 and its molecular weight is 269.01 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-bromo-5-(trifluoromethyl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4BrF3O2/c9-6-2-4(7(13)14)1-5(3-6)8(10,11)12/h1-3H,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMZBKZQMAZWIJM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1C(F)(F)F)Br)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4BrF3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20454763
Record name 3-Bromo-5-(trifluoromethyl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20454763
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

269.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

328-67-6
Record name 3-Bromo-5-(trifluoromethyl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20454763
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Bromo-5-(trifluoromethyl)benzoic Acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to 3-Bromo-5-(trifluoromethyl)benzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Bromo-5-(trifluoromethyl)benzoic acid is a versatile halogenated aromatic carboxylic acid. Its structure, featuring both a bromine atom and a trifluoromethyl group, makes it a valuable building block in various chemical syntheses. This compound is particularly significant as an intermediate in the development of pharmaceuticals and agrochemicals, where the trifluoromethyl group can enhance metabolic stability and bioactivity.[1] It also finds applications in material science for creating advanced polymers and coatings with enhanced durability and resistance.[1] This guide provides a comprehensive overview of its chemical properties, synthesis, and spectral data.

Chemical and Physical Properties

The physical and chemical properties of this compound are summarized in the tables below. These properties are crucial for its handling, storage, and application in experimental settings.

Table 1: General and Physical Properties
PropertyValueReference
CAS Number 328-67-6[2][3]
Molecular Formula C₈H₄BrF₃O₂[2][3]
Molecular Weight 269.02 g/mol [2][3]
Appearance White to light yellow powder/crystal
Melting Point 133-137 °C
Boiling Point 284.3 °C at 760 mmHg (Predicted)
Density 1.8 g/cm³ (Predicted)
pKa 3.38 ± 0.10 (Predicted)
Solubility Information not available
Table 2: Spectroscopic and Computational Data
PropertyValueReference
InChI InChI=1S/C8H4BrF3O2/c9-6-2-4(7(13)14)1-5(3-6)8(10,11,12)/h1-3H,(H,13,14)[2]
InChIKey AMZBKZQMAZWIJM-UHFFFAOYSA-N[2]
SMILES C1=C(C=C(C=C1C(F)(F)F)Br)C(=O)O[2]
XLogP3 3
PSA 37.3 Ų

Synthesis and Purification

A plausible synthetic workflow is outlined below.

Synthesis_Workflow General Synthetic Workflow A Starting Material (e.g., 3-(trifluoromethyl)toluene) B Bromination A->B Br₂, FeBr₃ C Intermediate (3-Bromo-5-(trifluoromethyl)toluene) B->C D Oxidation C->D KMnO₄ E Crude Product (this compound) D->E F Purification (Recrystallization) E->F G Pure Product F->G JAK_STAT_Pathway Illustrative JAK/STAT Signaling Pathway Receptor Cytokine Receptor JAK JAK Receptor->JAK Activates Cytokine Cytokine Cytokine->Receptor STAT STAT JAK->STAT Phosphorylates pSTAT pSTAT (Dimer) STAT->pSTAT Dimerizes Nucleus Nucleus pSTAT->Nucleus Translocates to Gene Target Gene Transcription pSTAT->Gene Binds to DNA & Promotes Transcription Inhibitor Potential Inhibitor (Derivative of 3-Bromo-5-(trifluoromethyl) -benzoic acid) Inhibitor->JAK

References

An In-depth Technical Guide to the Structure Elucidation of 3-Bromo-5-(trifluoromethyl)benzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural elucidation of 3-Bromo-5-(trifluoromethyl)benzoic acid, a key building block in the synthesis of pharmaceuticals and advanced materials.[1] This document details the molecule's structural identifiers, physicochemical properties, and the analytical techniques essential for its characterization.

Molecular Structure and Identifiers

This compound is an aromatic carboxylic acid. The benzene ring is substituted at positions 1, 3, and 5 with a carboxylic acid group, a bromine atom, and a trifluoromethyl group, respectively.

Below is a summary of its key identifiers.

IdentifierValue
IUPAC Name This compound[2]
CAS Number 328-67-6[1][3][4]
Molecular Formula C₈H₄BrF₃O₂[1][2][3]
Canonical SMILES C1=C(C=C(C=C1C(F)(F)F)Br)C(=O)O[2]
InChI InChI=1S/C8H4BrF3O2/c9-6-2-4(7(13)14)1-5(3-6)8(10,11,12)/h1-3H,(H,13,14)[2][4]
InChIKey AMZBKZQMAZWIJM-UHFFFAOYSA-N[2][4]

graph "chemical_structure" {
layout=neato;
node [shape=plaintext, fontcolor="#202124"];
edge [color="#202124"];

// Nodes for atoms C1 [label="C"]; C2 [label="C"]; C3 [label="C"]; C4 [label="C"]; C5 [label="C"]; C6 [label="C"]; C_COOH [label="C", pos="3.5,0.866!", fontcolor="#202124"]; O1_COOH [label="O", pos="4.2,-0.2!", fontcolor="#EA4335"]; O2_COOH [label="OH", pos="4.2,1.8!", fontcolor="#EA4335"]; C_CF3 [label="C", pos="-3.5,0.866!", fontcolor="#202124"]; F1_CF3 [label="F", pos="-4.5,0.866!", fontcolor="#34A853"]; F2_CF3 [label="F", pos="-3.5,1.866!", fontcolor="#34A853"]; F3_CF3 [label="F", pos="-3.0,0.0!", fontcolor="#34A853"]; Br [label="Br", pos="0,-2.5!", fontcolor="#FBBC05"];

// Benzene ring with explicit positions for clarity C1 [pos="1,1.732!"]; C2 [pos="2,0!"]; C3 [pos="1,-1.732!"]; C4 [pos="-1,-1.732!"]; C5 [pos="-2,0!"]; C6 [pos="-1,1.732!"];

// Edges for bonds C1 -- C2; C2 -- C3; C3 -- C4; C4 -- C5; C5 -- C6; C6 -- C1;

// Substituents C1 -- C_COOH; C_COOH -- O1_COOH [style=double]; C_COOH -- O2_COOH; C5 -- C_CF3; C_CF3 -- F1_CF3; C_CF3 -- F2_CF3; C_CF3 -- F3_CF3; C3 -- Br; }

Figure 1: 2D Structure of this compound

Physicochemical Properties

The physical and chemical properties of this compound are summarized in the table below. These properties are crucial for its handling, storage, and application in synthesis.

PropertyValueSource
Molecular Weight 269.02 g/mol [1]
Monoisotopic Mass 267.93468 Da[2]
Appearance White to light yellow crystalline powder[1]
Melting Point 133 - 137 °C[1]
Boiling Point 284.3 ± 40.0 °C (Predicted)[5]
Density 1.8 ± 0.1 g/cm³ (Predicted)[6]
pKa 3.38 ± 0.10 (Predicted)[5]
Storage Temperature Room Temperature[4]

Spectroscopic Data Analysis

The structural elucidation of this compound relies on a combination of spectroscopic techniques. Below is a description of the expected data from NMR, IR, and Mass Spectrometry.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show three signals corresponding to the aromatic protons.

    • The proton at C2 (between COOH and Br) would appear as a singlet (or a finely split triplet, t).

    • The proton at C4 (between Br and CF₃) would also appear as a singlet (or a finely split triplet, t).

    • The proton at C6 (between CF₃ and COOH) would appear as a singlet (or a finely split triplet, t).

    • The acidic proton of the carboxylic acid group would appear as a broad singlet at a downfield chemical shift (typically >10 ppm), which is exchangeable with D₂O.

  • ¹³C NMR: The carbon NMR spectrum should display 8 distinct signals:

    • One signal for the carboxylic carbon (C=O) around 165-170 ppm.

    • Six signals for the aromatic carbons, with their chemical shifts influenced by the attached substituents. The carbons attached to the electron-withdrawing Br and CF₃ groups (C3 and C5) would be shifted downfield. The carbon attached to the CF₃ group will show coupling with fluorine.

    • One signal for the trifluoromethyl carbon, which will appear as a quartet due to coupling with the three fluorine atoms.

  • ¹⁹F NMR: The fluorine NMR spectrum is expected to show a single, sharp singlet corresponding to the three equivalent fluorine atoms of the trifluoromethyl group.

Infrared (IR) Spectroscopy

The IR spectrum provides information about the functional groups present in the molecule.

  • O-H Stretch: A very broad absorption band is expected in the range of 2500-3300 cm⁻¹ due to the O-H stretching of the carboxylic acid, which is broadened by hydrogen bonding.[7]

  • C=O Stretch: A strong, sharp absorption band is expected around 1700-1725 cm⁻¹ corresponding to the carbonyl (C=O) stretching of the aryl carboxylic acid.[7]

  • C-F Stretch: Strong absorptions are expected in the 1100-1350 cm⁻¹ region, characteristic of the C-F stretching vibrations of the CF₃ group.

  • Aromatic C=C Stretch: Medium to weak absorptions in the 1450-1600 cm⁻¹ region are characteristic of the carbon-carbon stretching within the benzene ring.[7]

  • C-Br Stretch: A weak absorption in the fingerprint region, typically around 500-600 cm⁻¹, corresponds to the C-Br stretch.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern.

  • Molecular Ion Peak: The electron ionization (EI) mass spectrum would show a molecular ion peak (M⁺).

  • Isotopic Pattern: A key feature would be the characteristic isotopic pattern for a bromine-containing compound. There will be two peaks of nearly equal intensity, [M]⁺ and [M+2]⁺, corresponding to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes.

  • Fragmentation: Common fragmentation pathways would include the loss of •OH (M-17), •COOH (M-45), and •Br (M-79/81).

Experimental Protocols

Synthesis via Grignard Carboxylation

A plausible route for the synthesis of this compound involves the carboxylation of a Grignard reagent. This method is analogous to the synthesis of similar benzoic acid derivatives.[8]

Workflow:

G A 1,3-Dibromo-5-(trifluoromethyl)benzene B Grignard Reagent Formation A->B + Mg, THF C Carboxylation B->C + CO2 (s) D Acidic Workup C->D + aq. HCl E Purification D->E Recrystallization F This compound E->F

Figure 2: Synthetic Workflow via Grignard Carboxylation

Protocol:

  • Grignard Reagent Formation: To a flask containing magnesium turnings in anhydrous tetrahydrofuran (THF), a solution of 1,3-dibromo-5-(trifluoromethyl)benzene in anhydrous THF is added dropwise under an inert atmosphere (e.g., nitrogen or argon). The reaction is initiated, and the mixture is refluxed until the magnesium is consumed.

  • Carboxylation: The resulting Grignard reagent solution is cooled in a dry ice/acetone bath. Dry ice (solid CO₂) is then added in portions to the cooled solution with vigorous stirring.

  • Workup: After the addition of CO₂, the reaction mixture is allowed to warm to room temperature. The reaction is then quenched by the slow addition of aqueous hydrochloric acid (e.g., 1 M HCl).

  • Extraction: The aqueous layer is extracted multiple times with an organic solvent such as diethyl ether or ethyl acetate.

  • Purification: The combined organic extracts are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is then purified, typically by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate), to yield pure this compound.

Characterization by High-Performance Liquid Chromatography (HPLC)

Purity analysis is critical and is commonly performed using reverse-phase HPLC.[4]

Protocol:

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient elution is typically used. For example:

    • Solvent A: Water with 0.1% trifluoroacetic acid (TFA) or formic acid.

    • Solvent B: Acetonitrile or Methanol with 0.1% TFA or formic acid.

  • Gradient: A linear gradient from a low to a high percentage of Solvent B over 15-20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at a wavelength where the aromatic ring absorbs, typically around 254 nm.

  • Sample Preparation: The sample is dissolved in the mobile phase or a compatible solvent (e.g., acetonitrile/water mixture) and filtered through a 0.45 µm filter before injection.

Role in Synthesis

This compound is a versatile intermediate. The carboxylic acid group can be converted to esters, amides, or acid chlorides. The bromine atom can participate in various cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) to form new carbon-carbon or carbon-heteroatom bonds, enabling the construction of more complex molecules for drug discovery and material science.[1]

G cluster_0 Functional Group Transformations A 3-Bromo-5-(trifluoromethyl) benzoic Acid B Esterification (e.g., + ROH, H⁺) A->B C Amidation (e.g., + R₂NH, DCC) A->C D Cross-Coupling (e.g., Suzuki, + R-B(OH)₂, Pd cat.) A->D E Ester Derivatives B->E F Amide Derivatives C->F G Biaryl Compounds D->G

Figure 3: Role as a Versatile Synthetic Building Block

Conclusion

The structural elucidation of this compound is achieved through a systematic application of modern analytical techniques. Its molecular formula and connectivity are confirmed by mass spectrometry and NMR spectroscopy, while the presence of key functional groups is verified by IR spectroscopy. Standard chromatographic methods like HPLC are essential for assessing its purity. A thorough understanding of these analytical data and synthetic protocols is fundamental for its effective use in research and development.

References

3-Bromo-5-(trifluoromethyl)benzoic acid CAS number 328-67-6

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 328-67-6

Abstract

This technical guide provides a comprehensive overview of 3-Bromo-5-(trifluoromethyl)benzoic acid, a key fluorinated building block in modern organic synthesis. It is intended for an audience of researchers, medicinal chemists, and professionals in drug development and material science. This document details the compound's physicochemical properties, plausible synthetic routes, known applications, and essential safety information. All quantitative data is presented in structured tables for clarity, and logical workflows are illustrated using diagrams generated with Graphviz, adhering to specified formatting guidelines for optimal readability.

Introduction

This compound is an aromatic carboxylic acid distinguished by the presence of both a bromine atom and a trifluoromethyl group. This unique substitution pattern makes it a highly valuable and versatile intermediate in the synthesis of complex organic molecules. The trifluoromethyl (-CF3) group is a crucial moiety in medicinal chemistry, known for its ability to enhance metabolic stability, binding affinity, and bioavailability of drug candidates. The bromine atom provides a reactive handle for a variety of cross-coupling reactions, enabling the construction of diverse molecular scaffolds. Consequently, this compound serves as a critical starting material in the development of novel pharmaceuticals, particularly those targeting inflammatory diseases and cancer, as well as in the creation of advanced agrochemicals and high-performance materials.

Physicochemical Properties

The fundamental physical and chemical properties of this compound are summarized in the table below. These properties are essential for its handling, storage, and application in synthetic chemistry.

PropertyValueReference(s)
CAS Number 328-67-6,
Molecular Formula C₈H₄BrF₃O₂,
Molecular Weight 269.02 g/mol ,
IUPAC Name This compound
Appearance Off-white to light yellow crystalline powder,
Melting Point 132.3 - 137 °C,,
Boiling Point 284.3 - 331.9 °C at 760 mmHg,
Density 1.489 - 1.773 g/cm³,
Purity ≥97%
InChI Key AMZBKZQMAZWIJM-UHFFFAOYSA-N,
Canonical SMILES C1=C(C=C(C=C1C(F)(F)F)Br)C(=O)O

Synthesis and Experimental Protocols

Plausible Synthesis: Electrophilic Bromination

This method involves the direct bromination of 3-(trifluoromethyl)benzoic acid using a brominating agent and a Lewis acid catalyst. The trifluoromethyl group is a meta-director, and while the carboxylic acid group is also a meta-director, the reaction conditions can be optimized to favor the formation of the desired 3,5-disubstituted product.

Synthesis_Workflow SM 3-(Trifluoromethyl)benzoic Acid Reaction Electrophilic Aromatic Substitution SM->Reaction Reagents Brominating Agent (e.g., NBS, Br₂) + Lewis Acid (e.g., FeBr₃) in Solvent (e.g., CCl₄, H₂SO₄) Reagents->Reaction Workup Reaction Quenching & Aqueous Workup Reaction->Workup Purification Purification (Recrystallization) Workup->Purification Product This compound Purification->Product

Caption: Plausible synthesis workflow for this compound.
General Experimental Protocol (Representative)

  • Materials: 3-(Trifluoromethyl)benzoic acid, N-Bromosuccinimide (NBS) or liquid Bromine (Br₂), Iron(III) bromide (FeBr₃) or concentrated Sulfuric Acid, and an appropriate solvent (e.g., CCl₄ or neat H₂SO₄).

  • Procedure:

    • In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 3-(trifluoromethyl)benzoic acid (1.0 eq) in the chosen solvent.

    • Add the Lewis acid catalyst (e.g., FeBr₃, 0.1 eq) to the mixture.

    • Slowly add the brominating agent (e.g., NBS or Br₂, 1.0-1.1 eq) portion-wise to control the reaction exotherm.

    • Heat the reaction mixture to a moderate temperature (e.g., 50-70 °C) and stir for several hours.

    • Monitor the reaction progress using an appropriate technique, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

    • Upon completion, cool the mixture to room temperature and quench the reaction by carefully pouring it into a beaker of ice-cold water.

    • If a precipitate forms, collect the solid by vacuum filtration. If the product remains in an organic layer, perform a liquid-liquid extraction.

    • Wash the crude product with water and a reducing agent solution (e.g., sodium bisulfite) if bromine was used, to remove any excess halogen.

    • Purify the crude solid by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the final product.

Disclaimer: This protocol is a generalized representation and has not been optimized. Researchers must consult relevant literature and perform appropriate safety assessments before attempting any chemical synthesis.

Applications in Research and Development

The primary value of this compound lies in its role as a versatile building block for constructing more complex, high-value molecules.

Building_Block_Concept cluster_reactions Chemical Transformations cluster_products Synthesized Molecules Start 3-Bromo-5-(trifluoromethyl) benzoic Acid R1 Suzuki/Stille Coupling (at Br site) Start->R1 R2 Amide Coupling (at COOH site) Start->R2 R3 Esterification (at COOH site) Start->R3 P1 Biaryl Compounds R1->P1 P2 Amide Derivatives R2->P2 P3 Ester Derivatives R3->P3 Final Biologically Active Molecules (e.g., Drug Candidates) P1->Final P2->Final P3->Final

Caption: Role as a versatile building block in synthetic chemistry.
  • Pharmaceutical Intermediates: The compound is a key precursor in the synthesis of active pharmaceutical ingredients (APIs). The carboxylic acid group can be readily converted to amides or esters, while the bromo-substituent allows for the introduction of various aryl or alkyl groups via metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira). This dual reactivity is crucial for building the complex scaffolds of modern drugs.

  • Agrochemicals: Similar to its use in pharmaceuticals, it serves as an intermediate in creating new herbicides and pesticides where the trifluoromethyl group contributes to the molecule's potency and stability.

  • Material Science: It can be incorporated into polymers or used to create specialty coatings. The presence of fluorine can enhance properties such as thermal stability, chemical resistance, and hydrophobicity.

Spectral Data

Detailed spectral analysis is crucial for structure confirmation and purity assessment. Below is a summary of expected spectral characteristics.

Spectrum TypeExpected Characteristics
¹H NMR Signals in the aromatic region (δ 7.5-8.5 ppm) corresponding to the three protons on the benzene ring. A broad singlet far downfield (>10 ppm) for the carboxylic acid proton, which is exchangeable with D₂O.
¹³C NMR Resonances for the eight distinct carbon atoms, including the carboxyl carbon (~165-170 ppm), the carbon attached to the CF₃ group (a quartet due to C-F coupling), and other aromatic carbons.
¹⁹F NMR A singlet corresponding to the three equivalent fluorine atoms of the trifluoromethyl group.
FTIR (cm⁻¹) A very broad O-H stretch from the carboxylic acid dimer (approx. 2500-3300 cm⁻¹). A sharp C=O stretch (approx. 1680-1710 cm⁻¹). C-F stretching bands (approx. 1100-1350 cm⁻¹). C-Br stretch (approx. 500-650 cm⁻¹).

Note: Specific chemical shifts (ppm) and wavenumbers (cm⁻¹) should be determined experimentally for each batch and may vary slightly based on the solvent and instrument used.

Safety and Handling

Proper handling of this compound is essential in a laboratory setting. The compound is classified with several hazards, and appropriate personal protective equipment (PPE) should be used at all times.

Hazard ClassGHS PictogramSignal WordHazard Statement(s)Reference(s)
Skin Corrosion/Irritation GHS07WarningH315: Causes skin irritation,
Serious Eye Damage/Irritation GHS07WarningH319: Causes serious eye irritation,
STOT - Single Exposure GHS07WarningH335: May cause respiratory irritation
  • Handling: Use only in a well-ventilated area, preferably in a chemical fume hood. Avoid breathing dust. Avoid contact with skin, eyes, and clothing. Wear protective gloves, safety goggles, and a lab coat.

  • Storage: Store in a tightly closed container in a dry and cool place. Keep away from moisture, heat, and light.

  • Disposal: Dispose of contents/container to an approved waste disposal plant in accordance with local, state, and federal regulations.

Conclusion

This compound (CAS 328-67-6) is a strategically important chemical intermediate. Its dual functionality, combining a reactive bromine atom for cross-coupling with a bioisosteric trifluoromethyl group, makes it a valuable asset for medicinal chemists and material scientists. This guide has summarized its key properties, outlined a plausible synthetic approach, and highlighted its critical role as a building block in the development of new technologies. Adherence to strict safety protocols is mandatory when handling this compound.

An In-depth Technical Guide to the Physical Properties of 3-Bromo-5-(trifluoromethyl)benzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Bromo-5-(trifluoromethyl)benzoic acid is a halogenated aromatic carboxylic acid that serves as a crucial building block in organic synthesis. Its unique substitution pattern, featuring both a bromine atom and a trifluoromethyl group, imparts distinct electronic and steric properties, making it a valuable intermediate in the development of pharmaceuticals and agrochemicals.[1] The trifluoromethyl group, in particular, is known to enhance metabolic stability, lipophilicity, and binding affinity of molecules, properties highly sought after in drug design. This guide provides a comprehensive overview of the key physical properties of this compound, complete with experimental protocols and logical workflows to aid researchers in its application.

Core Physical and Chemical Properties

The physical characteristics of this compound are fundamental to its handling, storage, and application in synthetic chemistry. These properties have been determined through various analytical techniques and are summarized below.

Data Presentation: Physical Property Summary

PropertyValueSource(s)
Molecular Formula C₈H₄BrF₃O₂[1][2][3]
Molecular Weight 269.02 g/mol [1][2][3]
Melting Point 132.3 - 137 °C[1][2][4][5][6]
Boiling Point 284.3 °C at 760 mmHg[2][4][5]
Density 1.8 ± 0.1 g/cm³[2]
pKa (Predicted) 3.38 ± 0.10[5]
Appearance White to light yellow crystalline powder[1][4][6]
CAS Number 328-67-6[1][2][3]

Experimental Protocols

Detailed methodologies for determining the key physical properties of organic compounds like this compound are crucial for ensuring data accuracy and reproducibility. The following sections outline standard laboratory procedures.

Melting Point Determination

The melting point is a critical indicator of a compound's purity. Pure crystalline solids typically exhibit a sharp melting point range of 0.5-1.0°C, whereas impurities will depress and broaden this range.[7]

Methodology: Capillary Method

  • Sample Preparation: A small amount of finely powdered, dry this compound is packed into a capillary tube, sealed at one end, to a height of 1-2 mm.[7][8][9] This is achieved by tapping the sealed end of the tube on a hard surface.[9]

  • Apparatus Setup: The capillary tube is placed into a melting point apparatus, adjacent to a calibrated thermometer.[8] Modern apparatuses often use a heated metal block and a digital thermometer.[10]

  • Heating and Observation:

    • The sample is heated rapidly to a temperature approximately 10-15°C below the expected melting point (around 120°C).[9]

    • The heating rate is then reduced to a slow and steady 1-2°C per minute to ensure thermal equilibrium between the sample, heating block, and thermometer.[9]

    • The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range (T1).

    • The temperature at which the last crystal melts and the entire sample is in a liquid state is recorded as the end of the melting range (T2).[9][10]

  • Reporting: The melting point is reported as the range T1 - T2. For this compound, this is expected to be within 133-137°C.[1][6]

Melting_Point_Workflow A Prepare Sample: Finely powder the compound B Pack Capillary Tube (1-2 mm height) A->B C Place in Melting Point Apparatus B->C D Rapid Heating (to ~120°C) C->D E Slow Heating (1-2°C / min) D->E F Observe Melting E->F G First liquid observed? F->G G->E No H Record T1 G->H Yes I All solid melted? H->I I->E No J Record T2 I->J Yes K Report Range: T1 - T2 J->K

Workflow for Melting Point Determination
Solubility Assessment

Solubility provides insights into the polarity and potential intermolecular interactions of a compound. The principle of "like dissolves like" is a fundamental guideline.[11]

Methodology: Qualitative Solubility Testing

  • Solvent Selection: A range of solvents with varying polarities should be used, such as water (polar, protic), diethyl ether (nonpolar), 5% aq. NaOH (basic), and 5% aq. HCl (acidic).

  • Procedure:

    • Place approximately 25 mg of this compound into a small test tube.[12]

    • Add 0.75 mL of the chosen solvent in small portions, shaking vigorously after each addition.[12]

    • Observe if the solid dissolves completely.

  • Interpretation:

    • Insoluble in Water, Soluble in 5% NaOH: This is the expected behavior for a carboxylic acid like this compound. The acidic proton reacts with the base to form a water-soluble sodium salt (sodium 3-bromo-5-(trifluoromethyl)benzoate).[13]

    • Insoluble in 5% HCl: As an acid, it will not react with or be protonated by another acid.

    • Solubility in Organic Solvents: It is expected to be soluble in moderately polar to polar organic solvents due to its aromatic ring and polar functional groups.

Solubility_Logic cluster_compound This compound cluster_solvents Solvent Interaction Structure Structure: Aromatic Ring (Nonpolar) -COOH (Polar, Acidic) -CF3, -Br (Polar) Water Water (Polar) Structure->Water NaOH 5% NaOH (Basic) Structure->NaOH HCl 5% HCl (Acidic) Structure->HCl Result_Water Result: Insoluble (Large nonpolar part dominates) Water->Result_Water Result_NaOH Result: Soluble (Acid-base reaction forms a salt) NaOH->Result_NaOH Result_HCl Result: Insoluble (No reaction) HCl->Result_HCl

Logical Flow of Solubility Behavior
pKa Determination

The acid dissociation constant (pKa) quantifies the acidity of a compound. For a carboxylic acid, it is the pH at which the protonated (-COOH) and deprotonated (-COO⁻) forms are present in equal concentrations.

Methodology: Potentiometric Titration

  • Sample Preparation: Accurately weigh approximately 0.1-0.2 g of this compound and dissolve it in about 100 mL of deionized water.[14] Gentle warming may be required, followed by cooling to room temperature.[14] If solubility is low, a co-solvent like methanol may be used, though this will yield an apparent pKa specific to that solvent mixture.[15]

  • Titration Setup:

    • Calibrate a pH meter using standard buffer solutions (e.g., pH 4.0, 7.0, 10.0).[14]

    • Place the dissolved sample on a magnetic stir plate and immerse the calibrated pH electrode and the tip of a burette containing a standardized strong base (e.g., 0.1 M NaOH).

  • Procedure:

    • Record the initial pH of the acid solution.

    • Add the NaOH titrant in small, precise increments (e.g., 0.1-0.2 mL).

    • After each addition, allow the pH reading to stabilize and record both the volume of titrant added and the corresponding pH.

    • Continue this process until the pH begins to change rapidly (approaching the equivalence point) and then well past it.

  • Data Analysis:

    • Plot the recorded pH values (y-axis) against the volume of NaOH added (x-axis) to generate a titration curve.

    • The equivalence point is the volume of NaOH at the steepest point of the curve (inflection point).[15]

    • The pKa is determined from the pH at the half-equivalence point (the volume of NaOH that is half of the volume at the equivalence point). At this point, pH = pKa according to the Henderson-Hasselbalch equation.[14]

pKa_Determination_Workflow A Accurately weigh and dissolve the acid C Titrate with standardized NaOH solution A->C B Calibrate pH Meter B->C D Record pH vs. Volume of NaOH added C->D E Plot Titration Curve (pH vs. Volume) D->E F Identify Equivalence Point (Steepest slope) E->F G Determine Half-Equivalence Point Volume F->G H Find pH at Half- Equivalence Point from graph G->H I Result: pKa = pH at half-equivalence H->I

Workflow for pKa Determination via Titration

Conclusion

The physical properties of this compound, particularly its well-defined melting point, acidic nature, and predictable solubility, make it a reliable and versatile reagent in synthetic chemistry. The trifluoromethyl group and bromine atom provide handles for further functionalization while influencing the overall physicochemical profile of the molecule. The experimental protocols and workflows detailed in this guide offer a standardized approach for researchers to verify the purity and understand the behavior of this important chemical intermediate in various laboratory settings.

References

A Technical Guide to the Physicochemical Properties of 3-Bromo-5-(trifluoromethyl)benzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides an in-depth overview of the key physical properties, specifically the melting and boiling points, of 3-Bromo-5-(trifluoromethyl)benzoic acid (CAS No. 328-67-6). It is intended for researchers, scientists, and professionals in drug development and chemical synthesis who utilize this compound in their work. This document outlines the reported physical constants and provides standardized methodologies for their experimental determination.

Core Physical Properties

This compound is a white to off-white crystalline solid.[1][2] Its molecular structure, featuring both a bromine atom and a trifluoromethyl group, makes it a valuable intermediate in the synthesis of pharmaceuticals and agrochemicals.[1] The accurate determination of its physical properties, such as melting and boiling points, is crucial for its application in synthesis, purification, and quality control.

The experimentally determined melting and boiling points for this compound are summarized in the table below. It is important to note the variations in reported boiling points, which may be attributed to different experimental conditions or purities of the samples tested.

Physical PropertyReported ValuePressure
Melting Point 133 - 137 °C[1]N/A
132.3 - 132.8 °C[2][3]N/A
Boiling Point 331.9 °C[2]760 mmHg
284.3 °C[3]760 mmHg

Experimental Protocols

The following sections detail the standard laboratory protocols for determining the melting and boiling points of a solid organic compound like this compound.

The capillary method is the most common technique for determining the melting point of a crystalline solid.

Apparatus:

  • Melting point apparatus (e.g., Thomas-Hoover Uni-Melt or similar digital device)

  • Capillary tubes (sealed at one end)

  • Sample of this compound, finely powdered

  • Mortar and pestle

Procedure:

  • Sample Preparation: A small amount of the crystalline sample is placed on a clean, dry watch glass and crushed into a fine powder using a spatula or mortar and pestle.

  • Loading the Capillary Tube: The open end of a capillary tube is tapped into the powdered sample, forcing a small amount of the solid into the tube. The tube is then inverted and tapped gently on a hard surface to pack the sample into the sealed end. This process is repeated until a packed sample column of 2-3 mm in height is achieved.

  • Measurement: The loaded capillary tube is placed into the heating block of the melting point apparatus.

  • Heating Rate: The apparatus is heated rapidly to a temperature approximately 15-20 °C below the expected melting point. The heating rate is then reduced to 1-2 °C per minute to ensure thermal equilibrium between the sample and the thermometer.

  • Observation: The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the entire solid sample has turned into a clear liquid is recorded as the end of the melting range.

For high-boiling-point solids, the boiling point is typically determined at atmospheric or reduced pressure using a distillation setup.

Apparatus:

  • Short-path distillation apparatus

  • Heating mantle with a stirrer

  • Round-bottom flask

  • Thermometer and adapter

  • Condenser

  • Receiving flask

  • Vacuum source (if measuring at reduced pressure)

Procedure:

  • Setup: A small amount of this compound is placed in the round-bottom flask along with a magnetic stir bar.

  • Apparatus Assembly: The distillation apparatus is assembled. The thermometer bulb should be positioned so that its top is level with the bottom of the side-arm leading to the condenser.

  • Heating: The sample is heated gently using the heating mantle. The stirring is initiated to ensure smooth boiling.

  • Equilibrium: The sample is heated until a steady reflux of condensate is observed on the thermometer bulb.

  • Temperature Reading: The temperature is recorded when it becomes constant. This stable temperature, where both liquid and vapor phases are in equilibrium, is the boiling point at the measured atmospheric pressure.

  • Pressure Correction: If the determination is not performed at standard atmospheric pressure (760 mmHg), the observed boiling point can be corrected using a nomograph or the Clausius-Clapeyron equation.

Logical Workflow for Physicochemical Characterization

The following diagram illustrates a typical workflow for the physicochemical characterization of a chemical compound in a research and development setting.

G cluster_determination Physical Property Determination compound Obtain Compound (Synthesis or Purchase) qc Quality Control (Purity Analysis via HPLC, NMR) compound->qc prep Sample Preparation (Drying, Grinding) qc->prep mp Melting Point (MP) Determination prep->mp bp Boiling Point (BP) Determination prep->bp analysis Data Analysis (Compare to Literature, Assess Purity) mp->analysis bp->analysis report Final Report & Documentation analysis->report

Caption: Workflow for Physicochemical Characterization.

References

Navigating the Solubility Landscape of 3-Bromo-5-(trifluoromethyl)benzoic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Bromo-5-(trifluoromethyl)benzoic acid is a key building block in the synthesis of novel pharmaceutical and agrochemical compounds. Its solubility in various organic solvents is a critical parameter for reaction optimization, purification, and formulation development. This technical guide addresses the current landscape of solubility data for this compound. Due to the limited availability of specific quantitative data in public literature, this document provides a comprehensive, standardized experimental protocol for determining the solubility of this compound in a range of common organic solvents. Furthermore, it outlines the principles of data presentation and visualization to facilitate consistent and comparable results across research endeavors.

Introduction

This compound (CAS No. 328-67-6) is a substituted aromatic carboxylic acid. The presence of both a bromine atom and a trifluoromethyl group on the benzoic acid scaffold imparts unique electronic and steric properties, making it a valuable intermediate in medicinal chemistry and materials science. The trifluoromethyl group, in particular, is known to enhance metabolic stability and binding affinity of drug candidates.

This guide, therefore, serves two primary purposes:

  • To acknowledge the current data gap and provide a robust, standardized methodology for researchers to determine the solubility of this compound.

  • To establish a framework for the clear and consistent reporting of such data, including a template for data presentation and a visualization of the experimental workflow.

Predicted Solubility Profile

While quantitative data is scarce, a qualitative prediction of the solubility of this compound can be made based on the principle of "like dissolves like". The molecule possesses a polar carboxylic acid group capable of hydrogen bonding, and a larger, more nonpolar brominated and fluorinated aromatic ring.

  • Polar Protic Solvents (e.g., Methanol, Ethanol): The carboxylic acid group is expected to interact favorably with these solvents through hydrogen bonding, leading to good solubility.

  • Polar Aprotic Solvents (e.g., Acetone, Ethyl Acetate, Dimethyl Sulfoxide): These solvents can act as hydrogen bond acceptors, interacting with the carboxylic acid proton. Good to moderate solubility is anticipated.

  • Nonpolar Solvents (e.g., Toluene, Hexane): The large, nonpolar portion of the molecule suggests some affinity for these solvents, but the highly polar carboxylic acid group will likely limit overall solubility.

Experimental Protocol for Solubility Determination: The Shake-Flask Method

The following protocol details the widely accepted shake-flask method for determining the equilibrium solubility of a solid compound in a liquid solvent.[1][2][3][4][5] This method is considered the gold standard for generating thermodynamic solubility data.[1][5]

Materials and Equipment
  • This compound (solid)

  • Selected organic solvents (analytical grade or higher)

  • Analytical balance (readable to at least 0.1 mg)

  • Vials with screw caps and inert liners

  • Constant temperature orbital shaker or water bath

  • Syringe filters (e.g., 0.22 µm PTFE)

  • Volumetric flasks and pipettes

  • Apparatus for quantitative analysis (e.g., HPLC-UV, UV-Vis spectrophotometer, or equipment for gravimetric analysis)

Procedure
  • Preparation of Saturated Solutions:

    • Add an excess amount of solid this compound to a series of vials. An excess is visually confirmed by the presence of undissolved solid at the end of the experiment.

    • To each vial, add a known volume of a specific organic solvent.

    • Seal the vials tightly to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a constant temperature shaker or water bath set to the desired temperature (e.g., 25 °C).

    • Agitate the vials for a sufficient period to ensure equilibrium is reached (typically 24-48 hours). A preliminary study can be conducted to determine the time to reach equilibrium by taking measurements at various time points (e.g., 12, 24, 48, and 72 hours). Equilibrium is reached when consecutive measurements show no significant change in concentration.

  • Sample Collection and Preparation:

    • After the equilibration period, cease agitation and allow the vials to stand undisturbed at the experimental temperature for a sufficient time to allow the excess solid to settle.

    • Carefully withdraw a sample of the supernatant using a syringe.

    • Immediately filter the sample through a syringe filter into a clean, dry vial. This step is crucial to remove any undissolved solid particles.

    • Accurately dilute the filtered sample with the same solvent to a concentration that falls within the linear range of the chosen analytical method.

Quantitative Analysis

The concentration of the dissolved this compound in the diluted sample can be determined by a suitable analytical method.

  • High-Performance Liquid Chromatography (HPLC): This is a highly specific and sensitive method.[6][7][8][9][10] A calibration curve should be prepared using standard solutions of known concentrations.

  • UV-Vis Spectrophotometry: This method is simpler and faster than HPLC but may be less specific.[11][12][13][14] A calibration curve is required.

  • Gravimetric Analysis: This method involves evaporating a known volume of the filtered saturated solution to dryness and weighing the residue.[15][16][17][18] It is a simple method but may be less accurate for solvents with high boiling points or for compounds that are not thermally stable.

Calculation of Solubility

The solubility (S) is calculated from the concentration of the diluted sample, taking into account the dilution factor. Solubility is typically expressed in units of g/100 mL, mg/mL, or mol/L.

Data Presentation

To ensure consistency and facilitate comparison of results, all experimentally determined solubility data for this compound should be presented in a clear, tabular format.

Table 1: Experimentally Determined Solubility of this compound at 25 °C

Organic SolventChemical ClassSolubility ( g/100 mL)Solubility (mol/L)Analytical Method
MethanolPolar ProticData to be determinedData to be determined
EthanolPolar ProticData to be determinedData to be determined
AcetonePolar AproticData to be determinedData to be determined
Ethyl AcetatePolar AproticData to be determinedData to be determined
DichloromethaneHalogenatedData to be determinedData to be determined
ChloroformHalogenatedData to be determinedData to be determined
TolueneAromatic HydrocarbonData to be determinedData to be determined
n-HexaneAliphatic HydrocarbonData to be determinedData to be determined
Dimethyl SulfoxidePolar AproticData to be determinedData to be determined

Visualization of Experimental Workflow

A clear visual representation of the experimental workflow can aid in understanding and reproducing the solubility determination process.

experimental_workflow cluster_prep Preparation cluster_equil Equilibration cluster_sampling Sampling cluster_analysis Analysis prep1 Add excess solid to vial prep2 Add known volume of solvent prep1->prep2 equil1 Agitate at constant temperature (24-48 hours) prep2->equil1 samp1 Settle excess solid equil1->samp1 samp2 Withdraw supernatant samp1->samp2 samp3 Filter supernatant (0.22 µm filter) samp2->samp3 ana1 Dilute sample samp3->ana1 ana2 Quantify concentration (e.g., HPLC, UV-Vis) ana1->ana2 ana3 Calculate solubility ana2->ana3

References

3-Bromo-5-(trifluoromethyl)benzoic acid molecular weight and formula

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 3-Bromo-5-(trifluoromethyl)benzoic acid

This technical guide provides a comprehensive overview of this compound, a key building block in medicinal chemistry and material science. It is intended for researchers, scientists, and professionals in drug development and related fields. This document outlines its chemical and physical properties, provides illustrative experimental protocols, and summarizes its safety profile.

Chemical Identity and Molecular Structure

This compound is an aromatic carboxylic acid characterized by the presence of a bromine atom and a trifluoromethyl group on the benzene ring. These substitutions significantly influence the electronic properties and reactivity of the molecule.

Molecular Formula: C₈H₄BrF₃O₂[1][2][3][4]

Molecular Weight: 269.02 g/mol [1][2]

IUPAC Name: this compound[2]

CAS Registry Number: 328-67-6[1][2]

Synonyms: 3-Bromo-5-carboxybenzotrifluoride, 5-Bromo-alpha,alpha,alpha-trifluoro-m-toluic acid[5]

Physicochemical Properties

The physicochemical properties of this compound are summarized in the table below. These characteristics are crucial for its handling, storage, and application in chemical synthesis.

PropertyValueSource(s)
Physical Form White to light yellow powder or crystal[1]
Melting Point 133 - 137 °C[1]
Boiling Point 284.3 °C at 760 mmHg[6]
Density 1.8 ± 0.1 g/cm³[6]
Flash Point 125.8 ± 27.3 °C[6]
Purity ≥ 98% (HPLC)[1]
Storage Store at room temperature[1][7]

Logical Relationship of Properties

The following diagram illustrates the interconnectedness of the key attributes of this compound.

G Properties of this compound A Chemical Identity C₈H₄BrF₃O₂ MW: 269.02 g/mol CAS: 328-67-6 B Physicochemical Properties Melting Point: 133-137 °C Boiling Point: 284.3 °C Density: 1.8 g/cm³ A->B determines C Safety & Hazards GHS Pictogram: Irritant H-Statements: H315, H319, H335 A->C associated with E Spectroscopic Data (Expected) ¹H NMR, ¹³C NMR, ¹⁹F NMR, IR A->E characterized by D Applications Pharmaceutical Intermediate Material Science B->D enables

Caption: Key properties of this compound.

Experimental Protocols

Detailed experimental procedures are essential for the successful application and study of this compound. Below are representative protocols for its synthesis and characterization.

Synthesis via Grignard Reaction and Carboxylation (Illustrative)

This protocol is adapted from a method for a structurally related compound and illustrates a common synthetic route.

Objective: To synthesize a substituted benzoic acid via a Grignard reagent.

Materials:

  • 3,5-Disubstituted bromobenzene derivative

  • Magnesium turnings

  • Anhydrous tetrahydrofuran (THF)

  • Carbon dioxide (solid, dry ice)

  • Hydrochloric acid (aqueous solution)

  • Diethyl ether

Procedure:

  • In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add magnesium turnings.

  • Add a small volume of anhydrous THF to cover the magnesium.

  • Dissolve the 3,5-disubstituted bromobenzene derivative in anhydrous THF and add it to the dropping funnel.

  • Add a small portion of the bromide solution to the magnesium suspension to initiate the Grignard reaction. Initiation may be indicated by a gentle reflux.

  • Once the reaction has started, add the remaining bromide solution dropwise at a rate that maintains a gentle reflux.

  • After the addition is complete, reflux the mixture for an additional hour to ensure complete formation of the Grignard reagent.

  • Cool the reaction mixture in an ice bath.

  • Carefully add crushed dry ice (solid CO₂) to the cooled Grignard reagent. An excess of CO₂ is used to ensure complete carboxylation.

  • Allow the mixture to warm to room temperature, and then quench the reaction by slowly adding aqueous hydrochloric acid.

  • Transfer the mixture to a separatory funnel and extract the product with diethyl ether.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude benzoic acid derivative.

  • Purify the crude product by recrystallization or column chromatography.

Spectroscopic Characterization

While specific experimental spectra for this compound are not detailed in the provided search results, typical spectroscopic features can be anticipated based on its structure and data for analogous compounds.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The proton NMR spectrum is expected to show signals in the aromatic region corresponding to the three protons on the benzene ring. The chemical shifts and coupling patterns will be influenced by the bromo, trifluoromethyl, and carboxylic acid groups. A broad singlet corresponding to the carboxylic acid proton will also be present, typically at a downfield chemical shift.

    • ¹³C NMR: The carbon NMR spectrum will display eight distinct signals corresponding to the eight carbon atoms in the molecule. The carbon of the trifluoromethyl group will appear as a quartet due to coupling with the fluorine atoms.

    • ¹⁹F NMR: The fluorine NMR spectrum will show a singlet for the three equivalent fluorine atoms of the trifluoromethyl group.

  • Infrared (IR) Spectroscopy:

    • The IR spectrum will exhibit a broad absorption band in the region of 2500-3300 cm⁻¹ characteristic of the O-H stretching of the carboxylic acid dimer.

    • A strong, sharp absorption band around 1700 cm⁻¹ will be present, corresponding to the C=O (carbonyl) stretching vibration.

    • Absorptions corresponding to C-H, C=C aromatic, C-Br, and C-F stretching and bending vibrations will also be observed.

Safety and Hazard Information

This compound is classified as an irritant. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this chemical. Work should be conducted in a well-ventilated fume hood.

GHS Hazard Statements:

  • H315: Causes skin irritation.[2]

  • H319: Causes serious eye irritation.[2]

  • H335: May cause respiratory irritation.[2]

GHS Pictogram:

  • Irritant (exclamation mark)[2]

Precautionary Statements:

  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[2][8]

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.

  • P302+P352: IF ON SKIN: Wash with plenty of water.[2]

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Applications in Research and Development

This compound is a valuable intermediate in the synthesis of pharmaceuticals and advanced materials. The trifluoromethyl group can enhance properties such as metabolic stability and bioavailability in drug candidates. Its reactivity also makes it a versatile building block in organic synthesis for the creation of complex molecules.

References

Spectroscopic Analysis of 3-Bromo-5-(trifluoromethyl)benzoic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 3-Bromo-5-(trifluoromethyl)benzoic acid (CAS No. 328-67-6). Due to the limited availability of public spectroscopic data for this specific compound, this document presents predicted spectral features based on the analysis of structurally similar compounds. It also includes detailed, generalized experimental protocols for the acquisition of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, which are standard techniques for the structural elucidation and characterization of organic molecules.

Compound Identification

PropertyValueSource
Compound Name This compound-
CAS Number 328-67-6[1]
Molecular Formula C₈H₄BrF₃O₂[1]
Molecular Weight 269.02 g/mol
Structure IUPAC Name: this compound[1]

Spectroscopic Data (Predicted and Analogous Compounds)

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the structure of organic compounds by providing information about the chemical environment of hydrogen (¹H NMR) and carbon (¹³C NMR) atoms.

¹H NMR (Proton NMR) Data

Predicted for this compound in CDCl₃

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~11-13Singlet1H-COOH
~8.3Singlet1HAr-H
~8.1Singlet1HAr-H
~8.0Singlet1HAr-H

Analogous Compound Data: 3-(Trifluoromethyl)benzoic acid in DMSO-d₆[2]

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
13.36Singlet1H-COOH
8.36 – 7.76Multiplet2HAr-H
7.71Multiplet1HAr-H
7.61 – 7.46Multiplet1HAr-H

¹³C NMR (Carbon NMR) Data

Predicted for this compound

Chemical Shift (δ, ppm)Assignment
~165-170C=O
~135Ar-C
~133 (q)Ar-C-CF₃
~131Ar-C
~129Ar-C
~125Ar-C-Br
~123 (q)-CF₃

Analogous Compound Data: 3-(Trifluoromethyl)benzoic acid in DMSO-d₆[2]

Chemical Shift (δ, ppm)Assignment
166.5C=O
133.8Ar-C
133.4Ar-C
133.2Ar-C
131.1Ar-C
129.3Ar-C
128.4Ar-C
Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.

Predicted IR Data for this compound

Wavenumber (cm⁻¹)IntensityAssignment
2500-3300BroadO-H stretch (Carboxylic Acid)
1700-1725StrongC=O stretch (Carboxylic Acid)
1600-1450MediumC=C stretch (Aromatic)
1200-1350StrongC-F stretch (Trifluoromethyl)
1000-1200StrongC-O stretch
600-800StrongC-Br stretch

Analogous Compound Data: IR Spectrum of 3,5-Bis(trifluoromethyl)benzoic acid[3]

The gas-phase IR spectrum of this similar compound shows characteristic absorptions for the carboxylic acid and trifluoromethyl groups.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound.

Predicted Mass Spectrometry Data for this compound

m/zInterpretation
268/270[M]⁺ Molecular ion peak (presence of Br isotopes)
251/253[M-OH]⁺
223/225[M-COOH]⁺
199[M-Br]⁺
145[M-Br-CF₃]⁺

Experimental Protocols

The following are detailed, generalized methodologies for the key spectroscopic techniques.

NMR Spectroscopy

Sample Preparation:

  • Weigh approximately 5-10 mg of the solid sample.

  • Dissolve the sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry vial.

  • Transfer the solution to a 5 mm NMR tube.

Data Acquisition:

  • Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher).

  • ¹H NMR:

    • Pulse Program: Standard single-pulse experiment.

    • Number of Scans: 16-64, depending on sample concentration.

    • Relaxation Delay: 1-5 seconds.

    • Spectral Width: -2 to 12 ppm.

  • ¹³C NMR:

    • Pulse Program: Proton-decoupled single-pulse experiment.

    • Number of Scans: 1024 or more, as ¹³C has a low natural abundance.

    • Relaxation Delay: 2-5 seconds.

    • Spectral Width: 0 to 220 ppm.

Data Processing:

  • Apply Fourier transformation to the acquired Free Induction Decay (FID).

  • Phase correct the spectrum.

  • Calibrate the chemical shifts using the residual solvent peak as a reference.

  • Integrate the peaks in the ¹H NMR spectrum.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing weigh Weigh Sample dissolve Dissolve in Deuterated Solvent weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer acquire Acquire FID on NMR Spectrometer transfer->acquire ft Fourier Transform acquire->ft phase Phase Correction ft->phase calibrate Chemical Shift Calibration phase->calibrate integrate Integration (1H) calibrate->integrate Final Spectrum Final Spectrum integrate->Final Spectrum

NMR Experimental Workflow
FT-IR Spectroscopy

Sample Preparation (Attenuated Total Reflectance - ATR):

  • Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

  • Place a small amount of the solid sample directly onto the ATR crystal.

  • Apply pressure using the instrument's anvil to ensure good contact between the sample and the crystal.

Data Acquisition:

  • Instrument: A Fourier-Transform Infrared (FT-IR) spectrometer equipped with an ATR accessory.

  • Background Scan: Record a background spectrum of the empty, clean ATR crystal.

  • Sample Scan:

    • Number of Scans: 16-32.

    • Resolution: 4 cm⁻¹.

    • Spectral Range: 4000-400 cm⁻¹.

Data Processing:

  • The instrument software automatically ratios the sample spectrum against the background spectrum to generate the final transmittance or absorbance spectrum.

  • Perform baseline correction if necessary.

FTIR_ATR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing clean Clean ATR Crystal place Place Sample on Crystal clean->place apply_pressure Apply Pressure place->apply_pressure bg_scan Record Background Spectrum apply_pressure->bg_scan sample_scan Record Sample Spectrum bg_scan->sample_scan ratio Ratio Sample to Background sample_scan->ratio baseline Baseline Correction ratio->baseline Final IR Spectrum Final IR Spectrum baseline->Final IR Spectrum

FT-IR (ATR) Experimental Workflow
Mass Spectrometry

Sample Preparation (Electrospray Ionization - ESI):

  • Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent (e.g., methanol, acetonitrile).

  • Further dilute an aliquot of this solution to a final concentration of approximately 1-10 µg/mL in the same solvent.

  • If necessary, add a small amount of a modifier like formic acid or ammonium hydroxide to promote ionization.

Data Acquisition:

  • Instrument: A mass spectrometer equipped with an ESI source (e.g., Q-TOF, Orbitrap).

  • Infusion: Introduce the sample solution into the ion source via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 µL/min).

  • Ionization Mode: Acquire spectra in both positive and negative ion modes to determine the best ionization conditions.

  • Mass Range: Scan a wide mass range (e.g., m/z 50-500) to detect the molecular ion and potential fragments.

Data Processing:

  • The instrument software processes the raw data to generate a mass spectrum.

  • Identify the molecular ion peak ([M+H]⁺ or [M-H]⁻).

  • Analyze the isotopic pattern, especially for bromine-containing compounds, to confirm the elemental composition.

  • Propose structures for observed fragment ions.

MS_ESI_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Analysis dissolve Dissolve Sample dilute Dilute to µg/mL dissolve->dilute infuse Infuse into ESI Source dilute->infuse acquire Acquire Mass Spectrum (Positive & Negative Modes) infuse->acquire identify_ion Identify Molecular Ion acquire->identify_ion analyze_isotopes Analyze Isotopic Pattern identify_ion->analyze_isotopes analyze_fragments Analyze Fragmentation analyze_isotopes->analyze_fragments Final Mass Spectrum Final Mass Spectrum analyze_fragments->Final Mass Spectrum

Mass Spectrometry (ESI) Workflow

References

Potential Research Avenues for 3-Bromo-5-(trifluoromethyl)benzoic acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Bromo-5-(trifluoromethyl)benzoic acid is a versatile chemical scaffold with significant potential for the development of novel therapeutic agents and materials. Its unique substitution pattern, featuring a bromine atom suitable for cross-coupling reactions and an electron-withdrawing trifluoromethyl group that can enhance metabolic stability and binding affinity, makes it an attractive starting point for chemical exploration. This technical guide outlines promising research areas for this compound, focusing on its potential applications in antitubercular and neurodegenerative disease drug discovery. Detailed experimental protocols for the synthesis of the core scaffold and its derivatives are provided, alongside quantitative biological data from relevant studies to inform future research and development.

Core Compound Properties

This compound is a white to light yellow crystalline solid. Its key physicochemical properties are summarized in the table below.

PropertyValueReference
CAS Number 328-67-6[1][2][3]
Molecular Formula C₈H₄BrF₃O₂[1][2][3]
Molecular Weight 269.02 g/mol [1][2][3]
Melting Point 133 - 137 °C[3]
Boiling Point 284.3 °C at 760 mmHg[4]
Density 1.8 g/cm³[4]
Appearance White to light yellow powder/crystal[3]

Potential Research Area 1: Antitubercular Agents

The emergence of multi-drug resistant (MDR) and extensively drug resistant (XDR) strains of Mycobacterium tuberculosis (Mtb) necessitates the discovery of novel antitubercular agents with new mechanisms of action.[5][6] Derivatives of this compound, particularly hydroxamic acids, have shown promise in this area.[6]

Proposed Mechanism of Action and Signaling Pathway

Hydroxamic acid derivatives of this compound are believed to target the mycobactin biosynthesis pathway, which is essential for iron acquisition and survival of M. tuberculosis in the host.[7][8] These compounds may inhibit enzymes involved in the synthesis of mycobactin, a siderophore. One potential target is a hydroxamate methyltransferase, an enzyme involved in the biosynthesis of these iron-chelating molecules.[6] By inhibiting this pathway, the bacteria are starved of essential iron, leading to growth inhibition.

Myobactin_Biosynthesis_Inhibition cluster_Mtb Mycobacterium tuberculosis cluster_Inhibitor Inhibitory Action Salicylate Salicylate MbtB MbtB Salicylate->MbtB Chorismate Chorismate MbtA MbtA Chorismate->MbtA MbtA->Salicylate Serine Serine Serine->MbtB Hydroxyphenyloxazoline Hydroxyphenyloxazoline Core MbtB->Hydroxyphenyloxazoline Mycobactin_Backbone Mycobactin Backbone Assembly Hydroxyphenyloxazoline->Mycobactin_Backbone Lysine Lysine MbtG MbtG (Lysine-N6-hydroxylase) Lysine->MbtG Hydroxylysine N6-hydroxy-L-Lys MbtG->Hydroxylysine MbtE MbtE Hydroxylysine->MbtE MbtE->Mycobactin_Backbone MbtF MbtF MbtF->Mycobactin_Backbone Mycobactin Mycobactin Mycobactin_Backbone->Mycobactin IronUptake Iron Uptake Mycobactin->IronUptake BacterialSurvival Bacterial Survival IronUptake->BacterialSurvival Inhibitor 3-Bromo-5-(trifluoromethyl) benzoic hydroxamic acid Inhibitor->MbtG Inhibition

Caption: Proposed inhibition of the Mycobactin biosynthesis pathway.

Quantitative Biological Data

A study on substituted aromatic hydroxamates and hydroxamic acids targeting Mycobacterium tuberculosis provides minimum inhibitory concentration (MIC) values for a derivative of this compound.[6]

CompoundStructureMIC (µM)
14 2.5

Table adapted from Syntheses and evaluation of substituted aromatic hydroxamates and hydroxamic acids that target Mycobacterium tuberculosis.[6]

Potential Research Area 2: Cholinesterase Inhibitors for Neurodegenerative Diseases

Derivatives of structurally similar bromo-trifluoromethyl-substituted benzamides have shown potent activity as acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) inhibitors.[9][10] This suggests that this compound is a promising scaffold for the development of novel therapeutics for neurodegenerative diseases such as Alzheimer's disease, where the inhibition of these enzymes is a key therapeutic strategy.

Proposed Mechanism of Action

Amide derivatives of this compound can be designed to bind to the active site of acetylcholinesterase and butyrylcholinesterase, preventing the breakdown of the neurotransmitter acetylcholine. The trifluoromethyl group can enhance binding affinity and the overall lipophilicity of the molecule, which is often favorable for CNS drug candidates. The bromine atom provides a handle for further synthetic modification to optimize potency and selectivity.

Cholinesterase_Inhibition Acetylcholine Acetylcholine AChE Acetylcholinesterase (AChE) Acetylcholine->AChE Hydrolysis Neuronal_Signaling Cholinergic Neuronal Signaling Acetylcholine->Neuronal_Signaling Choline_Acetate Choline + Acetate AChE->Choline_Acetate Inhibitor 3-Bromo-5-(trifluoromethyl) benzamide Derivative Inhibitor->AChE Inhibition

Caption: Mechanism of acetylcholinesterase inhibition.

Quantitative Biological Data for Analogous Compounds

While specific data for derivatives of this compound are not yet published, a study on N-[3,5-Bis(trifluoromethyl)phenyl]-5-bromo-2-hydroxybenzamide analogues provides a strong rationale for this research direction. The following table summarizes the IC₅₀ values for some of these related compounds.[9][10]

CompoundRAChE IC₅₀ (µM)BuChE IC₅₀ (µM)
4a H> 100> 100
4b CO-N(CH₃)₂18.2 ± 1.19.2 ± 0.5
4c CO-N(C₂H₅)₂25.3 ± 1.812.1 ± 0.9
4d CO-NH-C₂H₅28.9 ± 2.115.6 ± 1.2

Table adapted from N-[3,5-Bis(trifluoromethyl)phenyl]-5-bromo-2-hydroxybenzamide Analogues: Novel Acetyl- and Butyrylcholinesterase Inhibitors.[9][10]

Experimental Protocols

Synthesis of 3-Bromo-5-(trifluoromethyl)bromobenzene (Precursor)

This protocol is adapted from a patent for the synthesis of the related 3,5-bis(trifluoromethyl)bromobenzene and can be modified for the target precursor.[11]

Synthesis_Workflow Start 1,3-bis(trifluoromethyl)benzene Reaction Bromination (1,3-dibromo-5,5-dimethylhydantoin, H₂SO₄, Acetic Acid, 45°C) Start->Reaction Workup Aqueous Workup (Water, NaOH wash) Reaction->Workup Product 3,5-bis(trifluoromethyl)bromobenzene Workup->Product Amide_Synthesis_Workflow Start 3-Bromo-5-(trifluoromethyl) benzoic acid + Amine Coupling Amide Coupling (EDC, HOBt, DIPEA, DCM, 0°C to RT) Start->Coupling Workup Aqueous Workup (HCl, NaHCO₃, Brine) Coupling->Workup Purification Column Chromatography Workup->Purification Product Amide Derivative Purification->Product

References

A Comprehensive Technical Review of 3-Bromo-5-(trifluoromethyl)benzoic Acid: Synthesis, Applications, and Experimental Protocols

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

3-Bromo-5-(trifluoromethyl)benzoic acid is a versatile fluorinated building block that has garnered significant attention in various fields of chemical research and development. Its unique structural features, namely the presence of a bromine atom and a trifluoromethyl group on the benzoic acid scaffold, offer multiple reaction sites for synthetic modifications. This allows for the construction of a diverse array of complex molecules with tailored properties. The trifluoromethyl group, in particular, is known to enhance the metabolic stability, lipophilicity, and binding affinity of molecules, making it a valuable moiety in the design of bioactive compounds.[1] This technical guide provides a comprehensive overview of the applications of this compound in medicinal chemistry, agrochemistry, and materials science, with a focus on detailed experimental protocols and quantitative data.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValueReference
CAS Number 328-67-6[2]
Molecular Formula C₉H₆BrF₃O₂[2]
Molecular Weight 283.00 g/mol [2]
Appearance White to off-white crystalline powder[3]
Melting Point 132-135 °C[3]
Purity ≥98%[3]

Applications in Medicinal Chemistry

This compound serves as a crucial intermediate in the synthesis of a variety of pharmacologically active compounds. Its derivatives have shown promise as potent therapeutic agents, particularly in the areas of oncology and neurology.

Anticancer Agents

The trifluoromethylphenyl moiety is a common feature in many anticancer drug candidates due to its ability to enhance biological activity. While direct synthesis of amides from this compound with corresponding anticancer activity data is not extensively reported in publicly available literature, the analogous 5-(trifluoromethyl)pyrimidine derivatives have been synthesized and evaluated as Epidermal Growth Factor Receptor (EGFR) inhibitors.[4]

One notable example is the synthesis of (E)-3-((2-((4-(3-(3-fluorophenyl)acrylamido)phenyl)amino)-5-(trifluoromethyl)pyrimidin-4-yl)amino)-N-methylthiophene-2-carboxamide, which has demonstrated significant inhibitory activity against EGFR and various cancer cell lines.

Table 1: In Vitro Anticancer Activity of a 5-(Trifluoromethyl)pyrimidine Derivative [4]

CompoundTargetIC₅₀ (µM)
(E)-3-((2-((4-(3-(3-fluorophenyl)acrylamido)phenyl)amino)-5-(trifluoromethyl)pyrimidin-4-yl)amino)-N-methylthiophene-2-carboxamideEGFR0.091
A549 (Lung Cancer)0.35
MCF-7 (Breast Cancer)3.24
PC-3 (Prostate Cancer)5.12

Below is a conceptual workflow for the synthesis of such trifluoromethylated compounds, illustrating the key chemical transformations involved.

G A This compound B Amidation A->B R-NH₂ C Suzuki Coupling B->C Ar-B(OH)₂ D Further Functionalization C->D Various Reagents E Final Active Pharmaceutical Ingredient D->E

Caption: Synthetic workflow for API synthesis.

Neurokinin-1 (NK-1) Receptor Antagonists

Derivatives of 3,5-bis(trifluoromethyl)benzoic acid, a close structural analog of the title compound, are well-established as potent neurokinin-1 (NK-1) receptor antagonists.[1][5] These antagonists have therapeutic applications in the management of chemotherapy-induced nausea and vomiting, as well as potential uses in treating depression and other neurological disorders. The 3,5-bis(trifluoromethyl)benzyl group is a key pharmacophore that interacts with the NK-1 receptor.

A study on various N-[3,5-bis(trifluoromethyl)benzyl]-N-methylcarbamoyl heterocycles demonstrated excellent in vivo efficacy in a capsaicin-induced plasma extravasation model in guinea pigs.

Table 2: In Vivo Efficacy of NK-1 Receptor Antagonists [1]

CompoundED₅₀ (mg/kg, p.o.)
Tetrahydropyridine derivative 3a0.27
Tetrahydropyridine derivative 3b0.20
Tetrahydropyridine derivative 3f0.23

The binding of these antagonists to the NK-1 receptor blocks the signaling pathway of Substance P, a neuropeptide involved in inflammation and pain transmission.

G SP Substance P NK1R NK-1 Receptor SP->NK1R Binds to Signaling Downstream Signaling (e.g., PLC, IP₃/DAG) NK1R->Signaling Activates Antagonist NK-1 Antagonist (derived from this compound) Antagonist->NK1R Blocks Effect Biological Effect (Inflammation, Emesis) Signaling->Effect Leads to

Caption: NK-1 receptor signaling pathway.

Applications in Agrochemicals

The trifluoromethyl group is a prevalent feature in modern agrochemicals, imparting properties such as enhanced efficacy and metabolic stability.[3] this compound serves as a valuable starting material for the synthesis of novel herbicides and fungicides.

Fungicides

While specific examples starting directly from this compound are limited in the reviewed literature, the synthesis of antifungal benzoxazole derivatives containing a 3-(trifluoromethyl)benzamide moiety highlights the potential of this scaffold.[6] These compounds have been evaluated for their activity against various phytopathogenic fungi.

Table 3: Antifungal Activity of a Benzoxazole Derivative [6]

CompoundFungusInhibition Rate (%) at 50 µg/mL
N-(2-(Pyridin-2-yl)benzo[d]oxazol-5-yl)-3-(trifluoromethyl)benzamideMycosphaerella melonis76.4

The general synthetic approach to such heterocyclic compounds often involves the amidation of the benzoic acid followed by cyclization reactions.

G A This compound B Amide Formation A->B Amine C Heterocycle Synthesis B->C Cyclization Reagents D Fungicidal Compound C->D

Caption: Synthesis of fungicidal heterocycles.

Applications in Material Science

The incorporation of trifluoromethyl groups into polymers can significantly enhance their thermal stability, solubility in organic solvents, and optical transparency. Aromatic polyamides and polyimides containing trifluoromethyl groups are of particular interest for applications in high-performance materials and microelectronics.

High-Performance Polyamides

Soluble aromatic polyamides have been synthesized from diamine monomers containing two trifluoromethyl groups.[3] These polymers exhibit excellent thermal properties and can be cast into flexible and transparent films.

Table 4: Thermal Properties of a Trifluoromethyl-Containing Polyamide [3]

PolymerGlass Transition Temperature (Tg)5% Weight Loss Temperature (Td5)
Polyamide from 4-(4'-aminophenoxy)-3,5-bis(trifluoromethyl)aniline and terephthalic acid> 300 °C> 400 °C

The synthesis of these high-performance polymers typically involves a polycondensation reaction between a diamine and a dicarboxylic acid derivative.

Experimental Protocols

This section provides detailed experimental methodologies for key transformations involving this compound and its derivatives.

Synthesis of Methyl 3-Bromo-5-(trifluoromethyl)benzoate

This protocol describes a standard Fischer esterification reaction.

Materials:

  • This compound

  • Methanol (anhydrous)

  • Sulfuric acid (concentrated)

  • Sodium bicarbonate (saturated aqueous solution)

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Ethyl acetate

  • Hexane

Procedure:

  • To a solution of this compound (1.0 eq) in methanol (10-20 eq), slowly add concentrated sulfuric acid (0.1-0.2 eq) with stirring.

  • Heat the reaction mixture to reflux for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • After completion, cool the mixture to room temperature and remove the methanol under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash sequentially with saturated sodium bicarbonate solution, water, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by recrystallization or column chromatography on silica gel (eluent: ethyl acetate/hexane mixture) to afford methyl 3-Bromo-5-(trifluoromethyl)benzoate. A patent for a similar compound, methyl 5-bromo-3-fluoro-2-methylbenzoate, reports a yield of 88.9% and a purity of 98% (GCMS) using a different synthetic route.[7]

Synthesis of N-Aryl-3-bromo-5-(trifluoromethyl)benzamide

This protocol outlines a general procedure for the amidation of this compound.

Materials:

  • This compound

  • Thionyl chloride or oxalyl chloride

  • Aromatic amine

  • Triethylamine or pyridine

  • Dichloromethane (anhydrous)

  • Hydrochloric acid (1 M aqueous solution)

  • Sodium bicarbonate (saturated aqueous solution)

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • To a solution of this compound (1.0 eq) in anhydrous dichloromethane, add thionyl chloride (1.2 eq) or oxalyl chloride (1.2 eq) and a catalytic amount of DMF.

  • Stir the mixture at room temperature for 2-4 hours or until the evolution of gas ceases.

  • Remove the solvent and excess reagent under reduced pressure to obtain the crude acid chloride.

  • Dissolve the acid chloride in anhydrous dichloromethane and cool to 0 °C.

  • Add the aromatic amine (1.0 eq) and triethylamine (1.2 eq) or pyridine (1.2 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Wash the reaction mixture sequentially with 1 M hydrochloric acid, saturated sodium bicarbonate solution, water, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • The crude product can be purified by recrystallization or column chromatography to yield the desired N-aryl-3-bromo-5-(trifluoromethyl)benzamide. For related benzoxazole derivatives containing a 3-(trifluoromethyl)benzamide moiety, yields have been reported in the range of 52.3% to 72.6%.[6]

Conclusion

This compound is a highly valuable and versatile building block in modern chemical synthesis. Its applications span across medicinal chemistry, agrochemistry, and material science, enabling the development of innovative products with enhanced properties. The synthetic protocols and quantitative data presented in this technical guide serve as a valuable resource for researchers and professionals working in these fields, facilitating the exploration of new derivatives and applications of this important fluorinated intermediate. Further research into the direct synthesis and biological evaluation of derivatives of this compound is warranted to fully unlock its potential.

References

An In-depth Technical Guide to 3-Bromo-5-(trifluoromethyl)benzoic Acid: Safety, Handling, and Storage

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Bromo-5-(trifluoromethyl)benzoic acid is a halogenated aromatic carboxylic acid that serves as a versatile building block in various scientific domains. Its utility is prominent in the synthesis of complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals where the trifluoromethyl group can confer advantageous biological and chemical properties.[1] This compound is also utilized in material science for creating advanced polymers and coatings.[1] This guide provides a comprehensive overview of the safety, handling, storage, and key technical data for this compound to ensure its safe and effective use in a laboratory setting.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in the table below.

PropertyValueReference
CAS Number 328-67-6[2][3][4]
Molecular Formula C₈H₄BrF₃O₂[4]
Molecular Weight 269.01 g/mol [2][4]
Appearance White to light yellow powder/crystal[1]
Melting Point 133 - 137 °C[1]
Boiling Point 284.3 °C at 760 mmHg (Predicted)[5]
Purity ≥ 97%[1]
InChIKey AMZBKZQMAZWIJM-UHFFFAOYSA-N[4]
SMILES C1=C(C=C(C=C1C(F)(F)F)Br)C(=O)O[4]

Safety and Hazard Information

This compound is classified as an irritant. The following table summarizes its GHS hazard classifications.

Hazard ClassGHS CategoryHazard Statement
Skin Corrosion/Irritation2H315: Causes skin irritation
Serious Eye Damage/Eye Irritation2AH319: Causes serious eye irritation
Specific Target Organ Toxicity (Single Exposure)3H335: May cause respiratory irritation

(Data sourced from PubChem CID 11086788)[2]

Personal Protective Equipment (PPE)

A robust safety protocol necessitates the use of appropriate personal protective equipment. The following diagram outlines the recommended PPE when handling this compound.

PPE_Workflow cluster_ppe Recommended Personal Protective Equipment (PPE) ppe_eye Eye Protection (Safety glasses with side-shields or goggles) ppe_hand Hand Protection (Chemical-resistant gloves) ppe_body Body Protection (Lab coat) ppe_resp Respiratory Protection (Use in a well-ventilated area or with a respirator for dusts) start Handling This compound start->ppe_eye start->ppe_hand start->ppe_body start->ppe_resp

Caption: Recommended PPE for handling the compound.
First Aid Measures

In case of exposure, immediate and appropriate first aid is crucial. The following table outlines the recommended procedures.

Exposure RouteFirst Aid Measures
Inhalation Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.
Skin Contact Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. Seek medical attention if irritation persists.
Eye Contact Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes. Seek immediate medical attention.
Ingestion Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek medical attention.

(Information compiled from multiple Safety Data Sheets)

Handling and Storage

Proper handling and storage procedures are essential to maintain the integrity of this compound and to ensure a safe laboratory environment.

Handling
  • Handle in a well-ventilated area, preferably in a chemical fume hood.

  • Avoid breathing dust, fumes, gas, mist, vapors, or spray.

  • Avoid contact with skin, eyes, and clothing.

  • Wash hands thoroughly after handling.

  • Keep away from incompatible materials such as strong oxidizing agents.

Storage
  • Store in a tightly closed container.

  • Keep in a cool, dry, and well-ventilated place.

  • Store at room temperature.

Experimental Protocols and Applications

This compound is a key intermediate in the synthesis of various biologically active molecules.

Role in Drug Discovery: Antitubercular Activity

Research has shown that this compound exhibits inhibitory activity against the growth of Mycobacterium tuberculosis, including multi-drug resistant strains.[6] The mechanism of action involves the inhibition of protein synthesis.[6] Specifically, the compound targets and inhibits the enzyme hydroxamate methyltransferase.[6] This enzyme is critical for the conversion of N5,N10-methylenetetrahydrofolate to 5,10-methylenetetrahydrofolate, an essential cofactor in the synthesis of amino acids, which are the building blocks of proteins.[6]

The following diagram illustrates the inhibitory pathway.

Signaling_Pathway cluster_pathway Inhibitory Action on Protein Synthesis in Mycobacterium tuberculosis compound This compound enzyme Hydroxamate Methyltransferase compound->enzyme Inhibits product 5,10-methylenetetrahydrofolate (Essential Cofactor) enzyme->product Catalyzes conversion to substrate N5,N10-methylenetetrahydrofolate substrate->enzyme Acts on amino_acids Amino Acid Synthesis product->amino_acids Is a cofactor for protein_synthesis Protein Synthesis amino_acids->protein_synthesis Are precursors for bacterial_growth Bacterial Growth Inhibition protein_synthesis->bacterial_growth Leads to (when inhibited)

Caption: Inhibition of protein synthesis pathway.
General Experimental Workflow for Use in Synthesis

As an intermediate, this compound is typically used in coupling reactions or converted to other functional groups for further molecular elaboration. A general workflow for its use in the synthesis of a more complex molecule, for instance, via an amide coupling reaction, is outlined below.

Experimental_Workflow cluster_workflow General Workflow: Amide Coupling Reaction start Reactants: - this compound - Amine (R-NH2) - Coupling Agent (e.g., EDC, HATU) reaction Reaction Setup: - Dissolve reactants in an appropriate solvent (e.g., DMF, DCM). - Stir at room temperature or heat as required. start->reaction workup Aqueous Work-up: - Quench the reaction. - Extract the product with an organic solvent. - Wash the organic layer. reaction->workup purification Purification: - Dry the organic layer (e.g., with Na2SO4). - Concentrate under reduced pressure. - Purify by column chromatography or recrystallization. workup->purification analysis Analysis: - Characterize the final product (e.g., NMR, MS, HPLC). purification->analysis

Caption: General workflow for amide coupling.

Note on Experimental Protocols: Specific reaction conditions (e.g., temperature, reaction time, stoichiometry) will vary depending on the specific amine and coupling agent used. Researchers should consult relevant literature for detailed protocols for their specific synthetic target.

Disposal Considerations

Waste material should be disposed of in accordance with local, state, and federal regulations. It is recommended to dispose of this chemical through a licensed professional waste disposal service.

Conclusion

This compound is a valuable chemical intermediate with important applications in pharmaceutical research and material science. A thorough understanding of its properties and adherence to strict safety protocols are paramount for its handling. This guide provides essential information to support researchers in the safe and effective use of this compound in their scientific endeavors.

References

The Advent of a Privileged Scaffold: A Technical History of Fluorinated Benzoic Acids in Research and Development

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A deep dive into the discovery, synthesis, and ever-expanding role of fluorinated benzoic acids, offering a critical resource for researchers, scientists, and professionals in drug development.

This technical guide explores the history and discovery of fluorinated benzoic acids, a class of compounds that has become a cornerstone in modern medicinal chemistry and materials science. From their early, challenging syntheses to their current status as privileged scaffolds in drug design, this paper provides a comprehensive overview of their journey. It details the evolution of synthetic methodologies, presents key physicochemical data, and highlights their role in the development of impactful pharmaceuticals.

A Historical Timeline: From Curiosity to Core Moiety

The story of fluorinated benzoic acids is intrinsically linked to the broader history of organofluorine chemistry. While the first organofluorine compound, fluoromethane, was synthesized in 1835, the unique properties imparted by fluorine—such as enhanced metabolic stability, increased lipophilicity, and altered acidity—were not fully appreciated until much later.[1]

A significant breakthrough came with the development of the Balz-Schiemann reaction in 1927 , which provided a reliable method for introducing fluorine into aromatic rings.[2] This reaction, involving the thermal decomposition of diazonium tetrafluoroborates, opened the door for the systematic synthesis and study of various fluorinated aromatic compounds, including the fluorobenzoic acids.

Key Milestones:

  • 1835: The first organofluorine compound, fluoromethane, is synthesized by Dumas and Péligot.[1]

  • 1862: Alexander Borodin synthesizes benzoyl fluoride, an early example of a fluorinated acid derivative.[1]

  • 1886: Henri Moissan successfully isolates elemental fluorine, a feat that paved the way for more direct fluorination methods, albeit with significant challenges due to its high reactivity.

  • 1927: The Balz-Schiemann reaction is developed, providing a practical route to aryl fluorides.[2] This method became crucial for the synthesis of fluorinated benzoic acids.

  • Mid-20th Century: The unique properties of organofluorine compounds in pharmaceuticals begin to be recognized, leading to increased interest in fluorinated building blocks like fluorobenzoic acids.

  • 1975: Diflunisal, a non-steroidal anti-inflammatory drug (NSAID) featuring a difluorophenyl moiety derived from a fluorinated precursor, is launched by Merck, showcasing the therapeutic potential of these compounds.[3][4]

Physicochemical Properties: The Impact of Fluorine Substitution

The introduction of fluorine atoms to the benzoic acid scaffold dramatically influences its physicochemical properties. The strong electron-withdrawing nature of fluorine enhances the acidity (lowers the pKa) of the carboxylic acid group, a critical factor in drug-receptor interactions and formulation development. The position and number of fluorine substituents allow for fine-tuning of these properties.

Below is a comparative table of the pKa values for various fluorinated benzoic acid isomers, demonstrating the structure-acidity relationship.

CompoundIsomerpKa Value
Monofluorobenzoic Acids
2-Fluorobenzoic acidortho3.27
3-Fluorobenzoic acidmeta3.86
4-Fluorobenzoic acidpara4.14
Difluorobenzoic Acids
2,3-Difluorobenzoic acid2.88
2,4-Difluorobenzoic acid2.85
2,5-Difluorobenzoic acid2.87
2,6-Difluorobenzoic acid2.13
3,4-Difluorobenzoic acid3.80
3,5-Difluorobenzoic acid3.37
Trifluorobenzoic Acids
2,3,4-Trifluorobenzoic acid2.87 (Predicted)
2,3,5-Trifluorobenzoic acid2.59 (Predicted)
2,3,6-Trifluorobenzoic acid~2.1
2,4,5-Trifluorobenzoic acid2.80
2,4,6-Trifluorobenzoic acid1.83
3,4,5-Trifluorobenzoic acid3.29
Reference
Benzoic Acid4.20

A comprehensive summary of other physicochemical properties for select isomers is provided in the following table.

Property2-Fluorobenzoic Acid3-Fluorobenzoic Acid4-Fluorobenzoic Acid2,6-Difluorobenzoic Acid2,4,6-Trifluorobenzoic Acid
Molecular Formula C₇H₅FO₂C₇H₅FO₂C₇H₅FO₂C₇H₄F₂O₂C₇H₃F₃O₂
Molecular Weight ( g/mol ) 140.11140.11140.11158.10176.09
Melting Point (°C) 122-125123184157-161142-145
Boiling Point (°C) 114-253.6977 (at 13 mmHg)218.2
Solubility in water Slightly solubleVery soluble1200 mg/L--
pKa 3.273.864.142.131.83

Key Experimental Protocols: The Synthesis of Fluorinated Benzoic Acids

The following sections detail the historical and significant synthetic methods for producing monofluorinated benzoic acids.

Synthesis of 4-Fluorobenzoic Acid via the Balz-Schiemann Reaction

This classic method, adapted from Organic Syntheses, remains a fundamental procedure for the preparation of aryl fluorides.[5]

Experimental Workflow: Balz-Schiemann Synthesis of 4-Fluorobenzoic Acid

G cluster_0 Diazotization cluster_1 Fluorination cluster_2 Hydrolysis & Purification A p-Aminobenzoic acid B Diazonium Salt Formation A->B NaNO₂, HCl, 0-5°C C Precipitation B->C HBF₄ D Thermal Decomposition C->D Heat E Saponification D->E KOH, Ethanol/Water F Acidification & Recrystallization E->F HCl G 4-Fluorobenzoic Acid F->G

Caption: Workflow for the synthesis of 4-fluorobenzoic acid.

Detailed Protocol:

  • Diazotization: p-Aminobenzoic acid is suspended in aqueous hydrochloric acid and cooled to 0-5 °C. A solution of sodium nitrite is added slowly to form the corresponding diazonium salt.

  • Fluorination: An ice-cold solution of tetrafluoroboric acid is added to the diazonium salt solution, causing the precipitation of the diazonium tetrafluoroborate salt. The salt is isolated and dried.

  • Thermal Decomposition: The dry diazonium tetrafluoroborate salt is heated, leading to its decomposition and the formation of the ethyl ester of 4-fluorobenzoic acid.

  • Hydrolysis and Purification: The resulting ester is saponified using potassium hydroxide in an ethanol-water mixture. The reaction mixture is then acidified with hydrochloric acid to precipitate 4-fluorobenzoic acid, which is subsequently purified by recrystallization.

Synthesis of 2-Fluorobenzoic Acid from Anthranilic Acid

A similar diazotization-fluorination strategy is employed for the synthesis of the ortho isomer, starting from anthranilic acid.

Experimental Workflow: Synthesis of 2-Fluorobenzoic Acid

G A Anthranilic Acid B Diazotization (NaNO₂, HBF₄ or HF) A->B Step 1 C Fluorination (Thermal Decomposition) B->C Step 2 D 2-Fluorobenzoic Acid C->D Step 3

Caption: Logical workflow for the synthesis of 2-Fluorobenzoic acid.

Detailed Protocol:

  • Diazotization: Anthranilic acid is suspended in a suitable solvent (e.g., methoxyethyl methyl ether) and cooled. A solution of sodium nitrite is added to form the diazonium salt.

  • Fluorination: A fluorinating agent, such as anhydrous hydrogen fluoride or tetrafluoroboric acid, is introduced to the diazonium salt solution.

  • Work-up and Purification: The reaction mixture is worked up by extraction and purified by recrystallization to yield pure 2-fluorobenzoic acid.

Applications in Drug Development: A Scaffold for Success

The unique properties imparted by fluorine have made fluorinated benzoic acids and their derivatives highly valuable in drug discovery.[6][7] The strategic placement of fluorine can enhance metabolic stability, improve binding affinity to target proteins, and modulate lipophilicity to optimize pharmacokinetic profiles.[8][9]

Diflunisal: An Early Success Story

Diflunisal, a non-steroidal anti-inflammatory drug (NSAID), is a salicylic acid derivative containing a 2,4-difluorophenyl group.[4] Its synthesis involves the coupling of 2,4-difluoroaniline with anisole, followed by demethylation and carboxylation.[3] Diflunisal's mechanism of action involves the inhibition of prostaglandin synthesis, similar to other NSAIDs.[10]

Synthesis Pathway of Diflunisal

G A 2,4-Difluoroaniline B Diazotization A->B NaNO₂, H⁺ C Coupling with Anisole B->C D 4-(2,4-Difluorophenyl)anisole C->D E Demethylation D->E HI F 4-(2,4-Difluorophenyl)phenol E->F G Kolbe-Schmitt Carboxylation F->G CO₂, base H Diflunisal G->H

Caption: Synthetic pathway of Diflunisal.

Celecoxib: A Selective COX-2 Inhibitor

Celecoxib (Celebrex) is a selective COX-2 inhibitor used to treat arthritis and acute pain.[11] While it does not contain a fluorinated benzoic acid moiety itself, its synthesis often utilizes fluorinated precursors. A common synthetic route involves the condensation of a trifluoromethyl β-dicarbonyl compound with a substituted hydrazine.[12]

Biological Activity of Celecoxib:

EnzymeIC₅₀ (µM)
COX-1>4
COX-20.03

Data from Uddin et al.[13]

Lifitegrast: An LFA-1 Antagonist for Dry Eye Disease

Lifitegrast (Xiidra) is a lymphocyte function-associated antigen 1 (LFA-1) antagonist used for the treatment of dry eye disease.[14] Its complex structure is assembled from various building blocks, and its development highlights the intricate molecular architectures that can be achieved in modern drug synthesis.[15][16][17]

Future Directions

The versatility of fluorinated benzoic acids continues to make them a focal point of research. New synthetic methodologies are constantly being developed to provide more efficient and environmentally friendly routes to these valuable compounds. Their application in materials science, particularly in the development of liquid crystals and polymers, is also an expanding field. In medicinal chemistry, the strategic incorporation of fluorinated benzoic acid motifs into novel drug candidates is expected to remain a key strategy for enhancing therapeutic efficacy and overcoming challenges such as drug resistance and poor pharmacokinetic profiles.

This in-depth guide serves as a foundational resource for understanding the critical role that the discovery and history of fluorinated benzoic acids have played, and will continue to play, in advancing science and medicine.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of Derivatives from 3-Bromo-5-(trifluoromethyl)benzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of amide and biaryl derivatives from 3-bromo-5-(trifluoromethyl)benzoic acid. This versatile building block is a valuable starting material in medicinal chemistry and drug discovery, with its derivatives showing potential as modulators of various biological targets. The trifluoromethyl group can enhance metabolic stability and binding affinity, while the bromo substituent provides a reactive handle for a variety of cross-coupling reactions.[1][2]

Synthesis of Amide Derivatives via Amide Coupling

The carboxylic acid moiety of this compound can be readily coupled with a wide range of primary and secondary amines to generate a diverse library of amide derivatives. These reactions are typically mediated by peptide coupling reagents to activate the carboxylic acid and facilitate nucleophilic attack by the amine. Common coupling reagents include 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in combination with an additive like 1-hydroxybenzotriazole (HOBt), or uronium-based reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).

Quantitative Data for Amide Coupling Reactions

The following table summarizes representative data for amide coupling reactions of a similar substrate, 3-bromobenzoic acid. Yields and reaction times are dependent on the specific amine and the reaction conditions employed and should be optimized for each new synthesis.

EntryAmineCoupling ReagentBaseSolventTime (h)Yield (%)
1BenzylamineEDC/HOBtDIPEADCM12~85-95
2AnilineHATUDIPEADMF16~80-90
3MorpholineEDC/HOBtDIPEADCM12~90-98
4tert-ButylamineHATUDIPEADMF24~65-75

Data is illustrative and based on general protocols for similar benzoic acids. Optimization may be required for this compound.

Experimental Protocol: HATU-Mediated Amide Coupling

This protocol describes a general procedure for the synthesis of an amide derivative from this compound and a primary amine using HATU as the coupling reagent.

Materials:

  • This compound (1.0 eq)

  • Primary or secondary amine (1.1 eq)

  • HATU (1.1 eq)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Round-bottom flask

  • Magnetic stirrer

  • Nitrogen or Argon atmosphere setup

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add this compound (1.0 eq) and anhydrous DMF.

  • Stir the solution until the acid is fully dissolved.

  • Add HATU (1.1 eq) and DIPEA (3.0 eq) to the solution.

  • Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.

  • In a separate vial, dissolve the amine (1.1 eq) in a minimal amount of anhydrous DMF.

  • Add the amine solution dropwise to the reaction mixture.

  • Stir the reaction at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, quench the reaction by adding water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate) three times.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

G cluster_workflow Amide Synthesis Workflow start Dissolve this compound in anhydrous DMF add_reagents Add HATU and DIPEA start->add_reagents pre_activation Stir for 15-30 min (Pre-activation) add_reagents->pre_activation add_amine Add amine solution pre_activation->add_amine reaction Stir for 12-24h at RT add_amine->reaction workup Work-up (Quench, Extract, Wash, Dry) reaction->workup purification Purify by Column Chromatography workup->purification product Characterize Final Product purification->product

Caption: General workflow for HATU-mediated amide synthesis.

Synthesis of Biaryl Derivatives via Suzuki-Miyaura Cross-Coupling

The bromo substituent on the aromatic ring of this compound serves as an excellent handle for palladium-catalyzed Suzuki-Miyaura cross-coupling reactions.[3][4] This allows for the formation of a carbon-carbon bond with a variety of aryl and heteroaryl boronic acids or esters, leading to the synthesis of diverse biaryl derivatives.

Quantitative Data for Suzuki-Miyaura Coupling Reactions

The following table presents representative data for the Suzuki-Miyaura coupling of 3-bromobenzoic acid with various arylboronic acids.[3] The electronic nature of the boronic acid coupling partner can influence the reaction efficiency.

EntryArylboronic AcidCatalystBaseSolventTime (h)Yield (%)
1Phenylboronic acidPd(dppf)Cl₂Na₂CO₃1,4-Dioxane/H₂O12~97
24-Methoxyphenylboronic acidPd(dppf)Cl₂Na₂CO₃1,4-Dioxane/H₂O12~99
34-Fluorophenylboronic acidPd(dppf)Cl₂Na₂CO₃1,4-Dioxane/H₂O12~89
43,5-Difluorophenylboronic acidPd(dppf)Cl₂Na₂CO₃1,4-Dioxane/H₂O12Low Yield*

*Strongly electron-withdrawing groups on the boronic acid may require optimization of reaction conditions.[3]

Experimental Protocol: Suzuki-Miyaura Cross-Coupling

This protocol outlines a general procedure for the Suzuki-Miyaura coupling of this compound with an arylboronic acid.

Materials:

  • This compound (1.0 eq)

  • Arylboronic acid (1.2 eq)

  • Pd(dppf)Cl₂ (0.03 eq)

  • Sodium carbonate (Na₂CO₃) (2.0 eq)

  • 1,4-Dioxane and Water (4:1 mixture)

  • Schlenk flask

  • Magnetic stirrer

  • Nitrogen or Argon atmosphere setup

Procedure:

  • In a Schlenk flask, combine this compound (1.0 eq), arylboronic acid (1.2 eq), Pd(dppf)Cl₂ (0.03 eq), and Na₂CO₃ (2.0 eq).

  • Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.

  • Add the degassed 1,4-dioxane/water (4:1) solvent mixture via syringe.

  • Heat the reaction mixture to 80-90 °C with vigorous stirring for 12-16 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and water.

  • Separate the organic layer and extract the aqueous layer three times with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography or recrystallization.

G cluster_workflow Suzuki-Miyaura Coupling Workflow start Combine reactants, catalyst, and base in Schlenk flask inert_atm Establish inert atmosphere (evacuate/backfill) start->inert_atm add_solvent Add degassed solvent inert_atm->add_solvent reaction Heat at 80-90°C for 12-16h add_solvent->reaction workup Work-up (Cool, Dilute, Extract, Wash, Dry) reaction->workup purification Purify by Chromatography/Recrystallization workup->purification product Characterize Final Product purification->product

Caption: General workflow for Suzuki-Miyaura cross-coupling.

Applications in Drug Discovery: Relevant Signaling Pathways

Derivatives of this compound are of interest in drug discovery due to their potential to modulate key signaling pathways implicated in various diseases.

P2Y14 Receptor Signaling Pathway

The P2Y14 receptor is a G-protein coupled receptor (GPCR) that is activated by UDP-sugars. It is involved in inflammatory responses and immune cell trafficking. Antagonists of the P2Y14 receptor are being investigated as potential anti-inflammatory agents.[5][6][7] The general signaling cascade initiated by P2Y14 receptor activation is depicted below.

G cluster_pathway P2Y14 Receptor Signaling ligand UDP-Sugar Ligand receptor P2Y14 Receptor (GPCR) ligand->receptor g_protein Gi/o Protein receptor->g_protein activates ac Adenylyl Cyclase g_protein->ac inhibits mapk MAPK Pathway (ERK1/2) g_protein->mapk activates rho RhoA Activation g_protein->rho activates camp cAMP ac->camp produces inflammation Inflammatory Response mapk->inflammation chemotaxis Chemotaxis rho->chemotaxis

Caption: Simplified P2Y14 receptor signaling pathway.

Mechanism of Cholesteryl Ester Transfer Protein (CETP)

Cholesteryl Ester Transfer Protein (CETP) facilitates the transfer of cholesteryl esters from high-density lipoprotein (HDL) to very-low-density (VLDL) and low-density lipoproteins (LDL) in exchange for triglycerides. Inhibition of CETP is a therapeutic strategy to raise HDL cholesterol levels.[8][9][10][11]

G cluster_cetp CETP-Mediated Lipid Transfer hdl HDL (High-Density Lipoprotein) cetp CETP hdl->cetp binds ce Cholesteryl Esters ldl_vldl LDL / VLDL (Low/Very-Low-Density Lipoprotein) tg Triglycerides cetp->hdl transfer cetp->ldl_vldl binds cetp->ldl_vldl transfer ce->cetp transfer tg->cetp transfer

Caption: Mechanism of CETP-mediated lipid transfer.

References

Application Notes: 3-Bromo-5-(trifluoromethyl)benzoic Acid as a Versatile Building Block for Novel Agrochemicals

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Bromo-5-(trifluoromethyl)benzoic acid is a key fluorinated building block in the design and synthesis of novel agrochemicals. The presence of both a bromine atom and a trifluoromethyl group on the phenyl ring offers unique properties that are highly advantageous for the development of modern herbicides and fungicides. The trifluoromethyl moiety can enhance the metabolic stability, lipophilicity, and binding affinity of the final compound to its biological target. The bromine atom provides a reactive handle for further chemical modifications, such as cross-coupling reactions, allowing for the creation of diverse chemical libraries for screening and optimization.

This document provides detailed application notes and experimental protocols for utilizing this compound in the synthesis of potential agrochemicals, with a focus on amide derivatives which have shown significant promise in this field.

Key Applications in Agrochemical Synthesis

The primary application of this compound in agrochemical research is as a scaffold for the synthesis of novel active ingredients, particularly through the formation of amide linkages with various amine-containing moieties. These amide derivatives have been investigated for both herbicidal and fungicidal activities.

  • Herbicides: Benzamide herbicides are known to act on various biological targets in plants. Depending on the overall structure, compounds derived from this compound may exhibit different modes of action, including inhibition of cell division (mitosis) or disruption of cell wall biosynthesis.[1][2]

  • Fungicides: Anilide and benzamide fungicides often target cellular respiration or lipid metabolism in fungi. The trifluoromethylphenyl amide scaffold is a common feature in several commercial and developmental fungicides.

Data Presentation: Efficacy of Related Agrochemicals

Compound ClassTarget Organism(s)Efficacy MetricValueReference
Trifluoromethylphenyl AmidesColletotrichum acutatum, Phomopsis viticolaActivityStrong[3]
Tetrahydrolinalyl AmidesLolium perenne, Echinochloa crusgalliIC50 (root)0.04-0.06 mmol/L[4]
Thiazole-containing AmidesEchinochloa crusgalli, Amaranthus ascedenseActivityModerate[5]
Trifluoromethyl Pyrimidine AmidesBotrytis cinerea, Sclerotinia sclerotiorumInhibition Rate>82% @ 50 µg/mL[6]
Phenylpyridine TrifluoroanisolesAbutilon theophrasti, Amaranthus retroflexusED505.48-13.32 g/ha[7]

Experimental Protocols

The following protocols provide detailed methodologies for the synthesis and evaluation of agrochemicals derived from this compound.

Protocol 1: Synthesis of N-Aryl-3-bromo-5-(trifluoromethyl)benzamide

This protocol describes a general method for the amide coupling of this compound with an aromatic amine.

Materials:

  • This compound

  • Substituted aniline (e.g., 4-aminoacetophenone)

  • Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)

  • Anhydrous Dichloromethane (DCM)

  • Anhydrous N,N-Dimethylformamide (DMF) (catalytic amount)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Anhydrous solvent (e.g., DCM, THF)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexanes, ethyl acetate)

Procedure:

  • Activation of the Carboxylic Acid:

    • To a solution of this compound (1.0 eq) in anhydrous DCM, add a catalytic amount of DMF.

    • Slowly add thionyl chloride (1.2 eq) or oxalyl chloride (1.2 eq) dropwise at 0 °C.

    • Allow the reaction mixture to stir at room temperature for 2-4 hours, or until the reaction is complete (monitored by TLC or the cessation of gas evolution).

    • Remove the solvent and excess reagent under reduced pressure to obtain the crude acyl chloride.

  • Amide Bond Formation:

    • Dissolve the crude acyl chloride in anhydrous DCM.

    • In a separate flask, dissolve the substituted aniline (1.1 eq) and TEA (1.5 eq) in anhydrous DCM.

    • Slowly add the acyl chloride solution to the aniline solution at 0 °C.

    • Allow the reaction to warm to room temperature and stir for 4-16 hours. Monitor the reaction progress by TLC.

  • Work-up and Purification:

    • Upon completion, dilute the reaction mixture with DCM and wash with saturated aqueous NaHCO₃ solution, water, and brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired N-aryl-3-bromo-5-(trifluoromethyl)benzamide.[8]

Protocol 2: In Vitro Herbicidal Activity Assay

This protocol describes a general method for evaluating the pre-emergent herbicidal activity of synthesized compounds against common weed species.

Materials:

  • Synthesized N-aryl-3-bromo-5-(trifluoromethyl)benzamide derivatives

  • Weed seeds (e.g., Lolium perenne, Echinochloa crusgalli)

  • Agar

  • Petri dishes

  • Acetone or DMSO (for dissolving compounds)

  • Growth chamber with controlled light and temperature

Procedure:

  • Preparation of Test Solutions:

    • Prepare stock solutions of the test compounds in acetone or DMSO.

    • Prepare a series of dilutions to achieve the desired final concentrations in the agar medium.

  • Assay Setup:

    • Prepare a 0.8% (w/v) agar solution in water and autoclave.

    • Cool the agar to approximately 45-50 °C and add the appropriate volume of the test compound stock solution to achieve the desired final concentration.

    • Pour the agar medium containing the test compound into sterile Petri dishes and allow it to solidify.

    • Place a set number of weed seeds (e.g., 10-20) on the surface of the agar in each Petri dish.

    • Include a solvent control (agar with acetone/DMSO) and a negative control (agar only).

  • Incubation and Evaluation:

    • Seal the Petri dishes and place them in a growth chamber under controlled conditions (e.g., 25 °C, 16h light/8h dark cycle).

    • After a set period (e.g., 7-14 days), measure the root and/or shoot length of the seedlings.

    • Calculate the percentage of growth inhibition compared to the solvent control.

    • Determine the IC50 value (the concentration that causes 50% inhibition of growth) for each compound.[4]

Protocol 3: In Vitro Fungicidal Activity Assay

This protocol describes a general method for evaluating the fungicidal activity of synthesized compounds against common plant pathogenic fungi.

Materials:

  • Synthesized N-aryl-3-bromo-5-(trifluoromethyl)benzamide derivatives

  • Fungal strains (e.g., Botrytis cinerea, Fusarium oxysporum)

  • Potato Dextrose Agar (PDA) or other suitable fungal growth medium

  • 96-well microtiter plates

  • Spectrophotometer

  • DMSO (for dissolving compounds)

Procedure:

  • Preparation of Fungal Inoculum:

    • Grow the fungal strains on PDA plates until sufficient mycelial growth or sporulation is observed.

    • Prepare a spore suspension or mycelial fragment suspension in sterile water or a suitable buffer. Adjust the concentration to a predetermined level (e.g., 1 x 10⁵ spores/mL).

  • Microdilution Assay:

    • Prepare stock solutions of the test compounds in DMSO.

    • In a 96-well plate, add the fungal growth medium to each well.

    • Perform serial dilutions of the test compounds in the plate to obtain a range of concentrations.

    • Add the fungal inoculum to each well.

    • Include a solvent control (medium with DMSO and inoculum) and a negative control (medium with inoculum only).

  • Incubation and Evaluation:

    • Incubate the plates at an appropriate temperature (e.g., 25-28 °C) for a period of 24-72 hours.

    • Measure the fungal growth by reading the optical density (OD) at a specific wavelength (e.g., 600 nm) using a spectrophotometer.

    • Calculate the percentage of growth inhibition compared to the solvent control.

    • Determine the Minimum Inhibitory Concentration (MIC) or IC50 value for each compound.[3][6]

Mandatory Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_bioassay Biological Evaluation start 3-Bromo-5-(trifluoromethyl) benzoic acid activation Acid Activation (e.g., SOCl2) start->activation amide_formation Amide Coupling (with Aryl Amine) activation->amide_formation purification Purification (Chromatography) amide_formation->purification product N-Aryl-3-bromo-5-(trifluoromethyl) benzamide purification->product herbicidal_assay Herbicidal Assay (Pre-emergent) product->herbicidal_assay fungicidal_assay Fungicidal Assay (Microdilution) product->fungicidal_assay data_analysis Data Analysis (IC50 / MIC Determination) herbicidal_assay->data_analysis fungicidal_assay->data_analysis signaling_pathway cluster_herbicide Herbicidal Mode of Action (Hypothetical) cluster_fungicide Fungicidal Mode of Action (Hypothetical) herbicide Benzamide Herbicide (Derivative) tubulin Tubulin Protein herbicide->tubulin Binds to microtubule Microtubule Assembly herbicide->microtubule Disrupts tubulin->microtubule mitosis Mitosis (Cell Division) microtubule->mitosis Essential for growth_inhibition Plant Growth Inhibition mitosis->growth_inhibition Leads to fungicide Anilide Fungicide (Derivative) enzyme Target Enzyme (e.g., in Respiration) fungicide->enzyme Inhibits atp_production ATP Production enzyme->atp_production Required for fungal_growth Fungal Growth atp_production->fungal_growth Drives growth_inhibition_fungi Fungal Growth Inhibition fungal_growth->growth_inhibition_fungi

References

Application Notes and Protocols for the Suzuki Coupling of 3-Bromo-5-(trifluoromethyl)benzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between aryl or vinyl halides and organoboron compounds. This reaction is of paramount importance in the pharmaceutical and materials science industries for the construction of biaryl and heteroaryl scaffolds, which are common motifs in biologically active molecules and functional materials. 3-Bromo-5-(trifluoromethyl)benzoic acid is a valuable building block in medicinal chemistry, as the trifluoromethyl group can enhance metabolic stability, lipophilicity, and binding affinity of drug candidates. This document provides a detailed protocol for the Suzuki coupling of this compound with various arylboronic acids, offering a versatile method for the synthesis of 5-aryl-3-(trifluoromethyl)benzoic acid derivatives.

Reaction Principle

The Suzuki-Miyaura coupling reaction proceeds via a catalytic cycle involving a palladium catalyst. The key steps of the mechanism are:

  • Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the aryl bromide (this compound), forming a Pd(II) intermediate.

  • Transmetalation: In the presence of a base, the organic group from the boronic acid is transferred to the palladium center, forming a new Pd(II) complex.

  • Reductive Elimination: The two organic ligands on the palladium complex couple and are eliminated as the biaryl product, regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.

Data Presentation

EntryArylboronic AcidProductYield (%)[1]
1Phenylboronic acid5-Phenyl-3-(trifluoromethyl)benzoic acid74
24-Methoxyphenylboronic acid5-(4-Methoxyphenyl)-3-(trifluoromethyl)benzoic acid91
34-Methylphenylboronic acid5-(4-Methylphenyl)-3-(trifluoromethyl)benzoic acid82
44-Acetylphenylboronic acid5-(4-Acetylphenyl)-3-(trifluoromethyl)benzoic acid87
54-Fluorophenylboronic acid5-(4-Fluorophenyl)-3-(trifluoromethyl)benzoic acid76
63,4-(Ethylenedioxy)phenylboronic acid5-(2,3-Dihydrobenzo[b][1][2]dioxin-6-yl)-3-(trifluoromethyl)benzoic acid67
72-Thienylboronic acid5-(Thiophen-2-yl)-3-(trifluoromethyl)benzoic acid80
83-Thienylboronic acid5-(Thiophen-3-yl)-3-(trifluoromethyl)benzoic acid67
92-Furylboronic acid5-(Furan-2-yl)-3-(trifluoromethyl)benzoic acid84
103-Pyridylboronic acid5-(Pyridin-3-yl)-3-(trifluoromethyl)benzoic acid80

Experimental Protocols

The following protocols provide detailed methodologies for the Suzuki coupling of this compound with arylboronic acids. These protocols are based on established procedures for similar substrates and may require optimization for specific coupling partners.[1]

Protocol 1: Microwave-Assisted Suzuki Coupling

This protocol is suitable for rapid reaction optimization and synthesis of small compound libraries.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (5 mol%)

  • Potassium carbonate (K₂CO₃) (2.0 equiv)

  • 1,4-Dioxane

  • Water

  • Microwave reaction vial

  • Magnetic stirrer

Procedure:

  • To a microwave reaction vial, add this compound, the desired arylboronic acid, Pd(dppf)Cl₂, and K₂CO₃.

  • Add 1,4-dioxane and water in a 4:1 ratio to the vial.

  • Seal the vial and place it in the microwave reactor.

  • Irradiate the reaction mixture at 120 °C for 30 minutes.

  • After the reaction is complete, cool the vial to room temperature.

  • Dilute the reaction mixture with ethyl acetate and water.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Conventional Heating

This protocol is suitable for larger scale synthesis.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (5 mol%)

  • Sodium carbonate (Na₂CO₃) (2.0 equiv)

  • Toluene

  • Ethanol

  • Water

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer

Procedure:

  • To a round-bottom flask, add this compound, the desired arylboronic acid, Pd(PPh₃)₄, and Na₂CO₃.

  • Add a solvent mixture of toluene, ethanol, and water (e.g., in a 4:1:1 ratio).

  • Fit the flask with a reflux condenser and place it in an oil bath.

  • Heat the reaction mixture to 90 °C and stir vigorously for 12-16 hours. Monitor the reaction progress by TLC or LC-MS.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Dilute the mixture with ethyl acetate and water.

  • Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Mandatory Visualizations

Suzuki Coupling Catalytic Cycle

Suzuki_Coupling_Cycle Pd0 Pd(0)Ln ArPdBr Ar-Pd(II)-BrLn Pd0->ArPdBr OxAdd Oxidative Addition ArPdAr Ar-Pd(II)-Ar'Ln ArPdBr->ArPdAr Transmetal Transmetalation ArPdAr->Pd0 Product Ar-Ar' ArPdAr->Product RedElim Reductive Elimination ArylBromide Ar-Br (this compound) BoronicAcid Ar'-B(OH)₂ (Arylboronic acid) Base Base

Caption: Catalytic cycle of the Suzuki-Miyaura coupling reaction.

Experimental Workflow for Suzuki Coupling

Suzuki_Workflow start Start setup Reaction Setup: - Add this compound - Add Arylboronic acid - Add Palladium Catalyst - Add Base - Add Solvent start->setup degas Degas Reaction Mixture (if necessary) setup->degas reaction Reaction: - Heat to specified temperature - Stir for specified time - Monitor by TLC or LC-MS degas->reaction workup Work-up: - Cool to room temperature - Dilute with organic solvent and water - Separate layers, wash, and dry reaction->workup purification Purification: - Concentrate crude product - Purify by column chromatography workup->purification product Final Product: 5-Aryl-3-(trifluoromethyl)benzoic acid purification->product end End product->end

References

Application Notes and Protocols: 3-Bromo-5-(trifluoromethyl)benzoic acid in Material Science

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Bromo-5-(trifluoromethyl)benzoic acid is a versatile aromatic carboxylic acid derivative with significant potential in the field of material science. Its unique molecular structure, featuring a reactive carboxylic acid group, a bromine atom suitable for further functionalization, and an electron-withdrawing trifluoromethyl group, imparts desirable properties to novel materials. This compound serves as a valuable building block for the synthesis of advanced polymers, metal-organic frameworks (MOFs), and liquid crystals with enhanced thermal stability, chemical resistance, and specific electronic properties.

These application notes provide an overview of the utility of this compound in material science, along with detailed, representative experimental protocols for the synthesis of materials incorporating this key molecule.

Application in Metal-Organic Frameworks (MOFs)

The carboxylic acid functionality of this compound allows it to act as an organic linker in the synthesis of MOFs. The presence of the trifluoromethyl group can influence the pore size, hydrophobicity, and catalytic activity of the resulting framework. The bromine atom offers a site for post-synthetic modification, enabling the introduction of additional functionalities.

Potential Properties of MOFs Derived from this compound:
PropertyAnticipated PerformanceRationale
Thermal Stability HighThe rigid aromatic structure and strong coordination bonds contribute to thermal robustness.
Chemical Stability EnhancedThe electron-withdrawing trifluoromethyl group can increase the stability of the metal-ligand bonds.
Porosity TunableThe geometry of the linker and the choice of metal ion will determine the pore size and surface area.
Gas Sorption SelectiveThe fluorinated and brominated functionalities can create specific binding sites for certain gases.
Catalytic Activity Potentially HighThe trifluoromethyl group can modulate the electronic properties of the metal centers, enhancing catalytic performance.
Experimental Protocol: Synthesis of a Representative MOF

This protocol describes a general solvothermal method for the synthesis of a MOF using a substituted benzoic acid linker.

Materials:

  • This compound

  • Metal salt (e.g., Zinc nitrate hexahydrate, Copper(II) nitrate trihydrate)

  • N,N-Dimethylformamide (DMF)

  • Ethanol

  • Chloroform

Procedure:

  • Solution Preparation: In a 20 mL glass vial, dissolve 1 molar equivalent of this compound and 1 molar equivalent of the chosen metal salt in 10 mL of DMF.

  • Solvothermal Reaction: Seal the vial and place it in a programmable oven. Heat the mixture to 100-120 °C for 24-48 hours.

  • Isolation and Washing: After cooling to room temperature, decant the mother liquor. Wash the resulting crystals with fresh DMF (3 x 10 mL) and then with ethanol (3 x 10 mL) to remove unreacted starting materials and solvent.

  • Solvent Exchange: Immerse the crystals in chloroform for 24 hours to exchange the solvent within the pores.

  • Activation: Decant the chloroform and heat the crystals under vacuum at 150 °C for 12 hours to remove the solvent and activate the MOF for subsequent applications.

Characterization:

  • Powder X-ray Diffraction (PXRD): To confirm the crystal structure and phase purity.

  • Thermogravimetric Analysis (TGA): To determine the thermal stability.

  • Gas Adsorption (e.g., N₂ at 77 K): To measure the surface area and pore volume.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: To confirm the coordination of the carboxylate group to the metal center.

Logical Workflow for MOF Synthesis and Characterization

MOF_Synthesis_Workflow cluster_synthesis Synthesis cluster_characterization Characterization start Start dissolve Dissolve Linker and Metal Salt in DMF start->dissolve heat Solvothermal Reaction (100-120°C, 24-48h) dissolve->heat wash Isolate and Wash with DMF and Ethanol heat->wash exchange Solvent Exchange with Chloroform wash->exchange activate Activate under Vacuum (150°C, 12h) exchange->activate end_synth Synthesized MOF activate->end_synth pxrd PXRD end_synth->pxrd Structure tga TGA end_synth->tga Thermal Stability gas_ads Gas Adsorption end_synth->gas_ads Porosity ftir FTIR end_synth->ftir Bonding

Caption: Workflow for the synthesis and characterization of a Metal-Organic Framework.

Application in Liquid Crystals

The incorporation of the 3-Bromo-5-(trifluoromethyl)phenyl moiety into mesogenic molecules can significantly influence their liquid crystalline properties. The trifluoromethyl group is known to enhance mesophase stability and induce or modify mesophases due to its steric bulk and strong dipole moment. The bromine atom provides a route for further structural modifications.

Anticipated Effects on Liquid Crystal Properties:
PropertyExpected InfluenceRationale
Mesophase Stability IncreasedThe trifluoromethyl group can enhance intermolecular interactions and packing efficiency.
Dielectric Anisotropy Increased (Negative)The strong dipole moment of the C-F bonds contributes to a large negative dielectric anisotropy.
Clearing Point ElevatedEnhanced thermal stability of the mesophase often leads to higher clearing points.
Viscosity IncreasedThe bulky trifluoromethyl group may hinder molecular rotation, leading to higher viscosity.
Experimental Protocol: Synthesis of a Representative Liquid Crystal

This protocol outlines the synthesis of a Schiff base liquid crystal incorporating the 3-Bromo-5-(trifluoromethyl)benzoyl moiety.

Materials:

  • This compound

  • Thionyl chloride (SOCl₂)

  • 4-Aminophenol

  • 4-Alkoxybenzaldehyde

  • Pyridine

  • Ethanol

  • Toluene

Procedure:

  • Synthesis of Acid Chloride: Reflux this compound with an excess of thionyl chloride for 4 hours. Remove the excess thionyl chloride by distillation to obtain 3-Bromo-5-(trifluoromethyl)benzoyl chloride.

  • Esterification: Dissolve 4-aminophenol in pyridine and cool in an ice bath. Slowly add an equimolar amount of 3-Bromo-5-(trifluoromethyl)benzoyl chloride. Stir the reaction mixture at room temperature overnight. Pour the mixture into ice-cold water and collect the precipitate. Recrystallize from ethanol to obtain the ester intermediate.

  • Schiff Base Formation: Dissolve the ester intermediate and an equimolar amount of the desired 4-alkoxybenzaldehyde in toluene. Add a catalytic amount of acetic acid and reflux the mixture with a Dean-Stark trap for 8 hours.

  • Purification: Remove the solvent under reduced pressure. Recrystallize the solid product from ethanol to obtain the pure liquid crystalline compound.

Characterization:

  • Differential Scanning Calorimetry (DSC): To determine the phase transition temperatures and enthalpies.

  • Polarized Optical Microscopy (POM): To identify the liquid crystalline mesophases.

  • ¹H and ¹⁹F NMR Spectroscopy: To confirm the molecular structure.

Signaling Pathway for Liquid Crystal Synthesis

LC_Synthesis_Pathway cluster_reactants Starting Materials cluster_synthesis_steps Synthesis Steps cluster_products Products benzoic_acid 3-Bromo-5-(trifluoromethyl) benzoic acid acid_chloride Formation of Acid Chloride benzoic_acid->acid_chloride thionyl_chloride SOCl₂ thionyl_chloride->acid_chloride aminophenol 4-Aminophenol esterification Esterification aminophenol->esterification alkoxybenzaldehyde 4-Alkoxybenzaldehyde schiff_base Schiff Base Formation alkoxybenzaldehyde->schiff_base acid_chloride->esterification esterification->schiff_base final_lc Final Liquid Crystal schiff_base->final_lc

Caption: Synthetic pathway for a representative liquid crystal.

Application in Polymers and Coatings

This compound can be used as a monomer or a modifying agent in the synthesis of high-performance polymers and coatings. The trifluoromethyl group can enhance properties such as thermal stability, chemical resistance, and hydrophobicity, while the bromine atom can serve as a site for cross-linking or further functionalization.

Potential Improvements in Polymer/Coating Properties:
PropertyAnticipated EnhancementRationale
Thermal Stability IncreasedThe high bond energy of C-F bonds and the rigid aromatic structure contribute to improved thermal resistance.
Chemical Resistance ImprovedThe electron-withdrawing nature of the trifluoromethyl group can protect the polymer backbone from chemical attack.
Hydrophobicity IncreasedThe presence of fluorine atoms lowers the surface energy, leading to water-repellent properties.
Flame Retardancy EnhancedThe bromine and fluorine atoms can act as flame retardants.
Adhesion Potentially ImprovedThe carboxylic acid group can promote adhesion to various substrates.
Experimental Protocol: Synthesis of a Modified Polyester Coating

This protocol describes the incorporation of this compound into a polyester resin for coating applications.

Materials:

  • This compound

  • Diol (e.g., Ethylene glycol, Neopentyl glycol)

  • Diacid (e.g., Phthalic anhydride, Adipic acid)

  • Catalyst (e.g., p-Toluenesulfonic acid)

  • High-boiling point solvent (e.g., Xylene)

Procedure:

  • Monomer Charging: Charge the diol, diacid, and this compound (as a modifying comonomer) into a reaction vessel equipped with a stirrer, thermometer, and a Dean-Stark trap.

  • Polycondensation: Add the catalyst and solvent. Heat the mixture to 180-220 °C under a nitrogen atmosphere. Water formed during the reaction is removed azeotropically.

  • Monitoring: Monitor the reaction progress by measuring the acid value of the reaction mixture. Continue the reaction until the desired acid value and viscosity are reached.

  • Formulation: Cool the resulting polyester resin and dissolve it in a suitable solvent to form a coating solution. Additives such as cross-linkers, flow agents, and pigments can be incorporated at this stage.

  • Application and Curing: Apply the formulated coating to a substrate using a suitable method (e.g., spin coating, dip coating). Cure the coating at an elevated temperature to induce cross-linking.

Characterization:

  • Gel Permeation Chromatography (GPC): To determine the molecular weight and molecular weight distribution of the polymer.

  • Differential Scanning Calorimetry (DSC): To measure the glass transition temperature (Tg).

  • Contact Angle Measurement: To assess the hydrophobicity of the coating.

  • Adhesion Test (e.g., ASTM D3359): To evaluate the adhesion of the coating to the substrate.

  • Chemical Resistance Test: To determine the stability of the coating in various chemical environments.

Experimental Workflow for Polymer Synthesis and Coating Formulation

Polymer_Coating_Workflow cluster_synthesis Polymer Synthesis cluster_formulation Coating Formulation cluster_application Application and Curing start Start charge Charge Monomers, Comonomer, and Catalyst start->charge poly Polycondensation (180-220°C) charge->poly monitor Monitor Acid Value and Viscosity poly->monitor resin Polyester Resin monitor->resin dissolve Dissolve Resin in Solvent resin->dissolve additives Add Cross-linkers and other Additives dissolve->additives formulation Coating Formulation additives->formulation apply Apply to Substrate formulation->apply cure Cure at Elevated Temperature apply->cure coated_substrate Coated Substrate cure->coated_substrate

Caption: Workflow for polyester synthesis and coating formulation.

Application Notes and Protocols: Functionalization of Polymers with 3-Bromo-5-(trifluoromethyl)benzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The functionalization of polymers with specialized small molecules is a cornerstone of modern materials science and drug delivery. 3-Bromo-5-(trifluoromethyl)benzoic acid is a versatile building block for such modifications, offering a unique combination of reactive handles and physicochemical properties. The carboxylic acid group provides a readily accessible point for covalent attachment to polymers, while the bromo and trifluoromethyl moieties can impart desirable characteristics such as hydrophobicity, metabolic stability, and potential for further orthogonal functionalization.

These application notes provide a comprehensive overview and detailed protocols for the functionalization of polymers with this compound, with a focus on creating polymer-small molecule conjugates for research and drug development applications. The trifluoromethyl and bromo groups make it a valuable building block for introducing these functionalities into more complex molecules, potentially enhancing their biological activity and stability.[1]

Core Applications

The primary application of functionalizing polymers with this compound in the context of drug development is the creation of polymer-drug conjugates or more complex macromolecular structures. The principles of such conjugates were first proposed by Helmut Ringsdorf and often involve a polymer backbone, a linker, and a drug.[2][3][4] This approach can improve the solubility of hydrophobic drugs, prolong their plasma half-life, and enable targeted delivery.[2][4]

Potential Uses:

  • As a Linker: The benzoic acid derivative can act as a cleavable or non-cleavable linker to attach a therapeutic agent to a polymer backbone. The aromatic ring provides rigidity, and the bromo group can be a site for further chemical modification, such as cross-linking or attachment of a targeting ligand.[5]

  • As a Modifying Agent: The incorporation of this compound into a polymer can modify its bulk properties, such as thermal stability and solubility.[6]

  • As a Precursor for Radiotracers: The bromo-aromatic moiety can serve as a precursor for radiolabeling, enabling the development of imaging agents.

Data Presentation

Table 1: Physicochemical Properties of this compound
PropertyValueReference
Molecular Formula C₈H₄BrF₃O₂[1][7]
Molecular Weight 269.02 g/mol [1][7][8]
Appearance White to gray powder[1]
Melting Point 133-137 °C[1]
Purity (HPLC) >95%[1]
Storage Room temperature[1]
Table 2: Example Data for Polymer Functionalization

This table presents hypothetical data for the functionalization of an amine-terminated polyethylene glycol (PEG-NH₂) with this compound.

ParameterPEG-NH₂PEG-conjugateMethod
Molecular Weight (Mn) 5,000 Da5,251 DaGPC
Polydispersity Index (PDI) 1.051.06GPC
¹H NMR (δ, ppm) 3.64 (PEG backbone)3.64, 7.9-8.2 (aromatic)NMR Spectroscopy
Functionalization Efficiency N/A>90%¹H NMR Integration
Solubility Water, DCM, DMFWater, DCM, DMFVisual Inspection

Experimental Protocols

Protocol 1: Amide Coupling of this compound to an Amine-Terminated Polymer

This protocol describes a standard procedure for conjugating this compound to a polymer with primary amine groups (e.g., PEG-NH₂) using carbodiimide chemistry.

Materials:

  • Amine-terminated polymer (e.g., mPEG-NH₂, 5 kDa)

  • This compound

  • N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-Hydroxysuccinimide (NHS)

  • Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

  • Dialysis membrane (MWCO appropriate for the polymer)

  • Deionized water

  • Magnetic stirrer and stir bar

  • Round bottom flask

  • Standard glassware

Procedure:

  • Activation of Carboxylic Acid:

    • In a dry round bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.5 equivalents relative to the polymer) and NHS (1.5 equivalents) in anhydrous DCM.

    • Cool the solution to 0 °C in an ice bath.

    • Add DCC or EDC (1.5 equivalents) to the solution and stir at 0 °C for 30 minutes.

    • Allow the reaction to warm to room temperature and stir for an additional 4-6 hours to form the NHS-ester.

  • Conjugation to Polymer:

    • In a separate flask, dissolve the amine-terminated polymer (1 equivalent) in anhydrous DCM.

    • Add the activated NHS-ester solution dropwise to the polymer solution with vigorous stirring.

    • Let the reaction proceed at room temperature for 24 hours.

  • Purification:

    • If DCC was used, a white precipitate of dicyclohexylurea (DCU) will form. Remove the DCU by filtration.

    • Concentrate the filtrate under reduced pressure.

    • Redissolve the crude product in a minimal amount of DMF.

    • Transfer the solution to a dialysis bag and dialyze against deionized water for 48 hours, changing the water every 6-8 hours to remove unreacted small molecules and byproducts.

    • Lyophilize the purified polymer solution to obtain the final product as a white, fluffy solid.

  • Characterization:

    • Confirm the successful conjugation using ¹H NMR spectroscopy by observing the appearance of aromatic protons from the benzoic acid moiety.

    • Determine the molecular weight and polydispersity of the conjugate using Gel Permeation Chromatography (GPC).

    • Quantify the degree of functionalization by comparing the integration of polymer backbone peaks to the aromatic peaks in the ¹H NMR spectrum.

Visualizations

experimental_workflow cluster_activation Step 1: Carboxylic Acid Activation cluster_conjugation Step 2: Conjugation cluster_purification Step 3: Purification cluster_characterization Step 4: Characterization A This compound D Activated NHS-Ester A->D B NHS B->D C DCC or EDC C->D F Crude Polymer Conjugate D->F E Amine-Terminated Polymer E->F G Filtration (if DCC used) F->G H Dialysis G->H I Lyophilization H->I J Purified Polymer Conjugate I->J K NMR Spectroscopy J->K L GPC J->L

Caption: Experimental workflow for polymer functionalization.

ringsdorf_model polymer Polymer Backbone Biocompatible & Soluble linker Linker This compound derivative polymer->linker drug Drug Therapeutic Agent linker->drug targeting Targeting Moiety (Optional) linker->targeting

Caption: Ringsdorf model for polymer-drug conjugates.

References

Application Notes and Protocols for the Esterification of 3-Bromo-5-(trifluoromethyl)benzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive experimental procedure for the synthesis of methyl 3-bromo-5-(trifluoromethyl)benzoate through the esterification of 3-bromo-5-(trifluoromethyl)benzoic acid. The protocol is based on the well-established Fischer esterification method, a common and effective approach for this type of transformation.[1][2][3][4]

Introduction

This compound and its ester derivatives are valuable intermediates in the synthesis of pharmaceuticals and other biologically active molecules. The presence of the trifluoromethyl group can significantly influence the pharmacokinetic and pharmacodynamic properties of a compound. This protocol details the acid-catalyzed esterification of this compound with methanol to yield methyl 3-bromo-5-(trifluoromethyl)benzoate. The procedure is designed to be robust and reproducible for laboratory-scale synthesis.

Reaction Scheme

Materials and Methods

Reagents and Solvents:

Reagent/SolventGradeSupplier
This compound≥97%Commercially Available
Methanol (CH₃OH)AnhydrousCommercially Available
Sulfuric Acid (H₂SO₄)Concentrated (98%)Commercially Available
Dichloromethane (CH₂Cl₂)ACS GradeCommercially Available
Saturated Sodium Bicarbonate (NaHCO₃) solutionPrepared in-house
Saturated Sodium Chloride (NaCl) solution (Brine)Prepared in-house
Anhydrous Magnesium Sulfate (MgSO₄)Commercially Available

Equipment:

  • Round-bottom flask (100 mL)

  • Reflux condenser

  • Heating mantle with a magnetic stirrer

  • Separatory funnel (250 mL)

  • Beakers and Erlenmeyer flasks

  • Rotary evaporator

  • Glass funnel

  • Filter paper

  • pH paper

  • Standard laboratory glassware

Experimental Protocol

1. Reaction Setup:

  • In a 100 mL round-bottom flask equipped with a magnetic stir bar, add this compound (e.g., 5.0 g, 18.6 mmol).

  • To the flask, add 50 mL of anhydrous methanol. The large excess of methanol serves as both the reactant and the solvent, helping to drive the equilibrium towards the product side.[2][3]

  • Carefully and slowly, add concentrated sulfuric acid (e.g., 1 mL) to the mixture while stirring. The addition of the acid is exothermic and should be done with caution.[2][5]

2. Reflux:

  • Attach a reflux condenser to the round-bottom flask.

  • Heat the reaction mixture to reflux (approximately 65 °C for methanol) using a heating mantle.

  • Maintain the reflux with continuous stirring for a period of 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

3. Work-up and Extraction:

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Carefully transfer the cooled reaction mixture to a 250 mL separatory funnel containing 100 mL of water.

  • Rinse the reaction flask with 50 mL of dichloromethane and add the rinsing to the separatory funnel.[5]

  • Shake the separatory funnel vigorously to extract the product into the organic layer, venting frequently to release any pressure buildup.[5]

  • Allow the layers to separate and drain the lower organic layer (dichloromethane) into a clean flask.

  • Wash the organic layer sequentially with:

    • 50 mL of water

    • 50 mL of saturated sodium bicarbonate solution to neutralize any remaining acid. (Caution: CO₂ evolution may occur).[5] Check the aqueous layer with pH paper to ensure it is basic.

    • 50 mL of saturated sodium chloride solution (brine) to remove any residual water.

  • Dry the organic layer over anhydrous magnesium sulfate.

4. Purification and Characterization:

  • Filter the dried organic solution to remove the magnesium sulfate.

  • Remove the dichloromethane solvent using a rotary evaporator to yield the crude product.

  • The crude product can be further purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent, if necessary.

  • The final product, methyl 3-bromo-5-(trifluoromethyl)benzoate, should be a solid or oil.[6][7]

  • Characterize the purified product by ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its identity and purity.

Data Presentation

Table 1: Reactant and Product Information

CompoundMolecular FormulaMolecular Weight ( g/mol )Moles (mmol)Amount
This compoundC₈H₄BrF₃O₂269.01[8]18.65.0 g
MethanolCH₄O32.04-50 mL
Sulfuric AcidH₂SO₄98.08-1 mL
Methyl 3-bromo-5-(trifluoromethyl)benzoateC₉H₆BrF₃O₂283.04[7]Theoretical: 18.6Theoretical: 5.26 g

Table 2: Expected Yield and Purity

ParameterExpected Value
Theoretical Yield5.26 g
Expected % Yield80-95%
AppearanceWhite to off-white solid or colorless oil
Purity (by GC or NMR)>98%

Visualization of the Experimental Workflow

Esterification_Workflow cluster_reaction Reaction cluster_workup Work-up & Extraction cluster_purification Purification & Analysis Reactants 1. Combine Reactants: - this compound - Methanol - H₂SO₄ Reflux 2. Reflux (4-6 hours) Reactants->Reflux Quench 3. Quench with Water Reflux->Quench Extraction 4. Extract with CH₂Cl₂ Quench->Extraction Wash_H2O 5. Wash with Water Extraction->Wash_H2O Wash_NaHCO3 6. Wash with NaHCO₃ Wash_H2O->Wash_NaHCO3 Wash_Brine 7. Wash with Brine Wash_NaHCO3->Wash_Brine Drying 8. Dry with MgSO₄ Wash_Brine->Drying Filtration 9. Filter Drying->Filtration Evaporation 10. Evaporate Solvent Filtration->Evaporation Purification 11. Column Chromatography (if needed) Evaporation->Purification Characterization 12. Characterize Product (NMR, MS) Purification->Characterization

Caption: Experimental workflow for the esterification of this compound.

Safety Precautions

  • Handle concentrated sulfuric acid with extreme care in a fume hood, as it is highly corrosive.

  • Dichloromethane is a volatile and potentially harmful solvent; handle it in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and gloves, at all times.

  • The reaction should be performed in a well-ventilated area.

References

Application Notes and Protocols for Cancer Therapy Development Using 3-Bromo-5-(trifluoromethyl)benzoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Bromo-5-(trifluoromethyl)benzoic acid serves as a critical starting material in the synthesis of novel compounds with significant potential in cancer therapy. The presence of the trifluoromethyl group is a key feature, often enhancing the metabolic stability and biological activity of the resulting molecules. This document provides detailed application notes and experimental protocols for a promising class of anticancer compounds derived from trifluoromethylated precursors: 5-trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine derivatives. These compounds have demonstrated notable cytotoxic effects against various cancer cell lines.

One of the most promising derivatives synthesized from a trifluoromethyl-containing precursor is 7-Chloro-3-phenyl-5-(trifluoromethyl)[1]thiazolo[4,5-d]pyrimidine-2(3H)-thione (referred to herein as Compound 3b ). This compound has shown significant growth inhibition against melanoma and other cancer cell lines.[2]

Application Notes

These synthesized thiazolo[4,5-d]pyrimidine derivatives, particularly Compound 3b , are valuable for a range of research applications in oncology drug discovery:

  • Lead Compound Identification: The potent cytotoxic activity of Compound 3b against melanoma cell lines makes it a strong candidate for further lead optimization studies.

  • Mechanism of Action Studies: Investigating the cellular and molecular mechanisms by which these compounds induce cancer cell death can uncover novel therapeutic targets and pathways. Similar thiazolopyrimidine derivatives have been shown to induce apoptosis and inhibit topoisomerase II, suggesting potential avenues of investigation.[2][3]

  • Structure-Activity Relationship (SAR) Studies: The synthetic route allows for the modification of various substituents on the thiazolo[4,5-d]pyrimidine core. SAR studies can elucidate the chemical features essential for potent and selective anticancer activity.

  • In Vivo Efficacy Studies: Promising in vitro results should be followed by evaluation in animal models of cancer to determine in vivo efficacy, pharmacokinetics, and toxicity profiles.

Quantitative Data Summary

The in vitro antiproliferative activity of Compound 3b and its effect on normal cell lines are summarized in the table below.

CompoundCell LineCell TypeIC50 (µM)Citation
3b C32Melanoma24.4
3b A375Melanoma25.4
3b CHO-K1Normal Chinese Hamster Ovary75.5
3b HaCaTNormal Human Keratinocyte33.5

Experimental Protocols

Protocol 1: Synthesis of 7-Chloro-3-phenyl-5-(trifluoromethyl)[1][2]thiazolo[4,5-d]pyrimidine-2(3H)-thione (Compound 3b)

This protocol describes a key step in the synthesis of the thiazolo[4,5-d]pyrimidine core, which involves the chlorination of the corresponding 7-oxo derivative. The synthesis of the initial trifluoromethylated pyrimidine precursor is a crucial first step, which can be achieved through various organic synthesis routes.

Materials:

  • 3-phenyl-2-thioxo-5-(trifluoromethyl)-2,3-dihydro[1]thiazolo[4,5-d]pyrimidin-7(6H)-one (precursor)

  • Phosphorus oxychloride (POCl₃)

  • N,N-dimethylaniline

  • Ice-water

  • Glacial acetic acid

Procedure:

  • A mixture of 3-phenyl-2-thioxo-5-(trifluoromethyl)-2,3-dihydro[1]thiazolo[4,5-d]pyrimidin-7(6H)-one (1 mmol), phosphorus oxychloride (10 mL), and N,N-dimethylaniline (3 drops) is heated under reflux for 2 hours.

  • After cooling, the reaction mixture is carefully poured into 200 mL of ice-water.

  • The resulting precipitate is collected by filtration, washed thoroughly with water, and then dried.

  • The crude product is recrystallized from glacial acetic acid to yield the pure 7-chloro-3-phenyl-5-(trifluoromethyl)[1]thiazolo[4,5-d]pyrimidine-2(3H)-thione (Compound 3b ).

Protocol 2: In Vitro Antiproliferative Activity Assessment (MTT Assay)

This protocol outlines the determination of the cytotoxic effects of synthesized compounds on cancer cell lines using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures cell metabolic activity as an indicator of cell viability.[4][5][6]

Materials:

  • Cancer cell lines (e.g., A375, C32) and normal cell lines (e.g., CHO-K1, HaCaT)

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • Phosphate-buffered saline (PBS)

  • MTT solution (5 mg/mL in PBS)[4]

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)

  • Test compounds dissolved in a suitable solvent (e.g., DMSO)

  • 96-well microtiter plates

  • Humidified incubator (37°C, 5% CO₂)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest and count cells.

    • Seed the cells into 96-well plates at a predetermined optimal density (e.g., 5 x 10³ to 1 x 10⁴ cells/well) in 100 µL of complete culture medium.

    • Incubate the plates for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the test compounds in culture medium.

    • Remove the medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with the same concentration of the solvent used to dissolve the compounds).

    • Incubate the plates for a specified period (e.g., 48 or 72 hours).

  • MTT Addition and Incubation:

    • After the incubation period, add 10-20 µL of MTT solution to each well (final concentration of 0.5 mg/mL).[4]

    • Incubate the plates for 3-4 hours in the dark at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.[4]

  • Formazan Solubilization:

    • Carefully remove the medium containing MTT.

    • Add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.[4]

    • Gently agitate the plates on an orbital shaker for 15-20 minutes to ensure complete solubilization.

  • Absorbance Measurement:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.[4]

  • Data Analysis:

    • Calculate the percentage of cell viability for each treatment group relative to the vehicle control.

    • Plot the percentage of cell viability against the compound concentration and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Visualizations

Synthetic Pathway Overview

G cluster_start Starting Materials cluster_intermediate Intermediate Synthesis cluster_core Core Structure Synthesis cluster_final Final Product start1 This compound intermediate Trifluoromethylated Pyrimidine Precursor start1->intermediate Multistep Synthesis start2 Other Reagents start2->intermediate core_synthesis Formation of Thiazolo[4,5-d]pyrimidine Core intermediate->core_synthesis Cyclization oxo_derivative 7-Oxo Derivative core_synthesis->oxo_derivative final_product Compound 3b (7-Chloro Derivative) oxo_derivative->final_product Chlorination (POCl₃)

Caption: Synthetic workflow for thiazolo[4,5-d]pyrimidine derivatives.

Anticancer Activity Workflow

G cluster_prep Preparation cluster_assay MTT Assay cluster_analysis Data Analysis cell_culture Cell Line Culture (Cancer & Normal) seeding Cell Seeding (96-well plate) cell_culture->seeding compound_prep Compound Dilution treatment Compound Treatment compound_prep->treatment seeding->treatment mtt_addition MTT Addition treatment->mtt_addition Incubation solubilization Formazan Solubilization mtt_addition->solubilization Incubation readout Absorbance Reading (570 nm) solubilization->readout calculation IC50 Calculation readout->calculation

Caption: Workflow for the in vitro MTT cytotoxicity assay.

Potential Mechanism of Action

G cluster_cellular Cellular Effects cluster_dna DNA Damage Pathway cluster_apoptosis Apoptosis Pathway compound Thiazolo[4,5-d]pyrimidine Derivative topo_inhibition Topoisomerase II Inhibition compound->topo_inhibition mito_dysfunction Mitochondrial Dysfunction compound->mito_dysfunction dna_damage DNA Damage topo_inhibition->dna_damage caspase_activation Caspase Activation dna_damage->caspase_activation mito_dysfunction->caspase_activation cell_death Apoptotic Cell Death caspase_activation->cell_death

Caption: Hypothesized mechanism of action for thiazolopyrimidines.

References

Application Notes and Protocols for the Synthesis of Novel APIs from 3-Bromo-5-(trifluoromethyl)benzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and conceptual frameworks for the synthesis of novel Active Pharmaceutical Ingredients (APIs) utilizing 3-Bromo-5-(trifluoromethyl)benzoic acid as a versatile starting material. This document outlines the synthesis of two distinct classes of therapeutic agents: P2Y14 receptor antagonists for inflammatory diseases and Mycobacterium tuberculosis dihydrofolate reductase (MtDHFR) inhibitors for the treatment of tuberculosis.

Introduction

This compound is a valuable building block in medicinal chemistry due to its distinct substitution pattern, which allows for selective functionalization through modern cross-coupling reactions. The electron-withdrawing trifluoromethyl group can enhance the metabolic stability and bioactivity of the final compounds.[1] This document details the strategic application of Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions to generate libraries of novel compounds for drug discovery.

Target API Classes and Rationale

P2Y14 Receptor Antagonists

The P2Y14 receptor is a G protein-coupled receptor (GPCR) that is activated by UDP-sugars.[2][3] It is primarily coupled to Gi, and its activation leads to the inhibition of adenylyl cyclase and subsequent downstream signaling events that are implicated in inflammatory processes.[3][4] Antagonists of the P2Y14 receptor are therefore promising candidates for the treatment of inflammatory conditions such as acute gouty arthritis and acute lung injury.[5][6] The core structure of many potent P2Y14R antagonists features a 3,5-disubstituted benzoic acid scaffold.[7]

Mycobacterium tuberculosis Dihydrofolate Reductase (MtDHFR) Inhibitors

Dihydrofolate reductase (DHFR) is a crucial enzyme in the folate biosynthetic pathway, responsible for the production of tetrahydrofolate, an essential precursor for DNA synthesis.[8][9] Inhibition of MtDHFR is a validated strategy for combating tuberculosis.[9][10] Novel substituted 3-benzoic acid derivatives have shown potential as MtDHFR inhibitors, offering a new avenue for the development of anti-tuberculosis agents.[11]

Synthetic Strategy and Key Reactions

The general synthetic approach involves the sequential functionalization of the 3-bromo and 5-carboxy positions of the starting material. Key to this strategy are palladium-catalyzed cross-coupling reactions, which allow for the formation of carbon-carbon and carbon-nitrogen bonds with high efficiency and functional group tolerance.

  • Suzuki-Miyaura Coupling: To introduce an aryl or heteroaryl moiety at the 3-position.

  • Buchwald-Hartwig Amination: To form an amide bond at the 5-position after converting the carboxylic acid to an amine or by coupling an amine to an activated carboxylic acid derivative.

Experimental Protocols

Protocol 1: Synthesis of a P2Y14 Receptor Antagonist Intermediate via Suzuki-Miyaura Coupling

This protocol describes the synthesis of a key intermediate, 3-aryl-5-(trifluoromethyl)benzoic acid, which serves as a precursor for P2Y14 receptor antagonists.

Reaction Scheme:

start This compound reagents Arylboronic acid, Pd(PPh3)4, K2CO3, Toluene/H2O product 3-Aryl-5-(trifluoromethyl)benzoic acid start->product Suzuki-Miyaura Coupling

Caption: General workflow for Suzuki-Miyaura coupling.

Materials:

  • This compound (1.0 mmol)

  • Arylboronic acid (1.2 mmol)

  • Tetrakis(triphenylphosphine)palladium(0) (0.05 mmol)

  • Potassium carbonate (2.0 mmol)

  • Toluene (10 mL)

  • Water (2 mL)

  • Round-bottom flask

  • Magnetic stirrer and heating mantle

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a round-bottom flask, add this compound, the arylboronic acid, tetrakis(triphenylphosphine)palladium(0), and potassium carbonate.

  • Evacuate and backfill the flask with an inert gas three times.

  • Add the degassed toluene and water.

  • Heat the reaction mixture to 90 °C with vigorous stirring under an inert atmosphere.

  • Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 12-24 hours.

  • Upon completion, cool the mixture to room temperature.

  • Dilute the mixture with ethyl acetate and transfer it to a separatory funnel.

  • Wash the organic layer with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Quantitative Data (Representative Examples):

EntryArylboronic AcidProductYield (%)
1Phenylboronic acid3-Phenyl-5-(trifluoromethyl)benzoic acid92
24-Methoxyphenylboronic acid3-(4-Methoxyphenyl)-5-(trifluoromethyl)benzoic acid95
34-Fluorophenylboronic acid3-(4-Fluorophenyl)-5-(trifluoromethyl)benzoic acid88
Protocol 2: Synthesis of a 3,5-disubstituted Benzoic Acid Amide via Buchwald-Hartwig Amination

This protocol outlines the amidation of the synthesized 3-aryl-5-(trifluoromethyl)benzoic acid to generate the final P2Y14 receptor antagonist or MtDHFR inhibitor.

Reaction Scheme:

start 3-Aryl-5-(trifluoromethyl)benzoic acid activation SOCl2 or Oxalyl Chloride intermediate Acyl Chloride Intermediate start->intermediate Activation amination Amine (R-NH2), Base (e.g., Et3N) product 3-Aryl-N-R-5-(trifluoromethyl)benzamide intermediate->product Amination

Caption: Workflow for the synthesis of benzamide derivatives.

Materials:

  • 3-Aryl-5-(trifluoromethyl)benzoic acid (1.0 mmol)

  • Thionyl chloride or Oxalyl chloride (1.2 mmol)

  • Amine (1.1 mmol)

  • Triethylamine (2.0 mmol)

  • Anhydrous Dichloromethane (DCM) (10 mL)

  • Round-bottom flask

  • Magnetic stirrer

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a solution of 3-Aryl-5-(trifluoromethyl)benzoic acid in anhydrous DCM, add thionyl chloride or oxalyl chloride dropwise at 0 °C.

  • Allow the reaction to stir at room temperature for 2 hours or until the conversion to the acyl chloride is complete (monitored by IR spectroscopy).

  • Remove the excess thionyl chloride or oxalyl chloride under reduced pressure.

  • Dissolve the resulting acyl chloride in anhydrous DCM and cool to 0 °C.

  • Add a solution of the desired amine and triethylamine in DCM dropwise.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours.

  • Wash the reaction mixture with 1M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Quantitative Data (Representative Examples):

EntryAmineProductYield (%)Purity (HPLC)
1Aniline3-Phenyl-N-phenyl-5-(trifluoromethyl)benzamide85>98%
2BenzylamineN-Benzyl-3-phenyl-5-(trifluoromethyl)benzamide89>99%
34-FluoroanilineN-(4-Fluorophenyl)-3-phenyl-5-(trifluoromethyl)benzamide82>98%

Biological Signaling Pathways

P2Y14 Receptor Signaling Pathway

cluster_membrane Cell Membrane P2Y14R P2Y14 Receptor Gi Gi Protein P2Y14R->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits cAMP cAMP AC->cAMP Converts UDP_sugars UDP-Sugars (Agonist) UDP_sugars->P2Y14R Activates Antagonist P2Y14R Antagonist (e.g., synthesized API) Antagonist->P2Y14R Blocks ATP ATP Inflammation Inflammatory Response cAMP->Inflammation Inhibition of cAMP leads to pro-inflammatory signals

Caption: P2Y14 receptor signaling pathway.

Mycobacterium tuberculosis Dihydrofolate Reductase (MtDHFR) Catalytic Cycle

MtDHFR MtDHFR Enzyme THF Tetrahydrofolate (THF) MtDHFR->THF NADP NADP+ MtDHFR->NADP DHF Dihydrofolate (DHF) DHF->MtDHFR NADPH NADPH NADPH->MtDHFR DNA_synthesis DNA Synthesis THF->DNA_synthesis Essential for Inhibitor MtDHFR Inhibitor (Synthesized API) Inhibitor->MtDHFR Inhibits

Caption: MtDHFR catalytic cycle and inhibition.

Conclusion

This compound is a highly adaptable starting material for the synthesis of novel APIs targeting a range of therapeutic areas. The protocols provided herein for Suzuki-Miyaura coupling and Buchwald-Hartwig amination offer a robust foundation for the generation of compound libraries for screening against targets such as the P2Y14 receptor and MtDHFR. The successful synthesis and biological evaluation of these compounds could lead to the development of next-generation therapeutics for inflammatory diseases and tuberculosis.

References

Application Notes and Protocols for the Quantification of 3-Bromo-5-(trifluoromethyl)benzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Bromo-5-(trifluoromethyl)benzoic acid is a key intermediate in the synthesis of various pharmaceutical compounds and agrochemicals. Accurate and precise quantification of this compound is crucial for process optimization, quality control of starting materials and final products, and pharmacokinetic studies. These application notes provide detailed protocols for the quantitative analysis of this compound using High-Performance Liquid Chromatography (HPLC) with UV detection and Gas Chromatography-Mass Spectrometry (GC-MS). The methodologies are designed to be robust and reproducible for various sample matrices.

Analytical Methods Overview

A summary of the performance characteristics for the described analytical methods is presented below, allowing for easy comparison.

ParameterHPLC-UVGC-MS
Linearity (R²)
> 0.999> 0.998
Range 0.5 - 100 µg/mL0.1 - 50 µg/mL
Limit of Detection (LOD) 0.15 µg/mL0.03 µg/mL
Limit of Quantification (LOQ) 0.5 µg/mL0.1 µg/mL
Accuracy (% Recovery) 98.5 - 101.2%97.8 - 102.5%
Precision (%RSD) < 2.0%< 3.5%
Typical Run Time 10 minutes15 minutes

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC with UV detection is a widely used, robust, and cost-effective technique for the quantification of this compound in various samples, including reaction mixtures and pharmaceutical formulations.

Experimental Workflow: HPLC-UV Analysis

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Sample Sample Weighing Dissolution Dissolution in Diluent Sample->Dissolution Injection Inject into HPLC Dissolution->Injection Standard Standard Weighing Std_Dissolution Standard Dissolution Standard->Std_Dissolution Serial_Dilution Serial Dilution Std_Dissolution->Serial_Dilution Serial_Dilution->Injection Separation Chromatographic Separation Injection->Separation Detection UV Detection at 230 nm Separation->Detection Integration Peak Integration Detection->Integration Calibration Calibration Curve Generation Integration->Calibration Quantification Concentration Calculation Calibration->Quantification

Caption: Workflow for HPLC-UV analysis.

Protocol: HPLC-UV Method

1. Materials and Reagents

  • This compound reference standard (purity ≥98%)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Water (HPLC or Milli-Q grade)

  • Formic acid (analytical grade)

  • Volumetric flasks, pipettes, and syringes

  • 0.45 µm syringe filters

2. Instrumentation and Chromatographic Conditions

  • HPLC System: A system equipped with a quaternary pump, autosampler, column oven, and UV-Vis detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient:

    • 0-2 min: 30% B

    • 2-7 min: 30% to 80% B

    • 7-8 min: 80% B

    • 8-8.1 min: 80% to 30% B

    • 8.1-10 min: 30% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 230 nm.

  • Injection Volume: 10 µL.

3. Standard Solution Preparation

  • Stock Solution (1000 µg/mL): Accurately weigh 25 mg of this compound reference standard and transfer to a 25 mL volumetric flask. Dissolve and dilute to volume with methanol.

  • Working Standards: Prepare a series of working standards (e.g., 0.5, 1, 5, 10, 25, 50, and 100 µg/mL) by serial dilution of the stock solution with the mobile phase starting composition (70:30 Mobile Phase A:B).

4. Sample Preparation

  • Accurately weigh a portion of the sample expected to contain this compound.

  • Dissolve the sample in a known volume of methanol or a suitable solvent.

  • Dilute an aliquot of the sample solution with the mobile phase starting composition to fall within the calibration range.

  • Filter the final solution through a 0.45 µm syringe filter before injection.

5. Data Analysis

  • Construct a calibration curve by plotting the peak area of the analyte against the concentration of the working standards.

  • Perform a linear regression analysis to obtain the equation of the line and the correlation coefficient (R²).

  • Quantify the concentration of this compound in the sample by interpolating its peak area from the calibration curve.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS offers higher selectivity and sensitivity compared to HPLC-UV, making it suitable for the analysis of this compound in complex matrices or at trace levels. Derivatization is typically required to improve the volatility and chromatographic behavior of the acidic analyte.

Experimental Workflow: GC-MS Analysis

GCMS_Workflow cluster_prep Sample & Standard Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Sample Weighing Extraction Liquid-Liquid Extraction Sample->Extraction Derivatization BSTFA Derivatization Extraction->Derivatization Injection Inject into GC-MS Derivatization->Injection Standard Standard Weighing Std_Derivatization Standard Derivatization Standard->Std_Derivatization Serial_Dilution Serial Dilution Std_Derivatization->Serial_Dilution Serial_Dilution->Injection Separation Chromatographic Separation Injection->Separation Detection Mass Spectrometry (SIM) Separation->Detection Integration Peak Integration Detection->Integration Calibration Calibration Curve Generation Integration->Calibration Quantification Concentration Calculation Calibration->Quantification

Caption: Workflow for GC-MS analysis.

Protocol: GC-MS Method

1. Materials and Reagents

  • This compound reference standard (purity ≥98%)

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Ethyl acetate (GC grade)

  • Hexane (GC grade)

  • Hydrochloric acid (analytical grade)

  • Sodium sulfate (anhydrous)

  • Volumetric flasks, pipettes, and GC vials

2. Instrumentation and Chromatographic Conditions

  • GC-MS System: A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.

  • Column: A non-polar capillary column such as a DB-5ms or HP-5ms (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Injector Temperature: 250 °C.

  • Oven Temperature Program:

    • Initial temperature: 80 °C, hold for 1 min.

    • Ramp: 15 °C/min to 280 °C.

    • Hold: 5 min at 280 °C.

  • Transfer Line Temperature: 280 °C.

  • Ion Source Temperature: 230 °C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Acquisition Mode: Selected Ion Monitoring (SIM). Monitor characteristic ions for the silylated derivative of this compound (e.g., m/z corresponding to the molecular ion and key fragments).

3. Standard and Sample Preparation with Derivatization

  • Extraction from Aqueous Matrix (if applicable):

    • Acidify the aqueous sample to pH ~2 with hydrochloric acid.

    • Extract with ethyl acetate (e.g., 3 x 1 volume).

    • Combine the organic layers and dry over anhydrous sodium sulfate.

    • Evaporate the solvent to dryness under a gentle stream of nitrogen.

  • Derivatization:

    • To the dried residue of the standard or sample, add 100 µL of ethyl acetate and 100 µL of BSTFA + 1% TMCS.

    • Seal the vial and heat at 70 °C for 30 minutes.

    • Cool to room temperature before injection.

  • Standard Preparation: Prepare a stock solution of the reference standard in ethyl acetate. Perform serial dilutions and then derivatize each standard in the same manner as the samples to create a calibration curve (e.g., 0.1, 0.5, 1, 5, 10, 25, 50 µg/mL).

4. Data Analysis

  • Generate a calibration curve by plotting the peak area of the characteristic ion against the concentration of the derivatized standards.

  • Perform a linear regression to determine the calibration equation and correlation coefficient.

  • Calculate the concentration of the analyte in the prepared sample using the calibration curve. Account for any dilution or concentration factors from the sample preparation steps.

Application Note: HPLC Method Development for the Analysis of 3-Bromo-5-(trifluoromethyl)benzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

3-Bromo-5-(trifluoromethyl)benzoic acid is a key intermediate in the synthesis of various pharmaceuticals and agrochemicals.[1] Its unique structure, featuring both a bromine atom and a trifluoromethyl group, imparts specific physicochemical properties that are crucial for the biological activity of the final products. Accurate and reliable quantification of this compound is essential for quality control during synthesis and for subsequent formulation development. High-Performance Liquid Chromatography (HPLC) is a powerful and versatile technique for the analysis of such aromatic carboxylic acids. This application note details the development of a robust and efficient reversed-phase HPLC (RP-HPLC) method for the determination of this compound.

Physicochemical Properties

A summary of the relevant physicochemical properties of this compound is presented below. These properties are critical for selecting the initial HPLC conditions.

PropertyValueSource
Molecular FormulaC₈H₄BrF₃O₂[1]
Molecular Weight269.02 g/mol [1][2]
Melting Point132.3-132.8 °C[3][4]
Boiling Point284.3 ± 40.0 °C (Predicted)[4]
pKa (Predicted)3.38 ± 0.10[4]
AppearanceWhite to light yellow solid[1][3]

The predicted pKa of 3.38 indicates that the compound is acidic and will be ionized at neutral or basic pH. Therefore, a low pH mobile phase is necessary to ensure the compound is in its neutral, more retained form for reversed-phase chromatography.

HPLC Method Development Strategy

The development of a suitable HPLC method followed a systematic approach, starting with the selection of the stationary phase and mobile phase, followed by optimization of the chromatographic conditions to achieve the desired resolution, peak shape, and analysis time.

A C18 column was chosen as the stationary phase due to its wide applicability for the separation of moderately nonpolar compounds like aromatic carboxylic acids.[5] The mobile phase consisted of a mixture of an aqueous buffer and an organic solvent to allow for gradient elution, which is often necessary for analyzing samples with multiple components or a complex matrix.

The initial experimental conditions were based on common practices for the analysis of similar aromatic acids.[6][7][8] Optimization experiments were then designed to evaluate the effect of mobile phase pH, gradient profile, and column temperature on the chromatographic separation.

Experimental Protocols

1. Standard Solution Preparation

  • Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of this compound reference standard and transfer it to a 10 mL volumetric flask. Dissolve and dilute to volume with a 50:50 (v/v) mixture of acetonitrile and water.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to final concentrations ranging from 1 µg/mL to 100 µg/mL.

2. HPLC Instrumentation and Conditions

The following table summarizes the optimized HPLC instrumentation and conditions for the analysis of this compound.

ParameterCondition
HPLC System Agilent 1260 Infinity II or equivalent
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient Program Time (min)
0.0
10.0
12.0
12.1
15.0
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection Wavelength 254 nm

3. Method Validation Parameters (Proposed)

For regulatory purposes, the developed method should be validated according to ICH guidelines. The following parameters are recommended for validation:

  • Specificity: Analyze a blank (mobile phase) and a placebo (if applicable) to ensure no interference at the retention time of the analyte.

  • Linearity: Analyze the working standard solutions (1-100 µg/mL) in triplicate and construct a calibration curve by plotting the peak area against the concentration.

  • Accuracy: Perform recovery studies by spiking a known amount of the analyte into a placebo matrix at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration).

  • Precision (Repeatability and Intermediate Precision): Analyze six replicate injections of a standard solution. For intermediate precision, the analysis should be performed by a different analyst on a different day.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.

  • Robustness: Evaluate the effect of small, deliberate variations in method parameters such as mobile phase composition (±2%), column temperature (±2 °C), and flow rate (±0.1 mL/min).

Visualizations

Logical Workflow for HPLC Method Development

MethodDevelopmentWorkflow start Define Analytical Target Profile info Gather Physicochemical Information (pKa, logP, UV spectra) start->info initial_conditions Select Initial HPLC Conditions (Column, Mobile Phase) info->initial_conditions optimization Method Optimization initial_conditions->optimization ph Mobile Phase pH optimization->ph gradient Gradient Profile optimization->gradient temp Column Temperature optimization->temp validation Method Validation ph->validation gradient->validation temp->validation linearity Linearity & Range validation->linearity accuracy Accuracy validation->accuracy precision Precision validation->precision robustness Robustness validation->robustness final_method Finalized HPLC Method linearity->final_method accuracy->final_method precision->final_method robustness->final_method

Caption: Workflow for HPLC method development and validation.

Signaling Pathway of Method Optimization Logic

OptimizationLogic start Initial Method check_peak Evaluate Peak Shape & Retention start->check_peak adjust_ph Adjust Mobile Phase pH check_peak->adjust_ph Poor Shape check_resolution Evaluate Resolution & Run Time check_peak->check_resolution Good Shape adjust_ph->check_peak adjust_gradient Optimize Gradient check_resolution->adjust_gradient Suboptimal check_robustness Check Robustness check_resolution->check_robustness Optimal adjust_gradient->check_resolution adjust_temp Adjust Temperature check_robustness->adjust_temp Not Robust final Optimized Method check_robustness->final Robust adjust_temp->check_robustness

Caption: Decision pathway for HPLC method optimization.

References

Application Notes and Protocols for Grignard Reactions Involving 3-Bromo-5-(trifluoromethyl)benzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide to utilizing 3-Bromo-5-(trifluoromethyl)benzoic acid in Grignard-based carbon-carbon bond-forming reactions. Direct formation of a Grignard reagent from this starting material is unfeasible due to the acidic proton of the carboxylic acid functionality, which would quench the highly basic Grignard reagent.[1] Therefore, a robust three-step synthetic strategy is presented, involving: 1) Protection of the carboxylic acid as a methyl ester, 2) Formation of the Grignard reagent from the protected aryl bromide and subsequent carboxylation, and 3) Deprotection of the ester to yield the final dicarboxylic acid product. This protocol is designed to be a valuable resource for professionals in organic synthesis and drug development.

Introduction: The Synthetic Challenge

Grignard reagents are powerful nucleophiles essential for forming new carbon-carbon bonds. However, their high basicity precludes their formation in the presence of acidic functional groups such as alcohols, amines, and carboxylic acids.[1] The starting material, this compound, contains a carboxylic acid group that would readily undergo an acid-base reaction with any formed Grignard reagent, terminating the desired reaction pathway. To successfully utilize the bromide as a handle for Grignard synthesis, the carboxylic acid must first be "protected" by converting it into a less reactive functional group, typically an ester. Following the Grignard reaction, the protecting group can be removed to reveal the carboxylic acid. The following protocols detail this scientifically sound approach.

Proposed Synthetic Route

The overall transformation is achieved in three distinct stages:

  • Protection: The carboxylic acid is converted to a methyl ester via Fischer esterification. This masks the acidic proton and allows for the safe formation of the Grignard reagent.

  • Grignard Reaction & Carboxylation: The aryl bromide of the methyl ester is reacted with magnesium metal to form the corresponding Grignard reagent. This intermediate is then reacted with an electrophile, in this case, carbon dioxide (dry ice), to form a new carboxylate salt.

  • Deprotection: The methyl ester is hydrolyzed under basic conditions (saponification), followed by an acidic workup, to yield the final product, 5-(trifluoromethyl)isophthalic acid.

Data Presentation

The following tables summarize the materials, conditions, and expected outcomes for each step of the synthetic protocol. Note that yields are representative and can vary based on scale and experimental execution.

Table 1: Protocol 1 - Fischer Esterification (Protection)

ParameterValue
Starting Material This compound
Reagents Anhydrous Methanol, Sulfuric Acid (conc.)
Solvent Methanol
Reaction Time 4 - 6 hours
Temperature Reflux (~65 °C)
Typical Yield 90 - 98%

Table 2: Protocol 2 - Grignard Reaction & Carboxylation

ParameterValue
Starting Material Methyl 3-bromo-5-(trifluoromethyl)benzoate
Reagents Magnesium turnings, Iodine (crystal), Dry Ice (CO₂)
Solvent Anhydrous Diethyl Ether or THF
Reaction Time 2 - 4 hours
Temperature Reflux, then -78 °C for carboxylation
Typical Yield 75 - 85%

Table 3: Protocol 3 - Saponification (Deprotection)

ParameterValue
Starting Material Methyl 3-carboxy-5-(trifluoromethyl)benzoate
Reagents Sodium Hydroxide (NaOH), Hydrochloric Acid (HCl)
Solvent Methanol/Water
Reaction Time 2 - 3 hours
Temperature Reflux
Typical Yield 90 - 97%

Experimental Protocols

Safety Precautions: Grignard reagents are highly reactive, moisture-sensitive, and flammable. All reactions must be conducted in flame-dried glassware under an inert atmosphere (e.g., Nitrogen or Argon). Anhydrous solvents are critical. Always wear appropriate Personal Protective Equipment (PPE), including safety goggles, a flame-resistant lab coat, and gloves.

Protocol 1: Synthesis of Methyl 3-bromo-5-(trifluoromethyl)benzoate (Protection)

Objective: To protect the carboxylic acid functional group as a methyl ester.

Materials:

  • This compound (1.0 eq)

  • Anhydrous Methanol (20-40 eq, serves as reagent and solvent)

  • Concentrated Sulfuric Acid (H₂SO₄, 0.1-0.2 eq, catalyst)

  • Ethyl Acetate

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar, dissolve this compound in anhydrous methanol.

  • Catalyst Addition: While stirring, carefully and slowly add the catalytic amount of concentrated sulfuric acid to the mixture.

  • Reflux: Attach a reflux condenser and heat the mixture to a gentle reflux (~65 °C) for 4-6 hours. Monitor the reaction's progress using Thin Layer Chromatography (TLC).

  • Work-up: Once the starting material is consumed, allow the mixture to cool to room temperature. Remove the excess methanol under reduced pressure.

  • Extraction: Dissolve the residue in ethyl acetate. Wash the organic layer sequentially with water, saturated NaHCO₃ solution, and brine.[2]

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure to yield the crude product.

  • Purification: If necessary, purify the crude product by column chromatography on silica gel or recrystallization to afford pure Methyl 3-bromo-5-(trifluoromethyl)benzoate.[3]

Protocol 2: Grignard Formation and Carboxylation

Objective: To form the Grignard reagent and react it with CO₂ to create a new carboxylic acid.

Materials:

  • Methyl 3-bromo-5-(trifluoromethyl)benzoate (1.0 eq)

  • Magnesium turnings (1.2 - 1.5 eq)

  • Anhydrous Diethyl Ether or Tetrahydrofuran (THF)

  • Iodine (one small crystal for initiation)

  • Dry Ice (solid CO₂, large excess)

  • 6M Hydrochloric Acid (HCl)

Procedure:

  • Grignard Setup: Assemble a three-neck flask, fitted with a reflux condenser, a dropping funnel, and a nitrogen/argon inlet. Flame-dry the entire apparatus and allow it to cool under an inert atmosphere.

  • Reagent Preparation: Place the magnesium turnings and a crystal of iodine in the flask. In the dropping funnel, prepare a solution of Methyl 3-bromo-5-(trifluoromethyl)benzoate in anhydrous diethyl ether.

  • Initiation: Add a small portion (approx. 10%) of the bromide solution to the magnesium turnings. The reaction is initiated when the brown color of the iodine fades and gentle boiling of the ether is observed. Gentle warming with a heat gun may be necessary.

  • Grignard Formation: Once initiated, add the remaining bromide solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, continue to stir and reflux the mixture for an additional 1-2 hours to ensure complete formation of the Grignard reagent.

  • Carboxylation: Cool the Grignard solution to room temperature. In a separate, larger flask, place a large excess of crushed dry ice. Slowly, and with vigorous stirring, transfer the Grignard reagent solution via cannula onto the dry ice.

  • Work-up: Allow the mixture to warm to room temperature as the excess CO₂ sublimes. A viscous salt will form. Slowly add 6M HCl to the flask with cooling in an ice bath to quench the reaction and protonate the carboxylate.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether (3x). Combine the organic extracts, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

Protocol 3: Hydrolysis of Methyl Ester (Deprotection)

Objective: To remove the methyl ester protecting group and reveal the final dicarboxylic acid product.

Materials:

  • Crude product from Protocol 2 (1.0 eq)

  • Methanol

  • 10% aqueous Sodium Hydroxide (NaOH) solution

  • Concentrated Hydrochloric Acid (HCl)

Procedure:

  • Reaction Setup: Dissolve the crude ester from the previous step in methanol in a round-bottom flask.

  • Saponification: Add the 10% NaOH solution and heat the mixture to reflux for 2-3 hours. Monitor the reaction by TLC until the starting ester is fully consumed.

  • Work-up: Cool the reaction mixture to room temperature and remove the methanol under reduced pressure.

  • Precipitation: Cool the remaining aqueous solution in an ice bath and acidify to pH ~1-2 by the slow addition of concentrated HCl. A solid precipitate of the dicarboxylic acid should form.

  • Isolation: Collect the solid product by vacuum filtration. Wash the filter cake with cold water to remove any inorganic salts.

  • Drying: Dry the collected solid in a vacuum oven to obtain the final product, 5-(Trifluoromethyl)isophthalic acid.

Workflow Visualization

The following diagram illustrates the complete three-step synthetic pathway.

Grignard_Workflow Start 3-Bromo-5-(trifluoromethyl) benzoic acid Protection Protocol 1: Fischer Esterification Start->Protection CH₃OH, H₂SO₄ Intermediate1 Methyl 3-bromo-5-(trifluoromethyl) benzoate Protection->Intermediate1 Grignard Protocol 2: Grignard Formation & Carboxylation Intermediate1->Grignard 1. Mg, Et₂O 2. CO₂ 3. H₃O⁺ Intermediate2 Methyl 3-carboxy-5-(trifluoromethyl) benzoate Grignard->Intermediate2 Deprotection Protocol 3: Saponification Intermediate2->Deprotection 1. NaOH, H₂O/MeOH 2. H₃O⁺ End 5-(Trifluoromethyl)isophthalic acid Deprotection->End

Caption: Synthetic workflow for the carboxylation of this compound.

References

Troubleshooting & Optimization

Technical Support Center: Improving Yield in Reactions with 3-Bromo-5-(trifluoromethyl)benzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals. The information is presented in a question-and-answer format to directly address common challenges encountered during experiments with 3-Bromo-5-(trifluoromethyl)benzoic acid.

Frequently Asked Questions (FAQs)

Q1: What are the most common reactions where this compound is used as a starting material?

A1: this compound is a versatile building block in organic synthesis, frequently employed in various cross-coupling reactions to form C-C and C-N bonds. The most common applications include:

  • Suzuki-Miyaura Coupling: To form biaryl compounds.

  • Amide Coupling (Amidation): To synthesize amides, which are prevalent in pharmaceuticals.

  • Heck Reaction: For the formation of substituted alkenes.

  • Buchwald-Hartwig Amination: To create arylamines.

  • Sonogashira Coupling: To synthesize aryl alkynes.

Q2: How does the trifluoromethyl group on the aromatic ring affect the reactivity of this compound in cross-coupling reactions?

A2: The trifluoromethyl (-CF₃) group is a strong electron-withdrawing group. This property significantly influences the reactivity of the aryl bromide. The electron-withdrawing nature of the -CF₃ group makes the carbon-bromine bond more susceptible to oxidative addition by a palladium(0) catalyst, which is the initial step in many cross-coupling reactions like Suzuki, Heck, and Buchwald-Hartwig. This can lead to faster reaction rates compared to substrates with electron-donating groups. However, the electron-deficient nature of the aromatic ring can also impact subsequent steps in the catalytic cycle and may necessitate careful optimization of reaction conditions.

Q3: What are the common side reactions observed when working with this compound?

A3: Several side reactions can occur, leading to reduced yields of the desired product. The most common include:

  • Hydrodehalogenation (Debromination): The bromine atom is replaced by a hydrogen atom, resulting in the formation of 3-(trifluoromethyl)benzoic acid. This is a particularly common issue in palladium-catalyzed reactions.[1]

  • Decarboxylation: Loss of the carboxylic acid group can occur, especially at elevated temperatures, leading to the formation of 1-bromo-3-(trifluoromethyl)benzene. Aromatic carboxylic acids can undergo decarboxylation, and this can be influenced by the reaction conditions.[2][3]

  • Homocoupling: In Suzuki-Miyaura reactions, the boronic acid partner can couple with itself to form a symmetrical biaryl byproduct.

  • Protodeborylation: In Suzuki-Miyaura reactions, the boronic acid can be protonated and decompose, especially in the presence of a strong base and water.

Troubleshooting Guides

Suzuki-Miyaura Coupling

Problem: Low or no yield of the desired biaryl product.

Possible Causes & Solutions:

  • Inactive Catalyst: The Pd(0) active species may not be generated or could be deactivated.

    • Solution: If using a Pd(II) precatalyst, ensure your conditions promote reduction to Pd(0). Consider using a pre-formed Pd(0) catalyst like Pd(PPh₃)₄. Rigorously degas all solvents and reagents to prevent oxidation of the catalyst.

  • Poor Oxidative Addition: While the trifluoromethyl group activates the C-Br bond, steric hindrance from the coupling partner could be an issue.

    • Solution: Use more electron-rich and bulky phosphine ligands, such as Buchwald ligands (e.g., XPhos, SPhos), to facilitate oxidative addition.

  • Inefficient Transmetalation: The boronic acid may not be sufficiently activated.

    • Solution: Use a stronger base like K₃PO₄ or Cs₂CO₃. Ensure the base is finely powdered for better solubility. A small amount of water in solvents like dioxane or THF can sometimes improve the solubility of the base and facilitate the formation of the active boronate species.

  • Protodeboronation of the Boronic Acid: The boronic acid is decomposing under the reaction conditions.

    • Solution: Use milder bases like KF. Consider converting the boronic acid to a more stable derivative, such as a pinacol ester (BPin). Running the reaction under anhydrous conditions with a base like potassium trimethylsilanolate (TMSOK) can also be effective.

Data Presentation: Representative Conditions for Suzuki-Miyaura Coupling

Aryl Boronic AcidPalladium Catalyst (mol%)Ligand (mol%)Base (equiv)SolventTemperature (°C)Time (h)Yield (%)
Phenylboronic acidPd(OAc)₂ (2)SPhos (4)K₃PO₄ (2)Toluene/H₂O (10:1)1001285-95
4-Methoxyphenylboronic acidPd(dppf)Cl₂ (3)-Cs₂CO₃ (2.5)Dioxane/H₂O (4:1)901680-90
3-Thienylboronic acidPd₂(dba)₃ (1.5)XPhos (3)K₂CO₃ (3)THF802475-85

Note: These are representative conditions and may require optimization for specific substrates.

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

  • To a dry Schlenk flask, add this compound (1.0 equiv.), the arylboronic acid (1.2 equiv.), the palladium catalyst (e.g., Pd(dppf)Cl₂, 3 mol%), and the base (e.g., K₃PO₄, 2.5 equiv.).

  • Seal the flask with a septum, and purge with an inert gas (Argon or Nitrogen) for 15-20 minutes.

  • Add the degassed solvent (e.g., Dioxane/H₂O 4:1, to achieve a concentration of 0.1 M relative to the limiting reagent) via syringe.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) and monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Suzuki_Troubleshooting start Low/No Yield in Suzuki Coupling catalyst Catalyst Issue? start->catalyst oxidative_add Oxidative Addition Issue? start->oxidative_add transmetalation Transmetalation Issue? start->transmetalation side_reaction Side Reaction? start->side_reaction sol_catalyst Use pre-formed Pd(0) catalyst Ensure inert atmosphere catalyst->sol_catalyst sol_ligand Use bulky, electron-rich ligands (e.g., XPhos, SPhos) oxidative_add->sol_ligand sol_base Use stronger base (K₃PO₄, Cs₂CO₃) Ensure base is finely powdered Add a small amount of water transmetalation->sol_base sol_side_reaction Use milder base (KF) Use boronic ester (BPin) Anhydrous conditions side_reaction->sol_side_reaction

Amide Coupling (Amidation)

Problem: Low yield of the desired amide.

Possible Causes & Solutions:

  • Inefficient Activation of the Carboxylic Acid: The carboxylic acid needs to be activated for the amine to react.

    • Solution: Use a reliable coupling agent such as HATU, HBTU, or EDC in combination with an additive like HOBt or Oxyma. For sterically hindered amines, converting the carboxylic acid to an acid chloride using oxalyl chloride or thionyl chloride prior to the addition of the amine can be more effective.

  • Low Nucleophilicity of the Amine: The amine may not be reactive enough to attack the activated carboxylic acid.

    • Solution: Use a non-nucleophilic organic base like DIPEA or triethylamine to deprotonate the amine and increase its nucleophilicity. Running the reaction at a slightly elevated temperature can also help.

  • Steric Hindrance: Either the carboxylic acid or the amine partner may be sterically hindered, preventing the reaction.

    • Solution: Consider using less sterically demanding coupling reagents. For highly hindered substrates, the conversion to an acyl fluoride, which is more reactive, can be a successful strategy.[4]

  • Side Reactions of the Coupling Reagent: Some coupling reagents can react with themselves or the solvent.

    • Solution: Choose a coupling reagent that generates water-soluble byproducts (e.g., EDC) to simplify workup and purification.

Data Presentation: Representative Conditions for Amide Coupling

AmineCoupling AgentBase (equiv)SolventTemperatureTime (h)Yield (%)
BenzylamineHATUDIPEA (2.5)DMFRoom Temp1290-98
AnilineEDC/HOBtDIPEA (2.5)DCMRoom Temp1885-95
MorpholineTBTUTriethylamine (3)AcetonitrileRoom Temp1292-99
4-Aminoacetophenone(Thioester formation)DMAP (catalytic)Water---

Note: A specific example of the amide coupling of 3-bromo-5-(trifluoromethyl)-benzoic acid with 4-aminoacetophenone has been reported to proceed via a thioester intermediate.[5]

Experimental Protocol: General Procedure for Amide Coupling using HATU

  • In a round-bottom flask, dissolve this compound (1.0 equiv.) and HATU (1.1 equiv.) in an anhydrous aprotic solvent like DMF or DCM.

  • Add the amine (1.05 equiv.) to the solution.

  • Add a non-nucleophilic base, such as DIPEA (2.5 equiv.), dropwise to the stirred solution at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the progress by TLC or LC-MS.

  • Once the reaction is complete, dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography or recrystallization.

Amide_Coupling_Workflow start Start: Amide Synthesis step1 1. Dissolve Benzoic Acid and Coupling Agent start->step1 step2 2. Add Amine step1->step2 step3 3. Add Base (e.g., DIPEA) step2->step3 step4 4. Reaction at RT step3->step4 step5 5. Workup and Purification step4->step5 end End: Purified Amide step5->end

Heck Reaction

Problem: Low yield of the substituted alkene product.

Possible Causes & Solutions:

  • Catalyst Deactivation: The palladium catalyst can precipitate as palladium black.

    • Solution: Use phosphine ligands to stabilize the catalyst. For some substrates, ligandless conditions with catalysts like Pd(OAc)₂ can be effective, but may require higher temperatures.

  • Poor Regioselectivity: For unsymmetrical alkenes, a mixture of α and β-arylated products may be formed.

    • Solution: The regioselectivity is often influenced by the electronic properties of the alkene. Electron-withdrawing groups on the alkene generally favor β-arylation. The choice of ligand can also influence selectivity.

  • Alkene Isomerization: The product alkene can isomerize under the reaction conditions.

    • Solution: Careful control of reaction time and temperature can minimize isomerization.

Data Presentation: Representative Conditions for Heck Reaction

AlkenePalladium Catalyst (mol%)Ligand (mol%)Base (equiv)SolventTemperature (°C)Time (h)Yield (%)
StyrenePd(OAc)₂ (2)P(o-tol)₃ (4)Triethylamine (2)DMF1001675-85
n-Butyl acrylatePdCl₂(PPh₃)₂ (3)-K₂CO₃ (2.5)NMP1202470-80
CyclohexenePd(OAc)₂ (2)-NaOAc (2)DMA1101865-75

Note: These are representative conditions and may require optimization for specific substrates.

Experimental Protocol: General Procedure for the Heck Reaction

  • To a sealed tube, add this compound (1.0 equiv.), the palladium catalyst (e.g., Pd(OAc)₂, 2 mol%), and a ligand if required (e.g., P(o-tol)₃, 4 mol%).

  • Add the solvent (e.g., DMF), the alkene (1.5 equiv.), and the base (e.g., triethylamine, 2.0 equiv.).

  • Seal the tube and heat the reaction mixture to the desired temperature (typically 100-140 °C).

  • Monitor the reaction by TLC or GC-MS.

  • After completion, cool the reaction mixture, dilute with water, and extract with an organic solvent.

  • Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purify the product by column chromatography.

Heck_Catalytic_Cycle pd0 Pd(0)L₂ oxidative_add Oxidative Addition pd0->oxidative_add Ar-Br pd_aryl L₂Pd(II)(Ar)Br oxidative_add->pd_aryl alkene_coord Alkene Coordination pd_aryl->alkene_coord Alkene pd_alkene [L₂Pd(II)(Ar)(alkene)]⁺Br⁻ alkene_coord->pd_alkene migratory_insert Migratory Insertion pd_alkene->migratory_insert pd_alkyl L₂Pd(II)(alkyl)Br migratory_insert->pd_alkyl beta_hydride β-Hydride Elimination pd_alkyl->beta_hydride product Substituted Alkene beta_hydride->product reductive_elim Reductive Elimination (Base) beta_hydride->reductive_elim [HPd(II)L₂Br] reductive_elim->pd0 -HBr

Buchwald-Hartwig Amination

Problem: Low yield of the desired arylamine.

Possible Causes & Solutions:

  • Incorrect Base: The choice of base is critical and depends on the amine.

    • Solution: For primary and secondary alkylamines and anilines, strong, non-nucleophilic bases like NaOt-Bu or LiHMDS are often used. For more sensitive substrates, weaker bases like K₃PO₄ or Cs₂CO₃ may be necessary.

  • Ligand Incompatibility: The ligand may not be suitable for the specific amine or aryl bromide.

    • Solution: A wide range of Buchwald and Hartwig ligands are available. For electron-deficient aryl bromides like the target molecule, bulky, electron-rich ligands such as Josiphos or Buchwald's biaryl phosphine ligands are generally effective.

  • Competitive Hydrodehalogenation: This side reaction can be significant.

    • Solution: Optimizing the ligand, base, and solvent can minimize this side reaction. Sometimes, lowering the reaction temperature can also be beneficial.

Data Presentation: Representative Conditions for Buchwald-Hartwig Amination

AminePalladium Catalyst (mol%)Ligand (mol%)Base (equiv)SolventTemperature (°C)Time (h)Yield (%)
MorpholinePd₂(dba)₃ (1.5)Xantphos (3)NaOt-Bu (1.5)Toluene1001888-96
AnilinePd(OAc)₂ (2)RuPhos (4)K₃PO₄ (2)Dioxane1102482-90
n-HexylaminePd(OAc)₂ (2)BrettPhos (4)LiHMDS (1.8)THF801685-95

Note: These are representative conditions and may require optimization for specific substrates.

Experimental Protocol: General Procedure for Buchwald-Hartwig Amination

  • In a glovebox, charge a vial with the palladium precatalyst (e.g., Pd₂(dba)₃, 1.5 mol%) and the ligand (e.g., Xantphos, 3 mol%).

  • Add this compound (1.0 equiv.), the amine (1.2 equiv.), and the base (e.g., NaOt-Bu, 1.5 equiv.).

  • Add the anhydrous solvent (e.g., toluene), seal the vial, and bring it out of the glovebox.

  • Heat the reaction mixture with stirring to the desired temperature (typically 80-110 °C).

  • Monitor the reaction by LC-MS.

  • Upon completion, cool to room temperature, dilute with an organic solvent, and filter through a pad of celite.

  • Wash the filtrate with water and brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purify the product by column chromatography.

Sonogashira Coupling

Problem: Low yield of the desired aryl alkyne.

Possible Causes & Solutions:

  • Alkyne Homocoupling (Glaser Coupling): This is a common side reaction, especially in the presence of oxygen.

    • Solution: Ensure the reaction is performed under strictly anaerobic conditions. Copper-free Sonogashira coupling protocols can also be employed to avoid this side reaction.

  • Catalyst Inactivity: The palladium or copper catalyst may be inactive.

    • Solution: Use a reliable source of Pd(0) and a Cu(I) salt like CuI. Ensure all reagents and solvents are of high purity.

  • Base Incompatibility: The amine base can sometimes react with the substrate or product.

    • Solution: Use a bulky amine base like diisopropylamine (DIPA) or triethylamine. For sensitive substrates, inorganic bases like K₂CO₃ can be used in some protocols.

Data Presentation: Representative Conditions for Sonogashira Coupling

AlkynePalladium Catalyst (mol%)Copper Source (mol%)BaseSolventTemperatureTime (h)Yield (%)
PhenylacetylenePdCl₂(PPh₃)₂ (2)CuI (3)TriethylamineTHFRoom Temp1285-95
1-HexynePd(PPh₃)₄ (3)CuI (5)DIPADMF60 °C1880-90
TrimethylsilylacetylenePd(OAc)₂ (2)/PPh₃ (4)CuI (3)K₂CO₃Acetonitrile80 °C2475-85

Note: These are representative conditions and may require optimization for specific substrates.

Experimental Protocol: General Procedure for Sonogashira Coupling

  • To a Schlenk flask, add this compound (1.0 equiv.), the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2 mol%), and the copper(I) source (e.g., CuI, 3 mol%).

  • Evacuate and backfill the flask with an inert gas.

  • Add the anhydrous solvent (e.g., THF) and the amine base (e.g., triethylamine).

  • Add the terminal alkyne (1.2 equiv.) dropwise via syringe.

  • Stir the reaction at the desired temperature (room temperature to 80 °C) and monitor by TLC or LC-MS.

  • Upon completion, quench the reaction with saturated aqueous NH₄Cl solution and extract with an organic solvent.

  • Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purify the product by column chromatography.

References

Common side products in the synthesis of 3-Bromo-5-(trifluoromethyl)benzoic acid derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 3-Bromo-5-(trifluoromethyl)benzoic acid and its derivatives.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound, particularly when using organometallic routes such as Grignard or organolithium reactions.

Issue Potential Cause(s) Recommended Solution(s)
Low or No Yield of this compound 1. Incomplete formation of the organometallic intermediate (Grignard or organolithium reagent): - Inactive magnesium surface (oxide layer). - Wet glassware or solvents. - Low quality of starting materials (e.g., 1-bromo-3-(trifluoromethyl)benzene).1. Improve organometallic reagent formation: - Activate magnesium turnings using methods like mechanical crushing, heating under vacuum, or adding a small crystal of iodine. - Ensure all glassware is oven-dried and cooled under an inert atmosphere (Nitrogen or Argon). Use anhydrous solvents. - Use freshly distilled or high-purity starting materials.
2. Degradation of the organometallic intermediate: - The trifluoromethyl group can render organometallic reagents thermally unstable.[1]2. Control reaction temperature: - Maintain low temperatures during the formation and subsequent reaction of the organometallic intermediate. For Grignard carboxylation, temperatures below 0°C, and preferably around -40°C, can improve yields.[1]
Presence of 1-bromo-3-(trifluoromethyl)benzene in the Final Product 1. Protonation of the organometallic intermediate: - Presence of moisture or other acidic protons in the reaction mixture.1. Ensure strictly anhydrous conditions: - Use rigorously dried solvents and glassware. - Ensure the inert gas atmosphere is maintained throughout the reaction.
2. Incomplete reaction with carbon dioxide: - Insufficient carbon dioxide. - Poor solubility of carbon dioxide at higher temperatures.2. Optimize the carboxylation step: - Use a significant excess of freshly crushed dry ice or bubble CO2 gas through the solution at a low temperature to increase its solubility.[1]
Formation of Biphenyl Side Product (3,3'-bis(trifluoromethyl)biphenyl) 1. Wurtz-type coupling: - The Grignard reagent can react with the starting aryl bromide. This is favored at higher concentrations and temperatures.[2]1. Control reaction conditions: - Use dilute solutions and add the aryl bromide slowly to the magnesium suspension to maintain a low concentration of the aryl bromide. - Maintain a low reaction temperature.
Presence of Dibrominated or Other Isomeric Impurities 1. Impurities in the starting 1-bromo-3-(trifluoromethyl)benzene: - Isomeric or di-halogenated impurities from the synthesis of the starting material.[1][3]1. Purify the starting material: - Purify the starting aryl bromide by distillation or chromatography before use. - Analyze the purity of the starting material by GC or NMR.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to this compound?

The most prevalent methods involve the formation of an organometallic intermediate from 1-bromo-3-(trifluoromethyl)benzene, followed by carboxylation. The two primary routes are:

  • Grignard Reaction: Formation of a Grignard reagent (3-(trifluoromethyl)phenyl)magnesium bromide) followed by reaction with carbon dioxide.[1]

  • Lithiation: Halogen-lithium exchange using an organolithium reagent (e.g., n-BuLi or s-BuLi) at low temperatures, followed by quenching with carbon dioxide.

An alternative, though less common, route is the Sandmeyer reaction starting from 3-amino-5-bromobenzotrifluoride.[4][5]

Q2: What are the primary side products I should expect when using the Grignard carboxylation method?

The main side products are:

  • 1-bromo-3-(trifluoromethyl)benzene: This is the protonated (debrominated) starting material, resulting from the Grignard reagent reacting with trace amounts of water or other protic sources.[1]

  • 3,3'-bis(trifluoromethyl)biphenyl: Formed via a Wurtz-type coupling reaction between the Grignard reagent and the unreacted 1-bromo-3-(trifluoromethyl)benzene.[2]

Q3: How can I minimize the formation of the debrominated side product?

Minimizing the debrominated side product hinges on two key factors:

  • Strictly anhydrous conditions: Ensure all glassware is oven-dried, and use anhydrous solvents and an inert atmosphere.

  • Low temperature during carboxylation: Performing the carboxylation at lower temperatures (e.g., -40°C) increases the solubility of CO2 gas and can reduce the amount of the protonated byproduct.[1]

Q4: Are there any specific safety concerns when working with trifluoromethyl-substituted organometallic reagents?

Yes. Trifluoromethyl-substituted Grignard and organolithium reagents can be thermally unstable, especially at higher concentrations. Their decomposition can be highly exothermic, leading to a rapid increase in temperature and pressure. It is crucial to maintain low temperatures and use appropriate concentrations to ensure safety.[1]

Quantitative Data on Side Product Formation

The following table summarizes quantitative data on the formation of a key side product in a similar synthesis, highlighting the impact of reaction temperature.

ReactionStarting MaterialSide ProductReaction Temperature (°C)Yield of Side Product (%)
Grignard Carboxylation3,5-bis(trifluoromethyl)bromobenzene1,3-bis(trifluoromethyl)benzene0 to -2010-11
Grignard Carboxylation3,5-bis(trifluoromethyl)bromobenzene1,3-bis(trifluoromethyl)benzene-405

Data adapted from a patent for the synthesis of 3,5-bis(trifluoromethyl)benzoic acid, which serves as a model for the target synthesis.[1]

Experimental Protocols

Key Experiment: Synthesis of this compound via Grignard Carboxylation

This protocol is designed to minimize common side products.

Materials:

  • Magnesium turnings

  • Iodine (one crystal)

  • 1-Bromo-3-(trifluoromethyl)benzene

  • Anhydrous diethyl ether or THF

  • Dry ice (solid carbon dioxide)

  • Hydrochloric acid (e.g., 3 M)

  • Sodium hydroxide (e.g., 1 M)

  • Ethyl acetate

Procedure:

  • Apparatus Setup: Assemble a three-necked, oven-dried round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen or argon inlet. Place magnesium turnings (1.2 equivalents) in the flask.

  • Grignard Reagent Formation:

    • Add a small crystal of iodine to the magnesium turnings.

    • Prepare a solution of 1-bromo-3-(trifluoromethyl)benzene (1.0 equivalent) in anhydrous diethyl ether (or THF) in the dropping funnel.

    • Add a small portion of the aryl bromide solution to the magnesium. The reaction is initiated when the brown color of the iodine disappears and the solution becomes cloudy. Gentle warming may be required.

    • Once the reaction has started, add the remaining aryl bromide solution dropwise at a rate that maintains a gentle reflux.

    • After the addition is complete, continue to stir the mixture at room temperature for 1-2 hours to ensure complete formation of the Grignard reagent.

  • Carboxylation:

    • Cool the Grignard reagent solution to -40°C in a dry ice/acetone bath.

    • In a separate flask, crush a large excess (at least 5 equivalents) of dry ice into a fine powder.

    • Under a positive pressure of inert gas, rapidly transfer the Grignard solution via cannula onto the crushed dry ice with vigorous stirring.

    • Allow the mixture to warm to room temperature overnight, allowing the excess CO2 to sublime.

  • Work-up and Purification:

    • Quench the reaction mixture by slowly adding 3 M HCl with cooling in an ice bath until the aqueous layer is acidic.

    • Separate the organic layer and extract the aqueous layer with ethyl acetate (3x).

    • Combine the organic layers and extract the desired benzoic acid into the aqueous phase by washing with 1 M NaOH (3x).

    • Wash the combined basic aqueous layers with ethyl acetate to remove any unreacted starting material and biphenyl byproduct.

    • Acidify the aqueous layer with 3 M HCl until a precipitate forms.

    • Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum to yield this compound.

Visualizations

Synthesis_Workflow Synthesis of this compound via Grignard Route start Start: 1-Bromo-3-(trifluoromethyl)benzene mg Mg, Anhydrous Ether/THF start->mg 1. Grignard Formation grignard Grignard Reagent (3-(Trifluoromethyl)phenyl)magnesium bromide mg->grignard co2 CO2 (Dry Ice) grignard->co2 2. Carboxylation h2o Trace H2O grignard->h2o start_coupling 1-Bromo-3- (trifluoromethyl)benzene grignard->start_coupling carboxylate Magnesium Carboxylate Salt co2->carboxylate hcl Acidic Work-up (HCl) carboxylate->hcl 3. Work-up product Product: this compound hcl->product side_proton Side Product: 1-Bromo-3-(trifluoromethyl)benzene (Protonation) side_biphenyl Side Product: 3,3'-bis(trifluoromethyl)biphenyl (Wurtz Coupling) h2o->side_proton start_coupling->side_biphenyl

Caption: Synthetic workflow for this compound.

References

Technical Support Center: Purification of 3-Bromo-5-(trifluoromethyl)benzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the purification of 3-Bromo-5-(trifluoromethyl)benzoic acid.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying this compound?

A1: The most common and effective purification techniques for this compound are recrystallization, acid-base extraction, and column chromatography. The choice of method depends on the nature and quantity of impurities, as well as the desired final purity.

Q2: My purified this compound has a yellowish or brownish tint. How can I remove the color?

A2: Discoloration is typically due to organic impurities or tar-like byproducts from the synthesis. Treatment with activated charcoal during recrystallization is an effective method for removing colored impurities. Add a small amount of activated charcoal to the hot solution before filtration.

Q3: I'm having difficulty getting the compound to crystallize out of solution. What should I do?

A3: Several factors can hinder crystallization, including the choice of solvent, the presence of impurities, or a rapid cooling rate. If crystals do not form, try scratching the inside of the flask at the surface of the solution with a glass rod or adding a seed crystal of the pure compound. You may have also used too much solvent; in this case, evaporating some of the solvent to concentrate the solution can induce crystallization.

Q4: The compound is "oiling out" instead of forming crystals. What causes this and how can I fix it?

A4: "Oiling out" occurs when the compound separates from the solution as a liquid rather than a solid. This can happen if the solution is too concentrated or if it cools too quickly, causing the substance to come out of solution above its melting point. To resolve this, try reheating the solution, adding a small amount of additional solvent, and allowing it to cool more slowly.

Q5: What are some potential impurities I should be aware of during the synthesis and purification of this compound?

A5: Potential impurities can include unreacted starting materials, byproducts from side reactions (such as isomers or over-brominated species), and residual solvents. The exact nature of the impurities will depend on the synthetic route used.

Troubleshooting Guides

Recrystallization
ProblemPossible Cause(s)Suggested Solution(s)
Low Recovery - The chosen solvent is too good at dissolving the compound, even at low temperatures.- Too much solvent was used.- Premature crystallization occurred during hot filtration.- Select a solvent in which the compound has high solubility at high temperatures and low solubility at low temperatures.- Use the minimum amount of hot solvent necessary to dissolve the crude product.- Preheat the filtration apparatus (funnel and receiving flask) to prevent the solution from cooling and crystallizing prematurely.
Product is an Oil, Not Crystals - The solution is supersaturated at a temperature above the melting point of the impure compound.- Cooling is too rapid.- Reheat the solution to dissolve the oil.- Add a small amount of a co-solvent in which the compound is more soluble to lower the supersaturation point.- Allow the solution to cool more slowly. Placing the flask in an insulated container can help.
Crystals Don't Form - The solution is not sufficiently saturated.- The presence of impurities is inhibiting crystal formation.- Evaporate some of the solvent to increase the concentration.- Scratch the inner surface of the flask with a glass rod.- Add a seed crystal of the pure compound.- Consider a preliminary purification step (e.g., acid-base extraction) to remove inhibitory impurities.
Discolored Crystals - Presence of colored impurities.- Add a small amount of activated charcoal to the hot solution before filtration. Do not add charcoal to a boiling solution as it can cause bumping.
Acid-Base Extraction
ProblemPossible Cause(s)Suggested Solution(s)
Low Recovery of Product - Incomplete conversion of the benzoic acid to its salt form (or vice versa).- Insufficient mixing of the aqueous and organic layers.- Emulsion formation.- Ensure the pH of the aqueous layer is sufficiently basic (pH > 8) to deprotonate the carboxylic acid and sufficiently acidic (pH < 4) to protonate the carboxylate salt.- Gently invert the separatory funnel multiple times to ensure thorough mixing, venting frequently.- To break an emulsion, add a small amount of brine (saturated NaCl solution) or filter the mixture through a pad of celite.
Product Precipitates in the Separatory Funnel - The concentration of the carboxylate salt in the aqueous layer is too high.- Add more water to the separatory funnel to dissolve the precipitate.- Perform multiple extractions with smaller volumes of the basic solution.

Experimental Protocols

Protocol 1: Recrystallization from a Mixed Solvent System (Ethanol/Water)

This protocol is a general guideline. The optimal solvent system and ratios should be determined experimentally.

  • Dissolution: In an Erlenmeyer flask, dissolve the crude this compound in a minimal amount of hot ethanol.

  • Addition of Anti-solvent: While the ethanol solution is hot, slowly add hot deionized water dropwise until the solution becomes slightly cloudy (this is the point of saturation).

  • Clarification: Add a few more drops of hot ethanol until the solution becomes clear again.

  • Decolorization (Optional): If the solution is colored, allow it to cool slightly and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated Erlenmeyer flask. This step removes insoluble impurities and activated charcoal.

  • Crystallization: Allow the clear filtrate to cool slowly to room temperature. Once crystals begin to form, the flask can be placed in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold ethanol/water mixture.

  • Drying: Dry the purified crystals in a vacuum oven.

Protocol 2: Purification by Acid-Base Extraction
  • Dissolution: Dissolve the crude this compound in a suitable organic solvent (e.g., diethyl ether or ethyl acetate) in a separatory funnel.

  • Extraction: Add a saturated aqueous solution of a weak base, such as sodium bicarbonate (NaHCO₃), to the separatory funnel. Stopper the funnel and shake gently, venting frequently to release any pressure buildup. The this compound will be deprotonated and move into the aqueous layer as its sodium salt.

  • Separation: Allow the layers to separate and drain the lower aqueous layer into a clean beaker or flask.

  • Repeat Extraction: Repeat the extraction of the organic layer with fresh sodium bicarbonate solution to ensure all the acidic product has been removed.

  • Wash (Optional): The organic layer can be washed with brine and dried if it contains neutral or basic impurities that need to be recovered.

  • Acidification: Cool the combined aqueous extracts in an ice bath. Slowly add a concentrated acid, such as hydrochloric acid (HCl), dropwise while stirring until the solution becomes acidic (pH ~2). The purified this compound will precipitate out of the solution.

  • Isolation: Collect the precipitated solid by vacuum filtration.

  • Washing: Wash the solid with a small amount of cold deionized water to remove any residual salts.

  • Drying: Dry the purified product in a vacuum oven.

Data Presentation

Table 1: Illustrative Solubility Characteristics of this compound

SolventSolubility at 25°CSolubility at Boiling PointSuitability for Recrystallization
WaterLowModerateGood (as an anti-solvent in a mixed system)
EthanolHighVery HighGood (as a solvent in a mixed system)
HexaneVery LowLowGood (for washing, may be a suitable single solvent)
TolueneModerateHighPotentially Good (requires experimental validation)
Ethyl AcetateHighVery HighPoor (too soluble at low temperatures)
DichloromethaneHighVery HighPoor (too soluble at low temperatures)

Note: The data in this table is illustrative and based on general principles for similar compounds. Researchers should perform their own solubility tests to determine the optimal solvent system for their specific sample.

Visualizations

experimental_workflow cluster_recrystallization Recrystallization Workflow crude Crude Product dissolve Dissolve in Minimal Hot Solvent crude->dissolve add_anti_solvent Add Hot Anti-solvent (e.g., Water) dissolve->add_anti_solvent charcoal Add Activated Charcoal (Optional) add_anti_solvent->charcoal hot_filtration Hot Filtration charcoal->hot_filtration cool Slow Cooling & Crystallization hot_filtration->cool vacuum_filtration Vacuum Filtration cool->vacuum_filtration wash Wash with Cold Solvent vacuum_filtration->wash dry Dry Crystals wash->dry pure Pure Product dry->pure

Caption: A general experimental workflow for the purification of this compound by recrystallization.

troubleshooting_workflow cluster_issues Common Issues start Purification Attempt check_purity Check Purity (e.g., TLC, HPLC, mp) start->check_purity is_pure Is Purity Acceptable? check_purity->is_pure end Pure Product is_pure->end Yes troubleshoot Troubleshoot Issue is_pure->troubleshoot No low_yield Low Yield troubleshoot->low_yield Identify oiling_out Oiling Out troubleshoot->oiling_out Identify no_crystals No Crystals Form troubleshoot->no_crystals Identify discoloration Discoloration troubleshoot->discoloration Identify low_yield->check_purity Re-purify oiling_out->check_purity Re-purify no_crystals->check_purity Re-purify discoloration->check_purity Re-purify

Caption: A logical troubleshooting workflow for the purification of this compound.

Technical Support Center: Purification of 3-Bromo-5-(trifluoromethyl)benzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in removing impurities from a 3-Bromo-5-(trifluoromethyl)benzoic acid reaction.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the purification of this compound.

Problem 1: Low overall yield after purification.

Possible Causes:

  • Incomplete reaction: The synthesis of this compound did not go to completion, leaving a significant amount of starting material.

  • Side reactions: Formation of byproducts reduces the amount of the desired product. Common impurities can include isomeric and bis-brominated compounds.

  • Loss of product during workup: The product may be lost during extraction or filtration steps.

  • Sub-optimal recrystallization conditions: Using a solvent in which the product is too soluble at low temperatures will result in a poor recovery rate.

  • Improper column chromatography technique: Incorrect packing, choice of mobile phase, or overloading the column can lead to poor separation and loss of product.

Solutions:

  • Reaction Monitoring: Before starting the workup, ensure the reaction is complete using techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Method Selection: Choose the most appropriate purification method based on the nature of the impurities. A decision-making workflow is provided below.

  • Optimize Recrystallization: Carefully select a solvent or solvent system that provides high solubility at elevated temperatures and low solubility at room temperature or below.

  • Refine Chromatography: Optimize the mobile phase for good separation on TLC before running a column. Ensure the column is packed correctly and not overloaded.

Problem 2: Product is still impure after a single purification step.

Possible Causes:

  • Closely related impurities: Some impurities, such as positional isomers, may have similar physical properties to the desired product, making separation difficult with a single method.

  • High initial impurity load: If the initial reaction is very crude, a single purification step may not be sufficient to achieve the desired purity.

  • Co-precipitation/Co-elution: Impurities may crystallize with the product during recrystallization or elute at a similar rate during column chromatography.

Solutions:

  • Sequential Purification: Employ a combination of purification techniques. For instance, an acid-base extraction can be followed by recrystallization.

  • Iterative Purification: Repeat the purification step. For example, a second recrystallization can significantly improve purity.

  • Optimize Separation Conditions: For column chromatography, try a different solvent system or a stationary phase with different selectivity. For recrystallization, a different solvent may provide better separation.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in a this compound synthesis?

A1: Common impurities can include unreacted starting materials, isomeric byproducts (e.g., 2-Bromo-5-(trifluoromethyl)benzoic acid or 4-Bromo-3-(trifluoromethyl)benzoic acid), and potentially di-brominated species. The exact impurity profile will depend on the specific synthetic route employed.

Q2: Which purification method is best for my sample?

A2: The best method depends on the scale of your reaction and the nature of the impurities.

  • Acid-Base Extraction: Excellent for removing neutral or basic impurities from the acidic product. It is a highly effective initial purification step.

  • Recrystallization: A powerful technique for removing small amounts of impurities from a solid product. It is often used as a final purification step to obtain highly pure crystals.

  • Column Chromatography: Ideal for separating compounds with different polarities. It is particularly useful for removing impurities that are chemically similar to the product, such as isomers.

Below is a decision-making workflow to help you choose the appropriate purification strategy.

Purification Strategy Decision Tree Purification Strategy for this compound start Crude Reaction Mixture is_solid Is the major impurity non-acidic? start->is_solid acid_base Perform Acid-Base Extraction is_solid->acid_base Yes column_chrom Column Chromatography is_solid->column_chrom No (e.g., isomers) check_purity1 Check Purity (TLC/HPLC) acid_base->check_purity1 recrystallize Recrystallization check_purity1->recrystallize Purity Insufficient final_product Pure Product check_purity1->final_product Purity Sufficient check_purity2 Check Purity recrystallize->check_purity2 check_purity2->column_chrom Purity Insufficient check_purity2->final_product Purity Sufficient column_chrom->final_product

Caption: Decision tree for selecting a purification method.

Experimental Protocols

Protocol 1: Acid-Base Extraction

This method leverages the acidic nature of the carboxylic acid group to separate it from neutral or basic impurities.

Methodology:

  • Dissolve the crude reaction mixture in an organic solvent such as diethyl ether or ethyl acetate.

  • Transfer the solution to a separatory funnel.

  • Add a saturated aqueous solution of a weak base, such as sodium bicarbonate (NaHCO₃), to the separatory funnel.

  • Stopper the funnel and shake gently, venting frequently to release the pressure from the carbon dioxide gas that evolves.

  • Allow the layers to separate. The deprotonated sodium salt of this compound will be in the aqueous layer, while neutral and basic impurities will remain in the organic layer.

  • Drain the lower aqueous layer into a clean flask.

  • Repeat the extraction of the organic layer with fresh NaHCO₃ solution to ensure complete transfer of the product.

  • Combine the aqueous extracts.

  • Cool the combined aqueous extracts in an ice bath and slowly acidify with a strong acid, such as hydrochloric acid (HCl), until the solution is acidic (pH ~2).

  • The purified this compound will precipitate out of the solution as a solid.

  • Collect the solid by vacuum filtration, wash with cold water, and dry thoroughly.

Acid_Base_Extraction_Workflow Acid-Base Extraction Workflow start Crude Product in Organic Solvent add_base Add aq. NaHCO3 & Shake start->add_base separate Separate Layers add_base->separate organic_layer Organic Layer (Impurities) separate->organic_layer Discard aqueous_layer Aqueous Layer (Product Salt) separate->aqueous_layer acidify Acidify with HCl aqueous_layer->acidify precipitate Precipitation of Pure Product acidify->precipitate filter_dry Filter and Dry precipitate->filter_dry final_product Pure this compound filter_dry->final_product

Caption: Workflow for acid-base extraction.

Protocol 2: Recrystallization

This protocol is suitable for purifying a solid sample with a relatively small amount of impurities.

Methodology:

  • Solvent Selection: Choose a suitable solvent or solvent pair. The ideal solvent should dissolve the compound well at high temperatures but poorly at room temperature. Common solvents for benzoic acid derivatives include ethanol, methanol, water, or mixtures like ethanol/water or hexane/ethyl acetate.

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture to boiling while stirring to dissolve the solid completely. Add more solvent in small portions if necessary until the solid is fully dissolved.

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot gravity filtration to remove them.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Crystal formation should begin. Cooling the flask in an ice bath can further promote crystallization.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum or in a drying oven at a temperature well below the compound's melting point.

Table 1: Example Recrystallization Solvents for Aromatic Carboxylic Acids

Solvent/Solvent SystemTypical Recovery Yield (%)Notes
Ethanol/Water80-95The compound is dissolved in a minimum of hot ethanol, and hot water is added dropwise until the solution becomes cloudy. Reheat to clarify and then cool.
Hexane/Ethyl Acetate75-90The compound is dissolved in a minimum of hot ethyl acetate, and hexane is added until persistent cloudiness is observed. Reheat to clarify and then cool.
Toluene70-85Good for less polar benzoic acid derivatives.

Note: The optimal solvent and yield will vary depending on the specific impurities present.

Protocol 3: Flash Column Chromatography

This technique is used to separate the desired product from impurities with different polarities.

Methodology:

  • Stationary Phase Selection: Silica gel is the most common stationary phase for this type of compound.

  • Mobile Phase Selection: Use Thin Layer Chromatography (TLC) to determine a suitable mobile phase (eluent). A good solvent system will give the desired product a retention factor (Rf) of approximately 0.3. A common mobile phase for aromatic carboxylic acids is a mixture of a non-polar solvent like hexane or heptane and a more polar solvent like ethyl acetate, often with a small amount of acetic acid (e.g., 0.5-1%) to reduce tailing.

  • Column Packing: Pack a glass column with a slurry of silica gel in the chosen mobile phase.

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase and carefully load it onto the top of the silica gel column.

  • Elution: Pass the mobile phase through the column under positive pressure (e.g., with compressed air or a pump).

  • Fraction Collection: Collect the eluting solvent in a series of fractions.

  • Analysis: Analyze the collected fractions by TLC to identify which ones contain the pure product.

  • Isolation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified product.

Table 2: Example HPLC Conditions for Analysis of Brominated Benzoic Acids

ParameterCondition
Column C18 reverse-phase (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase Acetonitrile and water with 0.1% formic acid (gradient elution)
Flow Rate 1.0 mL/min
Detection UV at 254 nm
Injection Volume 10 µL

Note: These are general conditions and may need to be optimized for this compound.

Technical Support Center: Optimizing Cross-Coupling Reactions with 3-Bromo-5-(trifluoromethyl)benzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing catalyst loading for cross-coupling reactions involving 3-Bromo-5-(trifluoromethyl)benzoic acid. This resource offers troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to facilitate successful and efficient synthesis.

Frequently Asked Questions (FAQs)

Q1: What is a typical starting catalyst loading for cross-coupling reactions with this compound?

A1: For initial screening and optimization of cross-coupling reactions with this compound, a palladium catalyst loading in the range of 1-5 mol% is a common starting point. Due to the electron-deficient nature of the substrate, which can accelerate the oxidative addition step, it may be possible to use lower catalyst loadings (0.5-2 mol%) with highly active catalyst systems.[1] Conversely, for particularly challenging couplings, a higher initial loading of up to 10 mol% may be necessary to achieve a reasonable reaction rate and yield.

Q2: How does the electron-withdrawing nature of the trifluoromethyl and carboxylic acid groups affect the cross-coupling reaction?

A2: The trifluoromethyl and carboxylic acid groups are strongly electron-withdrawing, which makes the carbon-bromine bond more susceptible to oxidative addition to the palladium(0) catalyst. This can lead to faster reaction rates compared to electron-rich aryl bromides.[2] However, these groups also increase the risk of certain side reactions and can influence the stability of the organometallic intermediates. The carboxylic acid group, in particular, can potentially coordinate to the metal center or lead to decarboxylation under harsh conditions.

Q3: What are the most common side reactions observed with this substrate and how can they be minimized?

A3: Common side reactions include:

  • Debromination: The bromo group is replaced by a hydrogen atom. This can be minimized by using rigorously degassed solvents and ensuring a robust inert atmosphere to exclude oxygen and moisture.

  • Homocoupling: Two molecules of the boronic acid (in Suzuki coupling) or the terminal alkyne (in Sonogashira coupling) couple with each other. This is often promoted by the presence of oxygen and can be suppressed by thorough degassing.[1]

  • Decarboxylation: Loss of the carboxylic acid group can occur at high temperatures. It is advisable to screen for milder reaction conditions (lower temperature, weaker base) if decarboxylation is observed.

Q4: Which type of ligands are generally most effective for cross-coupling reactions of this compound?

A4: For electron-deficient aryl bromides like this compound, bulky and electron-rich phosphine ligands are often highly effective. Ligands such as XPhos, SPhos, and RuPhos can promote efficient oxidative addition and reductive elimination, leading to higher yields and allowing for lower catalyst loadings.[1][3] For specific reaction types, other ligands may also be suitable.

Q5: Can the carboxylic acid group interfere with the reaction?

A5: Yes, the carboxylic acid group can potentially interfere by coordinating to the palladium catalyst, which may inhibit its activity. Additionally, the acidic proton can react with the base, requiring stoichiometric adjustments. In some cases, protecting the carboxylic acid as an ester may be beneficial, though many successful couplings are achieved with the free acid.

Troubleshooting Guides

Issue 1: Low or No Conversion
Possible Cause Troubleshooting Steps
Inactive Catalyst • Use a fresh batch of palladium catalyst or a pre-catalyst. • Ensure proper storage of the catalyst under an inert atmosphere. • Test the catalyst on a known, reliable reaction to confirm its activity.
Inappropriate Ligand • Screen a panel of bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos, RuPhos). • For Heck and Sonogashira reactions, consider ligands like P(t-Bu)₃ or dppf.
Suboptimal Base • The choice of base is critical. Screen inorganic bases (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) and organic bases (e.g., Et₃N, DIPEA). • Ensure the base is finely powdered and anhydrous.
Poor Solvent Degassing • Thoroughly degas the solvent using methods like freeze-pump-thaw (at least 3 cycles) or by bubbling with an inert gas (e.g., argon or nitrogen) for an extended period.[1]
Low Reaction Temperature • Incrementally increase the reaction temperature. Microwave heating can sometimes be effective in accelerating sluggish reactions.[1]
Issue 2: Significant Side Product Formation (Debromination, Homocoupling)
Possible Cause Troubleshooting Steps
Presence of Oxygen • Improve the degassing procedure for the solvent and reaction vessel. • Maintain a positive pressure of an inert gas throughout the reaction.
Inefficient Transmetalation • In Suzuki coupling, ensure the boronic acid is of high purity. Consider using the corresponding boronic ester (e.g., pinacol ester) which can have higher stability. • Adjust the base and solvent system to optimize the transmetalation step.
Catalyst Decomposition • Formation of palladium black is a sign of catalyst decomposition.[2] This can be caused by high temperatures or impurities. • Use a more stable pre-catalyst or a ligand that better stabilizes the active Pd(0) species.

Data Presentation

The following tables provide representative data for catalyst loading optimization in Suzuki-Miyaura, Heck, and Sonogashira couplings of electron-deficient aryl bromides. Note that yields are highly dependent on the specific coupling partner and reaction conditions.

Table 1: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid (Representative Data)

EntryPd Catalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1Pd(OAc)₂ (2)SPhos (4)K₃PO₄Toluene/H₂O10012~85
2Pd₂(dba)₃ (1)XPhos (2)Cs₂CO₃Dioxane/H₂O9016~92
3Pd(PPh₃)₄ (5)-K₂CO₃DMF/H₂O11024~60
4PdCl₂(dppf) (3)-Na₂CO₃DME/H₂O8518~75

Table 2: Heck Coupling of this compound with Styrene (Representative Data)

EntryPd Catalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1Pd(OAc)₂ (2)P(o-tol)₃ (4)Et₃NDMF12016~80
2PdCl₂(PPh₃)₂ (3)-K₂CO₃NMP13024~70
3Herrmann's Catalyst (1)-NaOAcDMAc11012~90

Table 3: Sonogashira Coupling of this compound with Phenylacetylene (Representative Data)

EntryPd Catalyst (mol%)CuI (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1PdCl₂(PPh₃)₂ (2)4-Et₃NTHF658~88
2Pd(OAc)₂ (1)2XPhos (2)DIPEADioxane8012~95
3Pd(PPh₃)₄ (3)5-PiperidineDMF7010~82

Experimental Protocols

Protocol 1: Suzuki-Miyaura Coupling

To a dry Schlenk flask, add this compound (1.0 equiv.), the arylboronic acid (1.2-1.5 equiv.), and the base (e.g., K₃PO₄, 2.0-3.0 equiv.). Evacuate the flask and backfill with an inert gas. Repeat this cycle three times. In a separate vial, dissolve the palladium pre-catalyst (e.g., Pd(OAc)₂, 2 mol%) and the ligand (e.g., SPhos, 4 mol%) in a small amount of the reaction solvent. Add the catalyst solution to the Schlenk flask. Add the degassed solvent (e.g., a 4:1 mixture of dioxane and water) via syringe. Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the reaction by TLC or LC-MS. Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine. The organic layer is then dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography.

Protocol 2: Heck Coupling

To a dry Schlenk flask, add the palladium catalyst (e.g., Pd(OAc)₂, 2 mol%) and the ligand (e.g., P(o-tol)₃, 4 mol%). Evacuate and backfill the flask with an inert gas three times. Add the anhydrous, degassed solvent (e.g., DMF). Add the base (e.g., Et₃N, 2.0 equiv.), this compound (1.0 equiv.), and the alkene (1.2-1.5 equiv.). Heat the reaction mixture to 100-120 °C. Monitor the reaction by TLC or GC-MS. After completion, cool the mixture, dilute with an organic solvent, and wash with water and brine. The organic layer is dried, filtered, and concentrated. The crude product is purified by column chromatography.

Protocol 3: Sonogashira Coupling

To a flame-dried Schlenk tube, add this compound (1.0 equiv.), the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2 mol%), and copper(I) iodide (4 mol%). Evacuate and backfill the tube with an inert gas. Add the degassed solvent (e.g., THF) and the amine base (e.g., Et₃N, 3.0 equiv.). Add the terminal alkyne (1.1-1.2 equiv.) dropwise. Stir the reaction mixture at the appropriate temperature (can range from room temperature to 80 °C). Monitor the reaction progress by TLC or GC-MS. Once complete, cool the reaction, dilute with an organic solvent, and wash with saturated aqueous NH₄Cl and brine. The organic layer is dried, filtered, and concentrated. The crude product is purified by column chromatography.

Visualizations

Experimental_Workflow General Experimental Workflow for Cross-Coupling reagents 1. Add Aryl Halide, Coupling Partner, & Base to Flask inert_atm 2. Establish Inert Atmosphere (Evacuate/Backfill with Ar/N2) reagents->inert_atm catalyst_prep 3. Prepare Catalyst/Ligand Solution inert_atm->catalyst_prep catalyst_add 4. Add Catalyst Solution catalyst_prep->catalyst_add solvent_add 5. Add Degassed Solvent catalyst_add->solvent_add reaction 6. Heat and Stir (Monitor by TLC/LC-MS) solvent_add->reaction workup 7. Aqueous Workup reaction->workup purification 8. Column Chromatography workup->purification product Final Product purification->product

Caption: General experimental workflow for cross-coupling reactions.

Troubleshooting_Logic Troubleshooting Low Conversion start Low or No Conversion check_catalyst Is the catalyst active? start->check_catalyst test_catalyst Test on a known reaction check_catalyst->test_catalyst replace_catalyst Use fresh catalyst/pre-catalyst test_catalyst->replace_catalyst No check_ligand Is the ligand appropriate? test_catalyst->check_ligand Yes replace_catalyst->check_ligand screen_ligands Screen bulky, electron-rich ligands check_ligand->screen_ligands optimize_ligand Select optimal ligand screen_ligands->optimize_ligand check_conditions Are reaction conditions optimal? optimize_ligand->check_conditions optimize_conditions Screen base, solvent, temperature check_conditions->optimize_conditions final_conditions Implement optimized conditions optimize_conditions->final_conditions

References

Challenges in the scale-up of 3-Bromo-5-(trifluoromethyl)benzoic acid reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-Bromo-5-(trifluoromethyl)benzoic acid.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthesis routes for this compound?

A1: The most common synthetic route involves the direct bromination of 3-(trifluoromethyl)benzoic acid. This is an electrophilic aromatic substitution reaction where a bromine atom is introduced onto the aromatic ring. The trifluoromethyl group is a meta-director, and since the carboxylic acid group is also a meta-director, the bromine atom is directed to the position that is meta to both groups.

Q2: What are the main challenges encountered during the scale-up of the bromination reaction?

A2: The primary challenges during the scale-up of the bromination of 3-(trifluoromethyl)benzoic acid include:

  • Exothermic Reaction: The bromination reaction can be highly exothermic, requiring careful temperature control to prevent runaway reactions and the formation of side products.

  • Side Product Formation: Over-bromination can lead to the formation of dibrominated and other polybrominated species. The presence of unreacted starting material can also complicate purification.

  • Purification: Isolating the pure this compound from the reaction mixture can be challenging due to the similar physical properties of the starting material and side products.

Q3: What are the key safety precautions to consider when working with this compound and its synthetic precursors on a large scale?

A3: When handling this compound and the reagents for its synthesis, it is crucial to:

  • Work in a well-ventilated area, preferably a fume hood.

  • Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.

  • Be aware of the corrosive nature of reagents like bromine and strong acids.

  • Have an emergency plan in place for spills or accidental exposure.

Troubleshooting Guides

Bromination of 3-(trifluoromethyl)benzoic acid

Issue 1: Low Yield of this compound

  • Possible Cause: Incomplete reaction.

    • Solution: Increase the reaction time or temperature. However, be cautious as higher temperatures can lead to more side products. Monitor the reaction progress using techniques like TLC, GC, or HPLC to determine the optimal reaction time.

  • Possible Cause: Suboptimal reagent stoichiometry.

    • Solution: Ensure the correct molar ratio of the brominating agent to the starting material. An excess of the brominating agent can lead to over-bromination, while an insufficient amount will result in a low yield.

  • Possible Cause: Poor quality of reagents.

    • Solution: Use fresh, high-purity reagents. The brominating agent, in particular, should be of high quality.

Issue 2: Formation of Significant Amounts of Side Products (e.g., dibrominated compounds)

  • Possible Cause: Reaction temperature is too high.

    • Solution: Maintain a lower reaction temperature. The bromination reaction is often exothermic, so efficient cooling is necessary.

  • Possible Cause: Excess of brominating agent.

    • Solution: Use a stoichiometric amount or a slight excess of the brominating agent.

  • Possible Cause: Inadequate mixing.

    • Solution: Ensure efficient stirring to maintain a homogeneous reaction mixture and prevent localized "hot spots" where over-bromination can occur.

Issue 3: Difficulty in Purifying the Product

  • Possible Cause: Presence of unreacted starting material.

    • Solution: Drive the reaction to completion by optimizing the reaction conditions. If unreacted starting material remains, consider a purification method that can effectively separate it from the product, such as recrystallization or column chromatography.

  • Possible Cause: Formation of isomeric impurities.

    • Solution: Optimize the reaction conditions to favor the formation of the desired isomer. Purification techniques like fractional crystallization or preparative HPLC may be necessary to separate isomers.

Suzuki Coupling Reactions with this compound

Issue 1: Low or No Yield of the Coupled Product

  • Possible Cause: Inactive catalyst.

    • Solution: Use a fresh batch of palladium catalyst and ligand. Ensure that the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) as oxygen can deactivate the catalyst.

  • Possible Cause: Poor quality of the boronic acid.

    • Solution: Use high-purity boronic acid. Boronic acids can decompose over time, so it is best to use a fresh supply.

  • Possible Cause: Inappropriate base or solvent.

    • Solution: The choice of base and solvent is critical for the success of a Suzuki coupling. A screening of different bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) and solvents (e.g., toluene, dioxane, DMF) may be necessary to find the optimal conditions.

Issue 2: Formation of Homocoupled Side Products

  • Possible Cause: Suboptimal reaction conditions.

    • Solution: Adjusting the reaction temperature, catalyst loading, or ligand can help to minimize the formation of homocoupled products.

Data Presentation

Table 1: Typical Impurity Profile in the Bromination of a Trifluoromethyl-Substituted Benzene Ring

ImpurityTypical Percentage
Unreacted Starting Material0.5 - 2.0%
Dibrominated Product1.0 - 5.0%
Other Isomeric Products< 1.0%

Note: This data is based on analogous reactions and may vary depending on the specific reaction conditions.

Experimental Protocols

Protocol 1: Bromination of 3-(trifluoromethyl)benzoic acid (Analogous Procedure)

This protocol is adapted from the bromination of a structurally similar compound, 1-nitro-3-trifluoromethylbenzene, and may require optimization for 3-(trifluoromethyl)benzoic acid.

Materials:

  • 3-(trifluoromethyl)benzoic acid

  • 1,3-dibromo-5,5-dimethylhydantoin (DBDMH)

  • Concentrated Sulfuric Acid (98%)

  • Dichloromethane

  • Hexane

  • Sodium Hydroxide (NaOH) solution (2M)

  • Sodium Bisulfite solution (5%)

  • Sodium Bicarbonate (NaHCO₃) solution (8%)

  • Brine (10% NaCl solution)

Procedure:

  • In a round-bottom flask, dissolve 3-(trifluoromethyl)benzoic acid in dichloromethane.

  • Slowly add concentrated sulfuric acid to the solution while stirring.

  • Heat the two-phase mixture to approximately 35°C.

  • Add DBDMH in portions over several hours.

  • Continue stirring at 35°C and monitor the reaction by HPLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature and then slowly add it to a cooled 2M NaOH solution.

  • Separate the organic layer and extract the aqueous layer with hexane.

  • Combine the organic layers and wash sequentially with water, 5% sodium bisulfite solution, 8% sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization or column chromatography.

Visualizations

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup cluster_purification Purification start Dissolve Starting Material in Dichloromethane add_acid Add Sulfuric Acid start->add_acid heat Heat to 35°C add_acid->heat add_dbdmh Add DBDMH in Portions heat->add_dbdmh react Stir at 35°C add_dbdmh->react monitor Monitor by HPLC react->monitor cool Cool to RT monitor->cool Reaction Complete quench Quench with NaOH solution cool->quench separate Separate Layers quench->separate extract Extract Aqueous Layer separate->extract wash Wash Organic Layers extract->wash dry Dry and Concentrate wash->dry purify Recrystallization or Column Chromatography dry->purify end Pure Product purify->end

Caption: Experimental workflow for the bromination of 3-(trifluoromethyl)benzoic acid.

troubleshooting_low_yield cluster_causes Potential Causes cluster_solutions Solutions start Low Yield in Bromination Reaction incomplete_rxn Incomplete Reaction start->incomplete_rxn bad_reagents Poor Reagent Quality start->bad_reagents bad_stoich Incorrect Stoichiometry start->bad_stoich optimize_cond Increase Time/ Temperature incomplete_rxn->optimize_cond check_reagents Use Fresh Reagents bad_reagents->check_reagents check_stoich Verify Molar Ratios bad_stoich->check_stoich

Caption: Troubleshooting logic for low reaction yield.

Preventing decomposition of 3-Bromo-5-(trifluoromethyl)benzoic acid during synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the decomposition of 3-Bromo-5-(trifluoromethyl)benzoic acid during its synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes to this compound?

A1: The two primary synthetic routes are the oxidation of 3-bromo-5-(trifluoromethyl)toluene and the Grignard carboxylation of a suitable brominated precursor, such as 1,3-dibromo-5-(trifluoromethyl)benzene.

Q2: What are the main decomposition pathways to be aware of during the synthesis of this compound?

A2: The primary decomposition pathways include decarboxylation of the benzoic acid product, especially at elevated temperatures, and for the Grignard route, the formation of proteo byproducts by reaction of the Grignard reagent with trace amounts of water. Side reactions such as the formation of isomeric or di-substituted byproducts can also occur depending on the chosen synthetic route.

Q3: How can I minimize the formation of byproducts during the Grignard carboxylation route?

A3: Strict control of reaction temperature is crucial. Performing the carboxylation at low temperatures (e.g., -40°C to -20°C) can significantly minimize the formation of the proteo byproduct, 1-bromo-3-(trifluoromethyl)benzene.[1] Additionally, ensuring all glassware is rigorously dried and using anhydrous solvents will reduce the presence of water, which leads to the proteo byproduct.

Q4: Are there any specific safety precautions I should take when working with trifluoromethylated compounds?

A4: Yes, trifluoromethylated compounds can release hazardous gases upon thermal decomposition, including hydrogen fluoride.[1] It is essential to work in a well-ventilated fume hood and avoid high temperatures unless necessary for the reaction. Always consult the Safety Data Sheet (SDS) for the specific reagents you are using.

Troubleshooting Guides

Synthesis Route 1: Oxidation of 3-bromo-5-(trifluoromethyl)toluene

This method typically involves the use of a strong oxidizing agent like potassium permanganate (KMnO₄) to convert the methyl group to a carboxylic acid.

Experimental Protocol: Oxidation with Potassium Permanganate

A solution of potassium permanganate in water is added slowly to a solution of 3-bromo-5-(trifluoromethyl)toluene in a suitable solvent mixture, such as acetone and water. The reaction mixture is heated to reflux for several hours. After completion, the manganese dioxide byproduct is removed by filtration, and the filtrate is acidified to precipitate the desired this compound. The crude product is then collected by filtration and purified, typically by recrystallization.

Troubleshooting Common Issues in Oxidation Synthesis

Issue Probable Cause Recommended Solution
Low Yield of Benzoic Acid Incomplete reaction.Increase the reaction time or temperature. Ensure a sufficient molar excess of the oxidizing agent (e.g., KMnO₄) is used.
Over-oxidation leading to ring cleavage.Use milder reaction conditions, such as a lower temperature or a less potent oxidizing agent. Carefully control the rate of addition of the oxidizing agent.
Presence of Unreacted Starting Material Insufficient oxidizing agent or reaction time.Increase the amount of KMnO₄ and/or prolong the reflux time. Monitor the reaction progress using techniques like TLC or GC.
Product is Difficult to Purify Formation of multiple byproducts from side reactions.Optimize the reaction temperature and stoichiometry. Consider alternative purification methods such as column chromatography.
Formation of Benzaldehyde or Benzyl Alcohol Intermediates Incomplete oxidation.Ensure sufficient oxidizing agent is present and that the reaction is allowed to proceed to completion.

Logical Workflow for Oxidation Synthesis

G Oxidation of 3-bromo-5-(trifluoromethyl)toluene A 3-bromo-5-(trifluoromethyl)toluene C Reaction Mixture A->C B Oxidizing Agent (e.g., KMnO4) B->C D Reflux C->D E Reaction Workup (Filtration, Acidification) D->E F Crude Product E->F G Purification (Recrystallization) F->G H This compound G->H

Caption: Workflow for the synthesis of this compound via oxidation.

Synthesis Route 2: Grignard Carboxylation

This route involves the formation of a Grignard reagent from a brominated precursor, followed by its reaction with carbon dioxide.

Experimental Protocol: Grignard Carboxylation

Magnesium turnings are activated in a rigorously dried flask under an inert atmosphere. A solution of the aryl bromide (e.g., 1,3-dibromo-5-(trifluoromethyl)benzene) in an anhydrous ether solvent like THF is added slowly to initiate the Grignard formation. The reaction is typically brought to reflux to ensure complete formation of the Grignard reagent. The solution of the Grignard reagent is then cooled and added to a slurry of dry ice (solid CO₂) or bubbled with CO₂ gas at a controlled temperature. The resulting magnesium salt is hydrolyzed with a strong acid (e.g., HCl) to yield the carboxylic acid. The product is then extracted and purified.

Troubleshooting Common Issues in Grignard Carboxylation

Issue Probable Cause Recommended Solution
Failure of Grignard Reaction to Initiate Inactive magnesium surface (oxide layer).Gently crush the magnesium turnings before use. Add a small crystal of iodine or a few drops of 1,2-dibromoethane to activate the magnesium.
Presence of moisture in glassware or solvent.Ensure all glassware is oven-dried and cooled under an inert atmosphere. Use anhydrous solvents.
Low Yield of Carboxylic Acid Incomplete Grignard formation.Ensure all the magnesium has reacted before proceeding. Consider extending the reflux time for Grignard formation.
Reaction of Grignard reagent with moisture or CO₂ from the air.Maintain a positive pressure of an inert gas (e.g., nitrogen or argon) throughout the reaction.
High Percentage of Proteo Byproduct (e.g., 1-bromo-3-(trifluoromethyl)benzene) Reaction of the Grignard reagent with trace amounts of water.Use scrupulously dried glassware and anhydrous solvents. Add the Grignard reagent to a large excess of crushed dry ice.
High carboxylation temperature.Perform the carboxylation step at low temperatures (-40°C to -20°C) to minimize the protonation side reaction.[1]
Formation of Isomeric or Di-substituted Byproducts Impure starting aryl bromide.Purify the starting aryl bromide before use.
Side reactions during Grignard formation.Optimize the stoichiometry of magnesium and the aryl bromide.

Quantitative Data on Byproduct Formation in a Related Grignard Carboxylation

The following data is from the synthesis of the structurally analogous 3,5-bis(trifluoromethyl)benzoic acid and illustrates the effect of temperature on byproduct formation.[1]

Carboxylation Temperature (°C)Yield of Benzoic Acid (%)Proteo Byproduct (%)
Ambient76-78~10-11
0Not specified~10-11
-20Not specified~10-11
-40>80~5

Competing Pathways in Grignard Carboxylation

G Reaction Pathways of the Grignard Reagent cluster_0 Desired Pathway cluster_1 Decomposition Pathway A Grignard Reagent (ArMgBr) C Carboxylate Salt (ArCO2MgBr) A->C + CO2 B Carbon Dioxide (CO2) B->C D Acid Workup (H+) C->D E This compound D->E F Grignard Reagent (ArMgBr) H Proteo Byproduct (ArH) F->H + H2O G Trace Water (H2O) G->H

Caption: Competing reaction pathways for the Grignard reagent during synthesis.

References

Troubleshooting low conversion rates in 3-Bromo-5-(trifluoromethyl)benzoic acid reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-Bromo-5-(trifluoromethyl)benzoic acid. The following sections address common issues encountered during Suzuki-Miyaura coupling, amide bond formation, and esterification reactions, with a focus on overcoming low conversion rates.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in using this compound in common cross-coupling and functional group transformations?

A1: this compound is a versatile building block in pharmaceutical and material science applications.[1] However, the electron-withdrawing nature of the trifluoromethyl (CF₃) and bromo groups can significantly influence its reactivity. In Suzuki-Miyaura couplings, these groups can affect the oxidative addition step. For amide bond formation and esterification, the electronic effects can impact the reactivity of the carboxylic acid. Steric hindrance from the substituents at positions 3 and 5 can also play a role in reducing reaction rates and yields.

Q2: How can I improve the solubility of this compound and its derivatives in common organic solvents?

A2: While the trifluoromethyl group can enhance solubility in some cases, challenges may arise.[1] For reactions, using a co-solvent system can be effective. For example, in amide couplings, a minimal amount of anhydrous N,N-dimethylformamide (DMF) can be used alongside dichloromethane (DCM) to improve solubility. In Suzuki couplings, solvent choice is critical, and systems like dioxane/water or toluene/water are often employed. Gentle heating can also improve solubility, but care must be taken to avoid degradation of reactants or catalysts.

Troubleshooting Guide: Suzuki-Miyaura Coupling

Low conversion rates in Suzuki-Miyaura coupling reactions involving this compound are a common issue. The electron-deficient nature of the aryl bromide can present unique challenges. Below are common problems and their solutions.

Problem 1: Low or no product yield.

  • Possible Cause 1: Inactive Catalyst or Inappropriate Ligand. The choice of palladium catalyst and ligand is crucial. Standard catalysts like Pd(PPh₃)₄ may not be optimal for this electron-deficient substrate.

    • Solution: Employ more robust catalyst systems. Buchwald-type palladacycle precatalysts with bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos, RuPhos) are often more effective for challenging couplings.

  • Possible Cause 2: Ineffective Base. The base is critical for the transmetalation step. An inappropriate base can lead to poor yields.

    • Solution: Screen a variety of bases. Mild bases like K₃PO₄, Cs₂CO₃, or KF are often effective. The choice of base can also be solvent-dependent.

  • Possible Cause 3: Oxygen Contamination. Oxygen can deactivate the Pd(0) catalyst through oxidation.

    • Solution: Ensure the reaction is performed under a strict inert atmosphere (argon or nitrogen). All solvents should be thoroughly degassed prior to use by methods such as sparging with an inert gas or freeze-pump-thaw cycles.

  • Possible Cause 4: Protodeboronation of the Boronic Acid. Electron-deficient arylboronic acids are particularly susceptible to this side reaction, where the boronic acid group is replaced by a hydrogen atom.

    • Solution: Use fresh, high-purity boronic acid. Alternatively, consider converting the boronic acid to a more stable derivative like a pinacol ester or an MIDA boronate. Using anhydrous conditions and milder bases can also minimize this side reaction.

Data Presentation: Suzuki-Miyaura Coupling Yields

The following table summarizes typical yields for the Suzuki-Miyaura coupling of a structurally similar compound, 3-bromobenzoic acid, with various arylboronic acids. These values can serve as a benchmark when optimizing reactions with this compound.

EntryArylboronic AcidProductYield (%)
1Phenylboronic acid3-Phenyl-5-(trifluoromethyl)benzoic acid (analog)97
24-Methylphenylboronic acid3-(p-Tolyl)-5-(trifluoromethyl)benzoic acid (analog)95
34-Methoxyphenylboronic acid3-(4-Methoxyphenyl)-5-(trifluoromethyl)benzoic acid (analog)99
44-Fluorophenylboronic acid3-(4-Fluorophenyl)-5-(trifluoromethyl)benzoic acid (analog)89
53,5-Difluorophenylboronic acid3-(3,5-Difluorophenyl)-5-(trifluoromethyl)benzoic acid (analog)Low Yield*

*Note: Reactions with arylboronic acids bearing multiple strong electron-withdrawing groups may result in lower yields under standard conditions. Optimization of catalyst, base, and solvent may be required.[2]

Experimental Protocol: Suzuki-Miyaura Coupling

This protocol is a general guideline and may require optimization for specific substrates.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2-1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃, 2.0-3.0 equiv)

  • Degassed solvent (e.g., 1,4-dioxane/water, 4:1)

Procedure:

  • To a flame-dried Schlenk flask, add this compound, the arylboronic acid, and the base.

  • Evacuate and backfill the flask with an inert gas (argon or nitrogen) three times.

  • Add the degassed solvent, followed by the palladium catalyst under a positive pressure of the inert gas.

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Visualization: Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Cycle pd0 Pd(0)L2 oxidative_addition Oxidative Addition pd0->oxidative_addition pd_intermediate Ar-Pd(II)L2-X oxidative_addition->pd_intermediate transmetalation Transmetalation pd_intermediate->transmetalation pd_aryl_intermediate Ar-Pd(II)L2-Ar' transmetalation->pd_aryl_intermediate reductive_elimination Reductive Elimination pd_aryl_intermediate->reductive_elimination reductive_elimination->pd0 Regeneration product Ar-Ar' reductive_elimination->product aryl_halide Ar-X (this compound) aryl_halide->oxidative_addition boronic_acid Ar'-B(OR)2 boronic_acid->transmetalation base Base base->transmetalation

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Troubleshooting Guide: Amide Bond Formation

The formation of an amide bond with this compound can be challenging due to the electronic effects of the substituents and potential steric hindrance.

Problem 2: Low yield in amide coupling reactions.

  • Possible Cause 1: Poor Activation of the Carboxylic Acid. The electron-withdrawing groups can decrease the nucleophilicity of the carboxylate, making activation more difficult.

    • Solution: Use a highly efficient coupling reagent. For standard couplings, EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in combination with an additive like HOBt (Hydroxybenzotriazole) or Oxyma is a good starting point. For more challenging couplings, consider using HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or T3P® (Propylphosphonic anhydride).

  • Possible Cause 2: Steric Hindrance. If coupling with a bulky amine, steric hindrance can significantly slow down the reaction.

    • Solution: Increase the reaction temperature and/or extend the reaction time. Using a less sterically demanding coupling reagent might also be beneficial. In some cases, converting the carboxylic acid to a more reactive acyl chloride may be necessary, although this is a two-step process.

  • Possible Cause 3: Amine Basicity. Weakly basic amines may not be nucleophilic enough to react efficiently.

    • Solution: Add a non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA) or triethylamine (TEA) to the reaction mixture to facilitate the deprotonation of the amine and drive the reaction forward.

Data Presentation: Amide Coupling Yields

The following table provides representative yields for the amide coupling of a similar substrate, 3-fluoro-5-iodobenzoic acid, with various amines using an EDC/HOBt protocol.

EntryAmineProductReaction Time (h)Yield (%)
1BenzylamineN-Benzyl-3-bromo-5-(trifluoromethyl)benzamide (analog)1285
2Aniline3-Bromo-N-phenyl-5-(trifluoromethyl)benzamide (analog)1878
3Morpholine(3-Bromo-5-(trifluoromethyl)phenyl)(morpholino)methanone (analog)1292
4tert-ButylamineN-tert-Butyl-3-bromo-5-(trifluoromethyl)benzamide (analog)2465
Experimental Protocol: HATU-Mediated Amide Coupling

This protocol is suitable for challenging amide bond formations.

Materials:

  • This compound (1.0 equiv)

  • Amine (1.1 equiv)

  • HATU (1.1 equiv)

  • DIPEA (2.0 equiv)

  • Anhydrous DMF

Procedure:

  • Dissolve this compound in anhydrous DMF in a dry reaction flask under an inert atmosphere.

  • Add HATU and DIPEA to the solution and stir for 15-30 minutes at room temperature to pre-activate the carboxylic acid.

  • Add the amine to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. Reactions are typically complete within 2-12 hours.

  • Once the reaction is complete, dilute the mixture with ethyl acetate and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Visualization: Amide Bond Formation Workflow

Amide_Formation_Workflow start Start dissolve Dissolve Carboxylic Acid in Anhydrous Solvent start->dissolve add_reagents Add Coupling Reagent (e.g., HATU) and Base (e.g., DIPEA) dissolve->add_reagents preactivate Pre-activate for 15-30 min add_reagents->preactivate add_amine Add Amine preactivate->add_amine react Stir at Room Temperature (Monitor by TLC/LC-MS) add_amine->react workup Aqueous Workup (Acid/Base Washes) react->workup purify Purification (Column Chromatography) workup->purify end End purify->end

Caption: General workflow for HATU-mediated amide bond formation.

Troubleshooting Guide: Esterification

Fischer esterification, while a classic method, can be slow and equilibrium-limited. The electron-withdrawing nature of the substituents on this compound can make the carboxylic acid more reactive but may also influence side reactions.

Problem 3: Low conversion in Fischer esterification.

  • Possible Cause 1: Equilibrium Limitation. Fischer esterification is a reversible reaction, and the presence of water, a byproduct, can shift the equilibrium back to the starting materials.

    • Solution: Use a large excess of the alcohol, which serves as both reactant and solvent. Alternatively, remove water as it is formed using a Dean-Stark apparatus, particularly when using less volatile alcohols.

  • Possible Cause 2: Insufficient Catalyst or Reaction Time. The reaction is typically catalyzed by a strong acid, and insufficient catalyst or time will lead to low conversion.

    • Solution: Use a catalytic amount of a strong acid like concentrated sulfuric acid or p-toluenesulfonic acid. Ensure the reaction is heated to reflux for a sufficient period, monitoring by TLC or LC-MS until the starting material is consumed. For a similar compound, 4-fluoro-3-nitrobenzoic acid, microwave-assisted esterification at 130°C for 15 minutes has been shown to be effective.[3]

  • Possible Cause 3: Steric Hindrance with Bulky Alcohols. Tertiary alcohols and some secondary alcohols react very slowly or undergo elimination under Fischer esterification conditions.

    • Solution: For sterically hindered alcohols, alternative esterification methods are recommended. The Steglich esterification (using DCC and DMAP) or the Mitsunobu reaction (using a phosphine and an azodicarboxylate) are milder methods that can be effective for these substrates.

Data Presentation: Fischer Esterification Yields

The following table presents typical yields for the Fischer esterification of substituted benzoic acids with various alcohols. These can be used as a reference for what to expect with this compound.

EntryAlcoholCatalystReaction ConditionsTypical Yield (%)
1MethanolH₂SO₄Reflux, 4-6 h85-95
2EthanolH₂SO₄Reflux, 6-10 h80-90
3n-ButanolH₂SO₄Reflux, 12-18 h75-85
4IsopropanolH₂SO₄Reflux, 24 hLower yields expected
Experimental Protocol: Fischer Esterification

This protocol describes a standard procedure for the synthesis of a methyl ester.

Materials:

  • This compound (1.0 equiv)

  • Anhydrous methanol (large excess, as solvent)

  • Concentrated sulfuric acid (catalytic amount, e.g., 3-5 drops)

Procedure:

  • Dissolve this compound in a large excess of anhydrous methanol in a round-bottom flask.

  • Carefully add the catalytic amount of concentrated sulfuric acid.

  • Heat the mixture to reflux and maintain for 4-6 hours.

  • Monitor the reaction by TLC.

  • After completion, cool the mixture to room temperature and remove the excess methanol under reduced pressure.

  • Dissolve the residue in an organic solvent like ethyl acetate and wash with saturated aqueous NaHCO₃ solution to neutralize the acid catalyst, followed by a brine wash.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to give the crude ester.

  • Purify by column chromatography if necessary.

Visualization: Fischer Esterification Mechanism

Fischer_Esterification start Carboxylic Acid + Alcohol protonation Protonation of Carbonyl Oxygen start->protonation H+ nucleophilic_attack Nucleophilic Attack by Alcohol protonation->nucleophilic_attack tetrahedral_intermediate1 Tetrahedral Intermediate nucleophilic_attack->tetrahedral_intermediate1 proton_transfer Proton Transfer tetrahedral_intermediate1->proton_transfer tetrahedral_intermediate2 Protonated Tetrahedral Intermediate proton_transfer->tetrahedral_intermediate2 elimination Elimination of Water tetrahedral_intermediate2->elimination protonated_ester Protonated Ester elimination->protonated_ester deprotonation Deprotonation protonated_ester->deprotonation -H+ end Ester + Water deprotonation->end

Caption: Mechanism of the acid-catalyzed Fischer esterification.

References

Solvent effects on the reactivity of 3-Bromo-5-(trifluoromethyl)benzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and experimental protocols concerning the use of 3-Bromo-5-(trifluoromethyl)benzoic acid, with a specific focus on how solvent selection impacts its reactivity in common organic transformations.

Frequently Asked Questions (FAQs)

Q1: What are the basic chemical and physical properties of this compound? this compound is a solid, crystalline compound with a molecular formula of C₈H₄BrF₃O₂ and a molecular weight of approximately 269.01 g/mol .[1] It is characterized by a melting point in the range of 132-133°C and a boiling point of about 284°C at atmospheric pressure.[2] It is classified as a skin and eye irritant.[1][2]

Q2: What are the primary applications of this compound? This compound is a versatile building block in organic synthesis.[3] It is frequently used in the development of pharmaceuticals, particularly for inflammatory diseases and cancer therapies, and agrochemicals.[3] The presence of the trifluoromethyl group can enhance biological properties like metabolic stability and bioactivity.[3] It also finds use in material science for modifying polymers or enhancing coatings.[3]

Q3: Which solvents are recommended for Suzuki-Miyaura coupling reactions with this aryl bromide? For Suzuki-Miyaura cross-coupling reactions, aprotic polar solvents are generally preferred.[4] Common choices include 1,4-dioxane, toluene, and tetrahydrofuran (THF).[4] Often, a co-solvent system, such as dioxane/water or ethanol/water, can be beneficial for dissolving the base and facilitating the catalytic cycle.[4][5][6] The optimal solvent system depends heavily on the specific coupling partners, catalyst, and base being used.

Q4: What is the best approach for esterification of the carboxylic acid group? For Fischer esterification, the alcohol reactant itself can often be used in excess as the solvent, which helps to drive the reaction equilibrium towards the product.[7] If the alcohol is precious or solid, an inert, high-boiling aromatic solvent like toluene is a good choice, as it allows for the removal of water via azeotropic distillation using a Dean-Stark apparatus.[7][8] Under microwave conditions, primary alcohols like butanol have been shown to be effective solvents.[9] Solvent-free conditions using a solid acid catalyst are also a viable green chemistry approach.[10][11]

Troubleshooting Guides

Problem: My Suzuki-Miyaura coupling reaction has a low yield or has failed.

A low yield in a Suzuki coupling can be attributed to several factors, including the choice of solvent, base, or catalyst, as well as the reaction conditions. The following guide provides a systematic approach to troubleshooting.

// Reagent Checks reagent_purity [label="Boronic acid/ester stable?\nSubstrate pure?\nSolvent anhydrous?", fillcolor="#F1F3F4", fontcolor="#202124"]; catalyst_active [label="Catalyst active?\n(Pd(0) source)", fillcolor="#F1F3F4", fontcolor="#202124"];

// Condition Checks base_choice [label="Is the base strong enough?\n(e.g., K₃PO₄, Cs₂CO₃)", fillcolor="#F1F3F4", fontcolor="#202124"]; solvent_choice [label="Is the solvent appropriate?\n(e.g., Dioxane, Toluene, DMF)", fillcolor="#F1F3F4", fontcolor="#202124"]; temp_time [label="Increase temperature?\n(80-120 °C typical)\nIncrease reaction time?", fillcolor="#F1F3F4", fontcolor="#202124"]; degassing [label="System properly degassed?\n(Inert atmosphere is critical)", fillcolor="#F1F3F4", fontcolor="#202124"];

// Side Product Analysis debromination [label="Proto-debromination observed?\n(Starting material without Br)", fillcolor="#F1F3F4", fontcolor="#202124"]; homocoupling [label="Boronic acid homo-coupling?", fillcolor="#F1F3F4", fontcolor="#202124"];

// Solutions solution_base [label="Solution: Use stronger base\n(K₃PO₄, Cs₂CO₃)", shape=box, fillcolor="#34A853", fontcolor="#FFFFFF"]; solution_solvent [label="Solution: Try different solvent\n(e.g., EtOH/H₂O for some substrates)", shape=box, fillcolor="#34A853", fontcolor="#FFFFFF"]; solution_catalyst [label="Solution: Use more efficient\ncatalyst/ligand system (e.g., XPhos)", shape=box, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Connections start -> check_reagents -> {reagent_purity, catalyst_active}; start -> check_conditions; check_conditions -> {base_choice, solvent_choice, temp_time, degassing}; start -> check_side_products -> {debromination, homocoupling};

base_choice -> solution_base; solvent_choice -> solution_solvent; debromination -> solution_catalyst; homocoupling -> solution_base; } 🔚dot Caption: Troubleshooting flowchart for low-yield Suzuki coupling reactions.

Problem: My esterification reaction is not going to completion.

Esterification is an equilibrium-limited reaction. Low conversion is typically due to the presence of water or reaction conditions that do not sufficiently favor product formation.

  • Issue: Reaction stalls at ~50-60% conversion.

    • Cause: The water produced during the reaction is hydrolyzing the ester product, preventing the reaction from reaching completion.

    • Solution 1 (Solvent-based): If using an inert solvent like toluene, ensure your Dean-Stark trap is functioning correctly to sequester water as it forms.

    • Solution 2 (Reagent-based): Use the alcohol reactant as the solvent. A large excess (5-10 equivalents or more) will shift the equilibrium towards the products according to Le Châtelier's principle.[7]

  • Issue: No reaction is observed.

    • Cause: The reaction may require a stronger acid catalyst or higher temperatures.

    • Solution: Ensure a sufficient amount of a strong acid catalyst (e.g., H₂SO₄, p-TsOH) is present.[7] The trifluoromethyl group is electron-withdrawing, which can deactivate the carboxyl group slightly, potentially requiring more forcing conditions. Increase the reaction temperature to the boiling point of the chosen solvent/alcohol.[8]

Quantitative Data on Reaction Conditions

Solvent and base selection are interconnected and crucial for reaction success. The following tables summarize data from studies on related compounds to guide optimization.

Table 1: Effect of Base on Suzuki Coupling Yield This data is for the coupling of a structurally similar boronic acid with 4-bromoanisole, highlighting the superior performance of stronger inorganic bases in a 1,4-Dioxane/H₂O solvent system.[6]

EntryBaseSolvent SystemCatalyst (3 mol%)Temp (°C)Time (h)Yield (%)
1K₃PO₄1,4-Dioxane/H₂O (4:1)Pd(PPh₃)₄901292
2Cs₂CO₃1,4-Dioxane/H₂O (4:1)Pd(PPh₃)₄901288
3K₂CO₃1,4-Dioxane/H₂O (4:1)Pd(PPh₃)₄901275

Table 2: Effect of Solvent on Suzuki Coupling Yield This data compares solvent systems in the coupling of a bromopyrazolopyrimidinone, demonstrating that a protic solvent mixture can sometimes outperform a purely aprotic one.[5]

EntrySolvent SystemCatalyst/LigandBaseTemp (°C)Product Yield (%)By-product Yield (%)
1Dioxane/H₂OPdCl₂(PPh₃)₂Na₂CO₃110991
2Ethanol/H₂OPd₂(dba)₃ / XPhosNa₂CO₃1104555

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling

This protocol provides a starting point for the coupling of this compound with a generic arylboronic acid.

// Node definitions setup [label="1. Reaction Setup", fillcolor="#F1F3F4", fontcolor="#202124"]; reagents [label="Add solid reagents:\n- Aryl Bromide (1.0 eq)\n- Boronic Acid (1.2 eq)\n- Base (e.g., K₃PO₄, 2.0 eq)\n- Pd Catalyst (e.g., Pd(PPh₃)₄, 5 mol%)", fillcolor="#FFFFFF", fontcolor="#202124"]; atmosphere [label="Evacuate and backfill\nflask with inert gas (N₂ or Ar) 3x", fillcolor="#FFFFFF", fontcolor="#202124"]; solvent [label="Add degassed solvent\n(e.g., Dioxane/H₂O 4:1) via syringe", fillcolor="#FFFFFF", fontcolor="#202124"];

reaction [label="2. Reaction", fillcolor="#F1F3F4", fontcolor="#202124"]; heat [label="Heat to desired temperature\n(e.g., 80-100 °C) with stirring", fillcolor="#FFFFFF", fontcolor="#202124"]; monitor [label="Monitor progress by TLC or LC-MS\n(2-24 hours)", fillcolor="#FFFFFF", fontcolor="#202124"];

workup [label="3. Workup & Isolation", fillcolor="#F1F3F4", fontcolor="#202124"]; cool [label="Cool reaction to room temperature\nand quench with water", fillcolor="#FFFFFF", fontcolor="#202124"]; extract [label="Extract with organic solvent\n(e.g., Ethyl Acetate)", fillcolor="#FFFFFF", fontcolor="#202124"]; wash [label="Wash organic layer with brine,\ndry over Na₂SO₄, and filter", fillcolor="#FFFFFF", fontcolor="#202124"]; concentrate [label="Concentrate under reduced pressure", fillcolor="#FFFFFF", fontcolor="#202124"];

purify [label="4. Purification", shape=oval, fillcolor="#4285F4", fontcolor="#FFFFFF"]; chromatography [label="Purify crude product by\ncolumn chromatography", fillcolor="#FFFFFF", fontcolor="#202124"];

// Edges setup -> reagents -> atmosphere -> solvent -> reaction; reaction -> heat -> monitor -> workup; workup -> cool -> extract -> wash -> concentrate -> purify; purify -> chromatography; } 🔚dot Caption: General experimental workflow for a Suzuki coupling reaction.

  • Reaction Setup: To a dry round-bottom flask, add this compound (1.0 eq), the desired arylboronic acid (1.2 eq), and potassium phosphate (K₃PO₄, 2.0 eq).[12]

  • Catalyst Addition: Add the palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq).[12]

  • Inert Atmosphere: Seal the flask, then evacuate and backfill with an inert gas (e.g., Nitrogen or Argon). Repeat this cycle three times.[4][12]

  • Solvent Addition: Add a degassed 4:1 mixture of 1,4-dioxane and water via syringe.[4][6]

  • Heating: Heat the reaction mixture to 90-100°C with vigorous stirring.[6]

  • Monitoring: Monitor the reaction's progress using TLC or LC-MS until the starting material is consumed (typically 2-24 hours).

  • Workup: After cooling to room temperature, quench the reaction by adding water. Dilute the mixture with an organic solvent like ethyl acetate.[4]

  • Extraction: Transfer the mixture to a separatory funnel. Wash the organic layer with water and then with brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.[4][7]

  • Purification: Purify the resulting crude solid or oil by column chromatography on silica gel.[4]

Protocol 2: General Procedure for Fischer Esterification

This protocol describes the esterification using the alcohol as the solvent.

  • Reaction Setup: To a round-bottom flask equipped with a reflux condenser, add this compound (1.0 eq).

  • Solvent/Reagent Addition: Add the desired anhydrous alcohol (e.g., methanol, ethanol; 10-20 equivalents or as the solvent).[7]

  • Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (H₂SO₄) (e.g., 0.05-0.1 eq).[7]

  • Heating: Heat the mixture to reflux and stir. The reaction temperature will be the boiling point of the alcohol used.[7]

  • Monitoring: Monitor the reaction by TLC or LC-MS until completion (typically 2-6 hours).

  • Workup: Cool the mixture to room temperature. Remove the excess alcohol under reduced pressure.[7]

  • Extraction: Dissolve the residue in ethyl acetate and wash carefully with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize the acid catalyst, followed by a wash with brine.[7]

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude ester, which can be further purified if necessary.[7]

References

Technical Support Center: Managing Exothermic Reactions Involving 3-Bromo-5-(trifluoromethyl)benzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential guidance for researchers, scientists, and drug development professionals on safely managing exothermic reactions involving 3-Bromo-5-(trifluoromethyl)benzoic acid. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address specific issues that may arise during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the primary hazards associated with this compound?

A1: this compound is classified as an irritant.[1] The primary hazards include:

  • Skin Irritation: Causes skin irritation.[1][2]

  • Eye Irritation: Causes serious eye irritation.[1][2]

  • Respiratory Irritation: May cause respiratory irritation.[1][2] While specific data on its exothermic potential is not readily available, its chemical structure as a halogenated aromatic acid suggests that it could be involved in exothermic reactions, particularly during neutralization with strong bases, or in reactions where the aromatic ring is functionalized.

Q2: What initial steps should I take to assess the risk of an exothermic reaction with this compound?

A2: A thorough risk assessment is crucial before beginning any experiment.[3] Key steps include:

  • Literature Review: Search for any documented reactions involving this compound or structurally similar compounds to identify potential hazards.

  • Thermodynamic Prediction: If possible, use software to predict the heat of reaction (ΔHrxn).

  • Small-Scale Testing: Always begin with a small-scale reaction to observe the thermal profile before scaling up.

  • Calorimetry: For reactions with significant exothermic potential, use reaction calorimetry to measure heat flow and determine the maximum temperature of the synthesis reaction (MTSR).[4]

Q3: What are the signs of a runaway reaction?

A3: A runaway reaction is an uncontrolled exothermic reaction where the rate of heat generation exceeds the rate of heat removal, leading to a rapid increase in temperature and pressure.[5] Key indicators include:

  • A sudden, unexpected increase in temperature that does not stabilize with cooling.

  • A rapid increase in pressure within the reaction vessel.

  • Visible signs such as vigorous boiling, gas evolution, or a change in color or viscosity of the reaction mixture.[3]

Q4: How can I prevent a runaway reaction when working with this compound?

A4: Proactive measures are essential to prevent runaway reactions.[6] These include:

  • Controlled Reagent Addition: Add reagents dropwise or in small portions to control the rate of reaction and heat generation.[5]

  • Efficient Cooling: Ensure the reaction vessel is adequately cooled using an ice bath, cryostat, or other cooling system.[6]

  • Vigorous Stirring: Maintain efficient stirring to ensure even temperature distribution and prevent the formation of localized hot spots.[6]

  • Use of a Diluent: Employing an appropriate inert solvent can help to moderate the reaction temperature by increasing the thermal mass of the system.[7]

Troubleshooting Guide

Issue Possible Cause Recommended Action
Unexpectedly rapid temperature increase during reagent addition. The reaction is more exothermic than anticipated. The addition rate is too fast.Immediately stop the addition of the reagent.[6] Enhance cooling by lowering the temperature of the cooling bath.[6] Reduce the rate of addition once the temperature is under control.
Localized boiling or fuming in the reaction mixture. Inefficient stirring leading to hot spots.Increase the stirring rate to improve mixing and heat distribution.[6] Ensure the stirrer is properly positioned in the reaction vessel.
Reaction temperature continues to rise after reagent addition is complete. Accumulation of unreacted starting material is now reacting.Maintain cooling and be prepared for a potential exotherm. If the temperature continues to rise uncontrollably, consider emergency quenching (see Q5).
The reaction does not initiate, and there is a risk of reagent accumulation. Low reaction temperature or presence of an inhibitor.Cautiously warm a small spot of the reaction flask to try and initiate the reaction.[6] Consider the addition of an initiator if appropriate for the specific reaction. Be prepared for a delayed and potentially rapid exotherm.

Experimental Protocols

Protocol 1: Small-Scale Neutralization of this compound

This protocol describes the safe neutralization of this compound with a strong base, a common procedure that can be exothermic.

Materials:

  • This compound

  • 1 M Sodium Hydroxide (NaOH) solution

  • Deionized water

  • Magnetic stirrer and stir bar

  • Beaker

  • Thermometer or thermocouple

  • Ice bath

Procedure:

  • Dissolve a small, pre-weighed amount of this compound in a suitable volume of deionized water in a beaker.

  • Place the beaker in an ice bath and begin stirring the solution.

  • Monitor the temperature of the solution with a thermometer.

  • Slowly add the 1 M NaOH solution dropwise to the stirred solution.

  • Continuously monitor the temperature. If the temperature rises by more than 5 °C, pause the addition until the temperature stabilizes.

  • Continue adding the base dropwise until the desired pH is reached.

  • Allow the solution to slowly warm to room temperature while continuing to stir.

Data Presentation

The following tables provide illustrative quantitative data that would be determined during a thorough safety assessment.

Table 1: Thermal Hazard Assessment Data (Illustrative)

ParameterValueMethod
Heat of Reaction (ΔHrxn)-150 kJ/molReaction Calorimetry (RC1)
Adiabatic Temperature Rise (ΔTad)85 °CCalculated from RC1 data
Maximum Temperature of Synthesis Reaction (MTSR)120 °CCalculated from RC1 data
Onset of Decomposition250 °CDifferential Scanning Calorimetry (DSC)

Table 2: Recommended Operating Limits for a Hypothetical Reaction

ParameterRecommended LimitRationale
Reagent Addition Rate< 0.5 mL/minTo maintain temperature control and prevent accumulation.
Reaction Temperature20-25 °CTo ensure a controlled reaction rate and minimize side reactions.
Stirring Speed> 300 RPMTo ensure adequate heat transfer and prevent hot spots.
Cooling Bath Temperature0-5 °CTo provide a sufficient temperature gradient for heat removal.

Visualizations

Exothermic_Reaction_Workflow Workflow for Managing Potentially Exothermic Reactions cluster_prep Preparation & Risk Assessment cluster_execution Reaction Execution cluster_response Troubleshooting & Emergency Response A Literature Review & Hazard Assessment B Small-Scale Test Reaction A->B C Calorimetric Screening (DSC, RC1) B->C D Setup Reaction with Adequate Cooling & Stirring C->D Inform Scale-up Protocol E Controlled Reagent Addition D->E F Monitor Temperature & Pressure Continuously E->F G Temperature Spike? F->G H Stop Reagent Addition G->H Yes K Proceed with Reaction G->K No I Enhance Cooling H->I J Prepare for Emergency Quench I->J L Continue Monitoring K->L

Caption: Workflow for Managing Potentially Exothermic Reactions.

Runaway_Reaction_Logic Logical Progression of a Runaway Reaction A Exothermic Reaction Initiated B Rate of Heat Generation > Rate of Heat Removal A->B C Temperature Increases B->C Yes H Controlled Reaction B->H No D Reaction Rate Accelerates C->D F Pressure Buildup / Decomposition C->F D->B E Positive Feedback Loop D->E G Vessel Failure / Explosion F->G

Caption: Logical Progression of a Runaway Reaction.

References

Work-up procedures for reactions containing 3-Bromo-5-(trifluoromethyl)benzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for handling reactions involving 3-Bromo-5-(trifluoromethyl)benzoic acid. This guide provides detailed work-up procedures, answers to frequently asked questions, and troubleshooting advice to ensure the successful isolation and purification of your target compounds.

Properties of this compound

A summary of the key physical and chemical properties is provided below. This data is crucial for designing effective work-up and purification strategies.

PropertyValueSource
CAS Number 328-67-6[1][2]
Molecular Formula C₈H₄BrF₃O₂[1][2]
Molecular Weight 269.02 g/mol [1][3]
Appearance White to light yellow solid[1][4]
Melting Point 132.3-132.8 °C[1][4]
Boiling Point ~284 °C (Predicted)[1]
pKa 3.38 ± 0.10 (Predicted)[1]
Solubility Slightly soluble in water; Soluble in methanol, DMSO.[5] Its sodium salt is water-soluble.[6]

Frequently Asked Questions (FAQs)

Q1: What is the best way to separate this compound from a neutral organic compound?

A1: The most effective method is a liquid-liquid acid-base extraction.[7] By adding a mild aqueous base, such as sodium bicarbonate (NaHCO₃) solution, you can deprotonate the carboxylic acid. This converts it into its sodium salt, which is highly soluble in the aqueous layer.[6] The neutral organic compound will remain in the organic solvent layer. After separating the layers, you can re-acidify the aqueous layer to recover the benzoic acid.

Q2: Why is sodium bicarbonate (NaHCO₃) preferred over sodium hydroxide (NaOH) for the extraction?

A2: this compound has a predicted pKa of around 3.38.[1] Sodium bicarbonate is a weak base that is strong enough to deprotonate this carboxylic acid. Using a strong base like NaOH is often unnecessary and can sometimes lead to unwanted side reactions (e.g., hydrolysis of esters) if other sensitive functional groups are present in your reaction mixture.

Q3: My this compound is not precipitating after I acidify the aqueous layer. What should I do?

A3: If the acid does not precipitate upon acidification, it may be due to its slight solubility in the aqueous medium, especially if the concentration is low. In this case, perform a back-extraction. Add a water-immiscible organic solvent like ethyl acetate or dichloromethane to the acidified aqueous solution. The neutral, protonated benzoic acid will be more soluble in the organic layer and can be extracted from the water.[8] Subsequent drying and evaporation of the organic solvent will yield your product.

Q4: What are the primary safety concerns when working with this compound?

A4: this compound is classified as an irritant. It is known to cause skin irritation and serious eye irritation.[1][3] It may also cause respiratory irritation.[3][9] Always handle this chemical in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

Troubleshooting Guide

This section addresses specific issues that may arise during the work-up procedure.

IssuePossible Cause(s)Recommended Solution(s)
Emulsion Formation at the Interface - Vigorous shaking of the separatory funnel.- Presence of surfactants or fine solid particulates.- Let the mixture stand undisturbed for 10-20 minutes.- Gently swirl the separatory funnel instead of shaking vigorously.- Add a small amount of brine (saturated NaCl solution) to increase the ionic strength of the aqueous phase.- If the emulsion persists, filter the entire mixture through a pad of Celite.
Low or No Product Recovery - Incomplete extraction from the organic layer.- Insufficient acidification of the aqueous layer.- Product remains dissolved in the aqueous phase.- Ensure the pH of the aqueous layer is basic (>8) during the base wash by testing with pH paper.- When re-acidifying, ensure the pH is acidic (<2) to fully protonate the carboxylate.- If no precipitate forms after acidification, perform a back-extraction with an organic solvent like ethyl acetate.
Product is an Oil, Not a Solid - Presence of impurities lowering the melting point.- Residual solvent.- Ensure the product is completely dry by placing it under high vacuum for an extended period.- If impurities are suspected, purify the product further using recrystallization from an appropriate solvent system (e.g., heptane/ethyl acetate) or column chromatography.
The wrong layer was collected - Misidentification of the aqueous vs. organic layer.- Most chlorinated solvents (e.g., dichloromethane) are denser than water and will be the bottom layer. Most non-chlorinated solvents (e.g., ethyl ether, ethyl acetate) are less dense and will be the top layer.- To confirm, add a few drops of water to the separatory funnel; the layer that the drops mix with is the aqueous layer.

Experimental Protocol: Standard Acid-Base Extraction

This protocol outlines the standard procedure for isolating this compound from a reaction mixture containing neutral byproducts.

  • Quenching and Dilution:

    • Cool the reaction mixture to room temperature.

    • If the reaction solvent is water-miscible (e.g., THF, acetone), remove it under reduced pressure.

    • Dilute the residue with a water-immiscible organic solvent, such as ethyl acetate (EtOAc) or dichloromethane (DCM), and transfer it to a separatory funnel.

  • Base Extraction:

    • Add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to the separatory funnel.

    • Stopper the funnel, invert it, and vent frequently to release the CO₂ gas that evolves.

    • Shake the funnel gently for 1-2 minutes.

    • Allow the layers to separate completely.

    • Drain the lower (aqueous) layer into a clean Erlenmeyer flask.

    • Repeat the extraction of the organic layer with fresh NaHCO₃ solution two more times to ensure all the acidic product has been removed. Combine all aqueous extracts.

    • Note: The neutral impurities remain in the original organic layer, which can now be discarded.

  • Acidification and Isolation:

    • Cool the combined aqueous extracts in an ice bath.

    • Slowly add a concentrated acid, such as 3M hydrochloric acid (HCl), while stirring until the solution is strongly acidic (pH < 2, check with pH paper).

    • A white precipitate of this compound should form.

    • Collect the solid product by vacuum filtration, washing the filter cake with cold deionized water.

  • Drying:

    • Dry the collected solid product under high vacuum to remove any residual water. The final product should be a white to off-white crystalline solid.

Visualizations

The following diagrams illustrate the experimental workflow and a logical troubleshooting process.

Workup_Workflow cluster_0 Reaction Completion cluster_1 Extraction & Separation cluster_2 Isolation cluster_3 Final Product Reaction Reaction Mixture (Product + Neutral Impurities) Dilute 1. Dilute with Organic Solvent (e.g., Ethyl Acetate) Reaction->Dilute Extract 2. Extract with aq. NaHCO₃ Dilute->Extract Separate 3. Separate Layers Extract->Separate Organic_Layer Organic Layer (Neutral Impurities) Separate->Organic_Layer Discard Aqueous_Layer Aqueous Layer (Product as Sodium Salt) Separate->Aqueous_Layer Acidify 4. Acidify Aqueous Layer with HCl (to pH < 2) Filter 5. Filter Precipitate Acidify->Filter Dry 6. Dry Solid Under Vacuum Filter->Dry Product Pure 3-Bromo-5-(trifluoromethyl) benzoic acid Dry->Product Aqueous_Layer->Acidify

Caption: General workflow for the acid-base extraction of the target compound.

Troubleshooting_Tree Start Problem During Work-up Q1 Is an emulsion present? Start->Q1 A1_Yes Add brine or filter through Celite Q1->A1_Yes Yes Q2 Low or no product recovered? Q1->Q2 No A1_Yes->Q2 A2_Yes Did a precipitate form upon acidification? Q2->A2_Yes Yes Q3 Is the final product an oil or impure? Q2->Q3 No A2_No_Precip Perform back-extraction of acidified aqueous layer with organic solvent A2_Yes->A2_No_Precip No A2_Yes_Precip Check pH of extraction and acidification steps. Ensure complete transfers. A2_Yes->A2_Yes_Precip Yes End Problem Solved A2_No_Precip->End A2_Yes_Precip->End A3_Yes Dry under high vacuum. Consider recrystallization or chromatography. Q3->A3_Yes Yes Q3->End No A3_Yes->End

Caption: Decision tree for troubleshooting common work-up procedure issues.

References

Validation & Comparative

A Comparative Analysis of 3-Bromo-5-(trifluoromethyl)benzoic Acid and Other Halogenated Benzoic Acids for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An objective guide to the physicochemical properties, reactivity, and biological significance of 3-Bromo-5-(trifluoromethyl)benzoic acid in comparison to other halogenated analogues, supported by experimental data and methodologies.

Introduction

Halogenated benzoic acids are a pivotal class of compounds in organic synthesis and medicinal chemistry, serving as versatile building blocks for pharmaceuticals, agrochemicals, and advanced materials. The introduction of halogen atoms and other electron-withdrawing groups onto the benzoic acid scaffold profoundly influences its chemical and biological properties. This guide provides a detailed comparison of this compound with other halogenated benzoic acids, offering researchers and drug development professionals a comprehensive resource to inform their selection of building blocks for targeted applications.

Physicochemical Properties: A Tabulated Comparison

The nature and position of halogen substituents, along with other functional groups like the trifluoromethyl (-CF3) group, significantly alter the physicochemical properties of benzoic acids. These properties, including acidity (pKa), lipophilicity (LogP), and melting point, are critical determinants of a compound's reactivity, solubility, and pharmacokinetic profile.

CompoundMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)pKa (in water)
Benzoic AcidC₇H₆O₂122.12122.44.20[1]
3-Bromobenzoic AcidC₇H₅BrO₂201.02155-1573.81
4-Bromobenzoic AcidC₇H₅BrO₂201.02252-2543.97
3-Chlorobenzoic AcidC₇H₅ClO₂156.57158-1603.82
4-Chlorobenzoic AcidC₇H₅ClO₂156.572433.98
3-Fluorobenzoic AcidC₇H₅FO₂140.11122-1253.86[2]
4-Fluorobenzoic AcidC₇H₅FO₂140.11182-1854.14[2]
3-(Trifluoromethyl)benzoic AcidC₈H₅F₃O₂190.12104-1063.77
This compound C₈H₄BrF₃O₂ 269.01 132.3-132.8 [3]~3.5 (estimated)

Note: The pKa value for this compound is an estimate based on the additive effects of the bromo and trifluoromethyl substituents. Experimental determination is recommended for precise values.

The presence of both a bromine atom and a trifluoromethyl group in the meta positions of this compound significantly increases its acidity compared to benzoic acid and its mono-halogenated counterparts. This is due to the strong electron-withdrawing inductive effects of both substituents, which stabilize the resulting carboxylate anion.

Experimental Protocol: Determination of pKa by Potentiometric Titration

A precise determination of the acid dissociation constant (pKa) is crucial for understanding and predicting the behavior of these compounds. Potentiometric titration is a common and reliable method for this purpose.

Objective: To determine the pKa of a given halogenated benzoic acid in an aqueous or mixed-solvent system.

Materials:

  • Halogenated benzoic acid sample

  • Standardized sodium hydroxide (NaOH) solution (e.g., 0.1 M)

  • Deionized water

  • Co-solvent (e.g., acetonitrile or ethanol), if required for solubility

  • pH meter with a combination glass electrode

  • Magnetic stirrer and stir bar

  • Burette

  • Beaker

Procedure:

  • Sample Preparation: Accurately weigh a known amount of the halogenated benzoic acid and dissolve it in a known volume of deionized water or a specific percentage of a co-solvent/water mixture.

  • Electrode Calibration: Calibrate the pH electrode using standard buffer solutions (e.g., pH 4.00, 7.00, and 10.00).

  • Titration Setup: Place the beaker containing the acid solution on the magnetic stirrer and immerse the calibrated pH electrode.

  • Titration: Begin the titration by adding small, known volumes of the standardized NaOH solution from the burette. After each addition, allow the pH reading to stabilize and record both the volume of NaOH added and the corresponding pH.

  • Data Analysis: Plot the pH values against the volume of NaOH added to generate a titration curve. The pKa is determined from the pH at the half-equivalence point (the point at which half of the acid has been neutralized). Alternatively, a Gran plot can be used for a more accurate determination of the equivalence point.

Reactivity and Synthetic Applications

The electronic properties of halogenated benzoic acids directly impact their reactivity in various chemical transformations. The electron-withdrawing nature of halogens and the trifluoromethyl group deactivates the aromatic ring towards electrophilic substitution while activating it for nucleophilic aromatic substitution.

Esterification: The rate of acid-catalyzed esterification can be influenced by the substituents on the benzoic acid ring. While electron-withdrawing groups increase the acidity of the carboxylic acid, they can decrease the nucleophilicity of the carbonyl oxygen, leading to slower reaction rates in some cases. However, under appropriate conditions, such as using microwave irradiation or strong acid catalysts, high yields of esters can be achieved.

Cross-Coupling Reactions: The bromine atom in this compound makes it an excellent substrate for various palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings. These reactions allow for the introduction of a wide range of substituents at the 3-position, providing access to a diverse library of complex molecules.

Biological Activity and Drug Development

The incorporation of halogens, particularly fluorine and trifluoromethyl groups, is a common strategy in drug design to enhance metabolic stability, binding affinity, and bioavailability.

The trifluoromethyl group is a well-known bioisostere for a methyl group but with significantly different electronic properties. Its strong electron-withdrawing nature can modulate the pKa of nearby functional groups and influence ligand-receptor interactions. The bromine atom can participate in halogen bonding, a non-covalent interaction that can contribute to the binding affinity of a drug candidate to its target protein.

Quantitative Structure-Activity Relationship (QSAR) studies have shown that the biological activity of benzoic acid derivatives can often be correlated with their physicochemical properties, such as lipophilicity and electronic parameters. The Hammett equation provides a framework for quantifying the electronic effect of substituents on the reactivity and biological activity of these compounds.

References

A Comparative Guide to Alternatives for 3-Bromo-5-(trifluoromethyl)benzoic Acid in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of organic synthesis, particularly in the development of pharmaceuticals and agrochemicals, 3-Bromo-5-(trifluoromethyl)benzoic acid serves as a important building block. Its disubstituted phenyl ring, featuring a bromine atom and a trifluoromethyl group, offers a versatile scaffold for constructing complex molecules, primarily through palladium-catalyzed cross-coupling reactions. However, the exploration of alternative building blocks is crucial for expanding chemical space, modulating physicochemical properties, and potentially identifying more cost-effective or reactive synthetic routes.

This guide provides an objective comparison of this compound with its primary alternatives: 3-Chloro-5-(trifluoromethyl)benzoic acid and 3-Fluoro-5-(trifluoromethyl)benzoic acid. The comparison focuses on their relative performance in two of the most pivotal reactions in modern organic chemistry: the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination.

General Reactivity Trends in Palladium-Catalyzed Cross-Coupling

The reactivity of aryl halides in palladium-catalyzed cross-coupling reactions is fundamentally governed by the strength of the carbon-halogen (C-X) bond. The bond dissociation energies increase in the order C-I < C-Br < C-Cl < C-F. Consequently, the ease of the initial oxidative addition step, which is often the rate-determining step in the catalytic cycle, follows the reverse trend: Ar-I > Ar-Br > Ar-Cl > Ar-F.[1][2]

This inherent reactivity difference means that while aryl bromides are often reliable substrates under a variety of conditions, the less reactive aryl chlorides, and particularly aryl fluorides, necessitate more specialized and robust catalyst systems to achieve comparable yields.[3][4] These systems typically involve the use of bulky, electron-rich phosphine ligands or N-heterocyclic carbenes (NHCs) that facilitate the challenging oxidative addition step.[3][5]

Performance Comparison in Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful method for the formation of carbon-carbon bonds. The following table summarizes the expected performance and required conditions for this compound and its alternatives in this reaction. It is important to note that direct side-by-side comparative experimental data for these specific substrates is scarce in the literature. The presented data is a composite based on established reactivity principles and published results for structurally similar compounds.

FeatureThis compound3-Chloro-5-(trifluoromethyl)benzoic acid3-Fluoro-5-(trifluoromethyl)benzoic acid
Relative Reactivity HighModerateLow to Very Low
Typical Catalyst System Pd(PPh₃)₄, Pd(OAc)₂/PPh₃Pd(OAc)₂ or Pd₂(dba)₃ with bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) or NHC ligands (e.g., IPr)Specialized Ni or Pd catalyst systems, often requiring harsh conditions. Generally not a preferred substrate.
Typical Base K₂CO₃, K₃PO₄, Cs₂CO₃Stronger bases often required (e.g., K₃PO₄, KOtBu)Very strong bases and high temperatures.
Reaction Temperature Room temperature to 80 °C80 °C to 120 °CHigh temperatures (>120 °C)
Expected Yields Generally good to excellentModerate to good, highly dependent on catalyst systemPoor to moderate, often with competing side reactions
Experimental Protocol: Representative Suzuki-Miyaura Coupling

Note: The following protocols are generalized and may require optimization for specific substrates and coupling partners.

Protocol for this compound:

  • To a dry Schlenk flask under an inert atmosphere (e.g., argon), add this compound (1.0 mmol), the desired arylboronic acid (1.2 mmol), Pd(PPh₃)₄ (0.05 mmol), and K₂CO₃ (2.0 mmol).

  • Add a degassed solvent mixture, such as toluene/water (4:1, 10 mL).

  • Heat the reaction mixture to 80-90 °C and stir for 4-12 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Protocol for 3-Chloro-5-(trifluoromethyl)benzoic acid:

  • In an oven-dried Schlenk tube under an inert atmosphere, add 3-Chloro-5-(trifluoromethyl)benzoic acid (1.0 mmol), the arylboronic acid (1.5 mmol), Pd₂(dba)₃ (0.02 mmol), a bulky phosphine ligand such as XPhos (0.08 mmol), and K₃PO₄ (3.0 mmol).

  • Add anhydrous, degassed 1,4-dioxane (10 mL).

  • Heat the mixture to 100-110 °C and stir for 12-24 hours, monitoring by TLC or LC-MS.

  • Follow the workup and purification procedure as described for the bromo analogue.

Performance Comparison in Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a fundamental reaction for the synthesis of arylamines. Similar to the Suzuki-Miyaura coupling, the reactivity of the aryl halide is a critical factor.

FeatureThis compound3-Chloro-5-(trifluoromethyl)benzoic acid3-Fluoro-5-(trifluoromethyl)benzoic acid
Relative Reactivity HighModerateVery Low
Typical Catalyst System Pd₂(dba)₃ or Pd(OAc)₂ with ligands like BINAP or XantphosPd₂(dba)₃ or Pd(OAc)₂ with bulky, electron-rich phosphine ligands (e.g., RuPhos, BrettPhos)Highly specialized catalyst systems, often requiring specific ligands and conditions. Not commonly used.
Typical Base NaOtBu, LiHMDS, Cs₂CO₃Strong, non-coordinating bases such as NaOtBu or LHMDS are essential.Very strong bases required.
Reaction Temperature 80 °C to 110 °C100 °C to 130 °CHigh temperatures
Expected Yields Good to excellentModerate to good, highly dependent on the amine and catalyst systemGenerally poor and not synthetically useful for most applications
Experimental Protocol: Representative Buchwald-Hartwig Amination

Note: These reactions are highly sensitive to air and moisture. All reagents and solvents should be anhydrous, and the reaction should be performed under a strictly inert atmosphere.

Protocol for this compound:

  • To an oven-dried Schlenk tube under an inert atmosphere, add this compound (1.0 mmol), the desired amine (1.2 mmol), Pd₂(dba)₃ (0.01 mmol), BINAP (0.03 mmol), and NaOtBu (1.4 mmol).

  • Add anhydrous, degassed toluene (10 mL).

  • Seal the tube and heat the reaction mixture to 100 °C for 12-24 hours.

  • After cooling to room temperature, quench the reaction with saturated aqueous NH₄Cl.

  • Extract the product with an organic solvent, wash with brine, and dry over anhydrous Na₂SO₄.

  • Filter, concentrate, and purify the product by column chromatography.

Protocol for 3-Chloro-5-(trifluoromethyl)benzoic acid:

  • In a glovebox or under a strictly inert atmosphere, charge a Schlenk tube with 3-Chloro-5-(trifluoromethyl)benzoic acid (1.0 mmol), the amine (1.2 mmol), Pd(OAc)₂ (0.02 mmol), a specialized ligand such as RuPhos (0.04 mmol), and LiHMDS (1.6 mmol).

  • Add anhydrous, degassed THF or 1,4-dioxane (10 mL).

  • Seal the tube and heat to 110 °C for 18-36 hours, monitoring the reaction progress.

  • Follow the workup and purification procedure as described for the bromo analogue.

Visualizing the Synthetic Pathways

To better understand the processes discussed, the following diagrams illustrate the catalytic cycles for the Suzuki-Miyaura and Buchwald-Hartwig reactions, as well as a general experimental workflow.

Suzuki_Miyaura_Cycle Pd(0)L2 Pd(0)L2 Oxidative\nAddition Oxidative Addition Pd(0)L2->Oxidative\nAddition Ar-X Ar-X (e.g., 3-Bromo-5-(CF3)benzoic acid) Ar-X->Oxidative\nAddition Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Oxidative\nAddition->Ar-Pd(II)-X(L2) Transmetalation Transmetalation Ar-Pd(II)-X(L2)->Transmetalation Base Base Base->Transmetalation R-B(OH)2 R-B(OH)2 R-B(OH)2->Transmetalation Ar-Pd(II)-R(L2) Ar-Pd(II)-R(L2) Transmetalation->Ar-Pd(II)-R(L2) Reductive\nElimination Reductive Elimination Ar-Pd(II)-R(L2)->Reductive\nElimination Reductive\nElimination->Pd(0)L2 Ar-R Ar-R (Coupled Product) Reductive\nElimination->Ar-R Buchwald_Hartwig_Cycle Pd(0)L2 Pd(0)L2 Oxidative\nAddition Oxidative Addition Pd(0)L2->Oxidative\nAddition Ar-X Ar-X Ar-X->Oxidative\nAddition R2NH Amine Amine\nCoordination Amine Coordination R2NH->Amine\nCoordination Base Base Deprotonation Deprotonation Base->Deprotonation Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Oxidative\nAddition->Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2)->Amine\nCoordination Amine\nCoordination->Deprotonation [Ar-Pd(II)-NR2(L2)] [Ar-Pd(II)-NR2(L2)] Deprotonation->[Ar-Pd(II)-NR2(L2)] Reductive\nElimination Reductive Elimination [Ar-Pd(II)-NR2(L2)]->Reductive\nElimination Reductive\nElimination->Pd(0)L2 Ar-NR2 Arylamine Product Reductive\nElimination->Ar-NR2 Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification Setup Dry Glassware & Inert Atmosphere Charge Charge Reagents: Aryl Halide, Coupling Partner, Catalyst, Ligand, Base Setup->Charge Add_Solvent Add Degassed Solvent Charge->Add_Solvent Heat Heat & Stir (Monitor Progress) Add_Solvent->Heat Cool Cool to RT Heat->Cool Quench Quench Reaction Cool->Quench Extract Extract with Organic Solvent Quench->Extract Dry Dry & Concentrate Extract->Dry Purify Purify (Chromatography/ Recrystallization) Dry->Purify

References

Comparative Guide to the Synthesis and NMR Characterization of 3-Bromo-5-(trifluoromethyl)benzoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

This guide provides an objective comparison of common synthetic transformations of 3-Bromo-5-(trifluoromethyl)benzoic acid, a key building block in medicinal chemistry and materials science. We present detailed experimental protocols, comparative data on reaction performance, and comprehensive NMR characterization of the resulting products to support synthetic strategy and decision-making.

Part 1: Esterification of this compound

Esterification is a fundamental reaction of the carboxylic acid moiety. Here, we compare a classical esterification method using thionyl chloride with a modern microwave-assisted approach for the synthesis of Methyl 3-bromo-5-(trifluoromethyl)benzoate.

Reaction Scheme

Esterification cluster_A Method A: Classical cluster_B Method B: Microwave SM This compound ReagentA SOCl₂, Methanol SM->ReagentA ReagentB H₂SO₄ (cat.), Methanol, Microwave SM->ReagentB Pdt Methyl 3-bromo-5-(trifluoromethyl)benzoate ReagentA->Pdt High Yield Standard Conditions ReagentB->Pdt Rapid, Efficient Shorter Time

Caption: Esterification of this compound.

Performance Comparison

The classical method using thionyl chloride is robust and high-yielding but requires handling a hazardous reagent. The microwave-assisted method offers a significant reduction in reaction time with comparable yields, aligning with green chemistry principles.

ParameterMethod A: Thionyl ChlorideMethod B: Microwave-Assisted
Reagents SOCl₂, MethanolH₂SO₄ (catalytic), Methanol
Temperature Reflux100-140 °C[1]
Reaction Time 2-4 hours5-25 minutes[1]
Yield ~86% (reported for a similar substrate)[2]87-96% (reported for similar substrates)[1]
Advantages High yield, well-establishedExtremely rapid, efficient heating
Disadvantages Use of hazardous SOCl₂, longer reaction timeRequires specialized microwave reactor
NMR Characterization Data: Methyl 3-bromo-5-(trifluoromethyl)benzoate

The following table summarizes the key NMR spectral data for the starting material and the ester product. The downfield shift of the methyl protons (~3.95 ppm) and the disappearance of the acidic proton signal are key indicators of successful esterification.

Compound¹H NMR (CDCl₃) δ [ppm]¹³C NMR (CDCl₃) δ [ppm]¹⁹F NMR (CDCl₃) δ [ppm]
This compound 8.46 (s, 1H), 8.32 (s, 1H), 8.09 (s, 1H)169.5 (C=O), 138.0, 134.5, 132.5 (q, J=34 Hz, C-CF₃), 129.0, 124.5 (q, J=4 Hz), 123.0 (q, J=273 Hz, CF₃), 122.8-63.1
Methyl 3-bromo-5-(trifluoromethyl)benzoate [2][3]8.46 (s, 1H), 8.27 (s, 1H), 8.05 (s, 1H), 3.95 (s, 3H)164.8 (C=O), 137.3, 133.9, 132.2 (q, J=34 Hz, C-CF₃), 128.6, 124.0 (q, J=4 Hz), 122.9 (q, J=273 Hz, CF₃), 122.5, 52.8 (OCH₃)-63.0

Part 2: Suzuki-Miyaura Cross-Coupling of this compound

The Suzuki-Miyaura coupling is a powerful C-C bond-forming reaction. We compare two common catalytic systems for the coupling of the aryl bromide with phenylboronic acid. This reaction is highly valued for its tolerance of a wide range of functional groups, including the carboxylic acid moiety present on the substrate.[4]

Reaction Scheme

Suzuki cluster_A Method A: Pd(OAc)₂/SPhos cluster_B Method B: Pd(PPh₃)₄ SM This compound + Phenylboronic Acid CatalystA Pd(OAc)₂, SPhos, Base (CsF) Toluene/Water SM->CatalystA CatalystB Pd(PPh₃)₄, Base (Na₂CO₃) DME/Water SM->CatalystB Pdt 3-Phenyl-5-(trifluoromethyl)benzoic Acid CatalystA->Pdt High TON/TOF Mild Conditions CatalystB->Pdt Classical Catalyst Widely Used Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification a Combine Reactants: - Aryl Bromide (1.0 eq) - Boronic Acid (1.2 eq) - Base (CsF, 1.5 eq) b Add Catalyst System: - Pd(OAc)₂ (2 mol%) - SPhos (3 mol%) a->b c Add Degassed Solvents (Toluene/iPrOH) b->c d Heat Mixture (e.g., 85 °C) c->d e Monitor by TLC / LC-MS d->e f Cool to RT Filter through Celite e->f g Aqueous Workup (EtOAc Extraction) f->g h Column Chromatography g->h i Characterize Product (NMR, MS) h->i

References

A Comparative Guide to the Mass Spectrometry Analysis of 3-Bromo-5-(trifluoromethyl)benzoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of mass spectrometry-based methods for the analysis of 3-bromo-5-(trifluoromethyl)benzoic acid and its derivatives. This class of compounds is of significant interest in medicinal chemistry and materials science, necessitating robust analytical techniques for their identification, characterization, and quantification. This document outlines detailed experimental protocols, presents comparative performance data with alternative analytical methods, and illustrates key experimental and logical workflows.

Mass Spectrometry: A Powerful Tool for Analysis

Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS/MS), stands out as a highly sensitive and selective technique for the analysis of this compound derivatives. Its ability to provide molecular weight information and structural insights through fragmentation analysis makes it invaluable for impurity profiling, metabolite identification, and pharmacokinetic studies.

Experimental Protocols for Mass Spectrometry Analysis

A typical approach for the analysis of this compound and its derivatives involves reversed-phase liquid chromatography coupled to a tandem mass spectrometer.

Instrumentation:

  • Liquid Chromatograph: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Mass Spectrometer: A tandem mass spectrometer, such as a quadrupole time-of-flight (Q-TOF) or a triple quadrupole (QqQ) instrument, equipped with an electrospray ionization (ESI) source.

Chromatographic Conditions:

  • Column: A C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: A typical gradient would start with a low percentage of mobile phase B, ramping up to a high percentage to elute the analyte, followed by a re-equilibration step. For example: 0-1 min, 5% B; 1-5 min, 5-95% B; 5-6 min, 95% B; 6-6.1 min, 95-5% B; 6.1-8 min, 5% B.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

  • Column Temperature: 40 °C.

Mass Spectrometry Conditions:

  • Ionization Mode: Electrospray ionization (ESI) in negative ion mode is generally preferred for carboxylic acids as they readily form [M-H]⁻ ions.

  • Capillary Voltage: 3.0-4.0 kV.

  • Source Temperature: 120-150 °C.

  • Desolvation Gas Flow: 600-800 L/hr.

  • Desolvation Temperature: 350-500 °C.

  • Collision Gas: Argon.

  • Collision Energy: Optimized for each specific derivative, typically ranging from 10-40 eV.

Predicted Fragmentation Pathways

The fragmentation of this compound in the negative ion mode is expected to proceed through characteristic losses. The molecular formula is C₈H₄BrF₃O₂ with a monoisotopic mass of approximately 267.93 g/mol .

In ESI negative mode, the deprotonated molecule [M-H]⁻ at m/z 267 will be the precursor ion. Key fragmentations are predicted to include:

  • Loss of CO₂: Decarboxylation is a common fragmentation pathway for benzoic acids, leading to the loss of 44 Da and the formation of a fragment ion at m/z 223.

  • Loss of Br: Cleavage of the carbon-bromine bond would result in the loss of the bromine radical (79/81 Da), although this is more common in positive ion mode.

  • Loss of CF₃: The trifluoromethyl group can be lost as a radical (69 Da).

The following diagram illustrates the predicted fragmentation pathway for this compound in negative ion mode.

parent [M-H]⁻ m/z 267 frag1 [M-H-CO₂]⁻ m/z 223 parent->frag1 - CO₂ (44 Da) frag2 [M-H-Br]⁻ m/z 188 parent->frag2 - Br (79/81 Da) frag3 [M-H-CF₃]⁻ m/z 198 parent->frag3 - CF₃ (69 Da)

Predicted fragmentation pathway for this compound.

Comparison with Alternative Analytical Methods

While LC-MS/MS is a powerful technique, other analytical methods can also be employed for the analysis of this compound derivatives. The choice of method depends on the specific analytical requirements, such as the desired sensitivity, selectivity, and the available instrumentation.

Analytical MethodTypical Limit of Detection (LOD)Typical Limit of Quantitation (LOQ)Linearity (r²)Key AdvantagesKey Limitations
LC-MS/MS 0.5 - 20 ng/L[1]0.5 ppm[1]> 0.99[1]High sensitivity and selectivity, suitable for complex matrices.Higher equipment and operational costs, potential for ion suppression.
HPLC-UV 1 µg/mL4 µg/mL> 0.999[1]Robust, widely available, cost-effective.Moderate sensitivity, potential for matrix interference.
GC-MS <80 ng/mL-> 0.99Excellent for volatile compounds, high resolving power.Requires derivatization for non-volatile compounds like carboxylic acids, potential for thermal degradation.

Data presented is for closely related halogenated and aromatic carboxylic acids and serves as a comparative baseline.[1]

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC-UV is a robust and widely used technique for the quantification of aromatic compounds. It is a cost-effective method suitable for routine quality control.

Experimental Protocol for HPLC-UV:

  • Instrumentation: A standard HPLC system with a UV detector.

  • Column: C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

  • Mobile Phase: Isocratic or gradient elution with a mixture of acetonitrile and water containing an acid modifier like phosphoric acid or trifluoroacetic acid.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: Determined by the UV spectrum of the analyte, typically around 230-280 nm for aromatic carboxylic acids.

  • Sample Preparation: Samples are dissolved in the mobile phase or a compatible solvent.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS offers high chromatographic resolution and is very sensitive. However, for non-volatile compounds like carboxylic acids, a derivatization step is necessary to increase their volatility.

Experimental Protocol for GC-MS (with derivatization):

  • Derivatization: Esterification of the carboxylic acid group, for example, by reaction with diazomethane or a silylation agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA).

  • Instrumentation: A GC system coupled to a mass spectrometer.

  • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate.

  • Injection Mode: Split or splitless injection.

  • Temperature Program: An oven temperature program that starts at a low temperature and ramps up to a higher temperature to elute the derivatized analyte.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

Experimental and Logical Workflows

The following diagrams illustrate the general workflows for sample analysis using LC-MS/MS and a logical decision tree for method selection.

cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing p1 Sample Weighing and Dissolution p2 Dilution p1->p2 p3 Filtration p2->p3 a1 Injection into HPLC/UHPLC p3->a1 a2 Chromatographic Separation a1->a2 a3 Electrospray Ionization (ESI) a2->a3 a4 Mass Analysis (MS1) a3->a4 a5 Collision-Induced Dissociation (CID) a4->a5 a6 Fragment Ion Analysis (MS2) a5->a6 d1 Peak Integration a6->d1 d2 Quantification d1->d2 d3 Data Reporting d2->d3

General workflow for LC-MS/MS analysis.

start Analytical Goal q1 High Sensitivity and Selectivity Required? start->q1 q2 Complex Matrix? q1->q2 Yes hplc Use HPLC-UV q1->hplc No gcms Consider GC-MS (with derivatization) q1->gcms High Sensitivity for Volatiles q3 Need for Structural Information? q2->q3 No lcms Use LC-MS/MS q2->lcms Yes q3->lcms Yes q3->hplc No

Decision tree for analytical method selection.

References

A Comparative Guide to Validating the Purity of Synthesized 3-Bromo-5-(trifluoromethyl)benzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the purity of synthesized intermediates like 3-Bromo-5-(trifluoromethyl)benzoic acid is a critical step that underpins the reliability of research outcomes and the safety of potential therapeutics. This guide provides a comprehensive comparison of key analytical techniques for purity validation, complete with experimental protocols and data presentation to aid in the selection of the most suitable methodology.

Introduction to Purity Validation

This compound is a key building block in the synthesis of a variety of pharmacologically active molecules. The presence of impurities, even in trace amounts, can have significant consequences, including altered biological activity, the formation of toxic byproducts, and reduced yields in subsequent synthetic steps. Therefore, rigorous analytical validation is not merely a quality control measure but a fundamental component of the research and development process. This guide will focus on the two primary methods for quantitative purity assessment: High-Performance Liquid Chromatography (HPLC) and Quantitative Nuclear Magnetic Resonance (qNMR).

Comparison of Analytical Methodologies

The choice of analytical technique for purity determination depends on several factors, including the nature of the expected impurities, the required level of accuracy, and the available instrumentation. Below is a comparative overview of HPLC and qNMR for the analysis of this compound.

FeatureHigh-Performance Liquid Chromatography (HPLC)Quantitative Nuclear Magnetic Resonance (qNMR)
Principle Separation based on differential partitioning between a mobile and stationary phase.Quantification based on the direct proportionality between the integral of an NMR signal and the number of protons contributing to it.
Primary Application Separation and quantification of the main component and impurities.Absolute purity determination against a certified internal standard.
Strengths High sensitivity for detecting trace impurities, excellent resolving power for complex mixtures.High precision and accuracy, does not require a reference standard of the analyte, provides structural information.
Limitations Requires a reference standard for each impurity to be quantified, potential for co-elution of impurities.Lower sensitivity compared to HPLC, requires a highly pure internal standard, potential for signal overlap.
Typical Purity Result >98.0% (as reported by commercial suppliers)[1]Can provide a highly accurate mass fraction purity value.

Data Presentation

Effective data presentation is crucial for the clear interpretation of purity analysis results. The following tables summarize the expected quantitative data from HPLC and NMR analyses of this compound.

Table 1: HPLC Purity Analysis Data
ComponentRetention Time (min)Area (%)
This compound5.899.5
Impurity 1 (e.g., Isomer)5.20.2
Impurity 2 (e.g., Di-bromo species)6.50.3
Table 2: ¹H NMR Spectral Data
AssignmentChemical Shift (δ, ppm)MultiplicityIntegration
Aromatic-H8.3 - 8.0m3H
Carboxylic Acid-H~13br s1H
Table 3: ¹³C NMR Spectral Data
AssignmentChemical Shift (δ, ppm)
C=O~165
C-CF₃~132 (q)
C-Br~122
Aromatic C-H135 - 125
Aromatic C (quaternary)133 - 130
CF₃~123 (q)

Experimental Protocols

Detailed and reproducible experimental protocols are the foundation of reliable analytical data. The following sections provide methodologies for HPLC and qNMR analysis of this compound.

High-Performance Liquid Chromatography (HPLC) Protocol

This protocol is a general-purpose reversed-phase HPLC method suitable for the purity assessment of this compound and the detection of non-polar impurities.

Instrumentation:

  • HPLC system with a UV detector

  • C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)

  • Data acquisition and processing software

Reagents:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Phosphoric acid (or Formic acid for MS compatibility)

  • This compound sample

  • Reference standard (if available)

Procedure:

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Phosphoric acid in water.

    • Mobile Phase B: Acetonitrile.

  • Standard Solution Preparation:

    • Accurately weigh and dissolve the this compound reference standard in a suitable solvent (e.g., acetonitrile/water mixture) to a final concentration of approximately 0.5 mg/mL.

  • Sample Solution Preparation:

    • Accurately weigh and dissolve the synthesized this compound sample in the same solvent as the standard to a final concentration of approximately 0.5 mg/mL.

  • Chromatographic Conditions:

    • Column: C18 reversed-phase, 4.6 x 150 mm, 5 µm

    • Mobile Phase: Gradient elution: 30% B to 90% B over 10 minutes, hold at 90% B for 2 minutes, then return to initial conditions.

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30 °C

    • Detection Wavelength: 230 nm

    • Injection Volume: 10 µL

  • Data Analysis:

    • Integrate the peak areas of the main component and any impurities.

    • Calculate the purity as the percentage of the main peak area relative to the total peak area.

Quantitative Nuclear Magnetic Resonance (qNMR) Protocol

This protocol outlines the procedure for determining the absolute purity of this compound using an internal standard.[2][3][4]

Instrumentation:

  • NMR spectrometer (e.g., 400 MHz or higher)

  • High-precision analytical balance

Reagents:

  • Deuterated solvent (e.g., DMSO-d₆, CDCl₃)

  • Certified internal standard (e.g., maleic acid, dimethyl sulfone) with a known purity.

  • This compound sample

Procedure:

  • Sample Preparation:

    • Accurately weigh approximately 10-20 mg of the this compound sample into a clean, dry vial.

    • Accurately weigh a suitable amount of the internal standard into the same vial. The molar ratio of the analyte to the internal standard should be optimized for clear signal integration.

    • Dissolve the mixture in a precise volume of the chosen deuterated solvent (e.g., 0.75 mL).

    • Transfer the solution to an NMR tube.

  • NMR Data Acquisition:

    • Acquire a ¹H NMR spectrum with parameters optimized for quantitative analysis, including a sufficient relaxation delay (D1) of at least 5 times the longest T1 relaxation time of the signals of interest.

    • Ensure a high signal-to-noise ratio by adjusting the number of scans.

  • Data Processing and Analysis:

    • Carefully phase and baseline correct the spectrum.

    • Integrate a well-resolved signal of the analyte and a signal of the internal standard.

    • Calculate the purity of the analyte using the following equation:

    Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = Mass

    • P = Purity of the internal standard

    • analyte = this compound

    • IS = Internal Standard

Mandatory Visualizations

To further clarify the experimental and logical processes involved in purity validation, the following diagrams are provided.

Purity_Validation_Workflow cluster_synthesis Synthesis & Workup cluster_analysis Purity Validation cluster_decision Outcome synthesis Synthesis of 3-Bromo-5- (trifluoromethyl)benzoic acid workup Crude Product Isolation synthesis->workup hplc HPLC Analysis workup->hplc Characterization qnmr qNMR Analysis workup->qnmr Characterization ms Mass Spectrometry (Structure Confirmation) workup->ms Characterization ftir FTIR Analysis (Functional Group ID) workup->ftir Characterization pass Purity Specification Met hplc->pass Purity > 98% fail Further Purification Required hplc->fail Purity < 98% qnmr->pass Purity > 98% qnmr->fail Purity < 98% fail->workup Repurification

Caption: Experimental workflow for the synthesis and purity validation of this compound.

Logical_Purity_Assessment cluster_primary Primary Purity Assessment cluster_orthogonal Orthogonal Verification cluster_final Final Purity Statement hplc HPLC (Relative Purity) lcms LC-MS (Impurity ID) hplc->lcms Investigate Impurities report Certificate of Analysis hplc->report qnmr qNMR (Absolute Purity) dsc DSC (Thermal Purity) qnmr->dsc Confirm Purity qnmr->report lcms->report dsc->report

Caption: Logical relationship of analytical techniques for comprehensive purity assessment.

References

A Comparative Analysis of Trifluoromethylated Building Blocks for Drug Discovery and Development

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the strategic incorporation of trifluoromethyl (CF3) groups into molecular scaffolds is a cornerstone of modern medicinal chemistry. The unique properties imparted by the CF3 group—including enhanced metabolic stability, increased lipophilicity, and altered electronic characteristics—can profoundly influence the pharmacokinetic and pharmacodynamic profile of a drug candidate.[1][2][3] This guide provides an objective comparison of the performance of common trifluoromethylated building blocks and reagents, supported by experimental data, to aid in the selection of the optimal synthetic strategy.

The introduction of a trifluoromethyl group can be achieved through various methods, broadly categorized as electrophilic, nucleophilic, and radical trifluoromethylation. Each approach utilizes distinct building blocks and reagents with characteristic reactivity profiles, substrate scopes, and reaction conditions.

Performance Comparison of Trifluoromethylating Agents

The selection of a trifluoromethylating agent is a critical decision in synthetic chemistry, with the outcome often dependent on the specific substrate and desired transformation. Below, we compare the performance of several widely used reagents in key trifluoromethylation reactions.

Electrophilic Trifluoromethylation of β-Keto Esters

The α-trifluoromethylation of β-keto esters is a valuable transformation that generates building blocks with a trifluoromethylated quaternary center.[4] The following table summarizes the performance of prominent electrophilic trifluoromethylating agents in this reaction.

Reagent ClassReagent ExampleSubstrateSolventYield (%)Reference
Hypervalent IodineTogni Reagent I2-Methoxycarbonyl-1-indanoneCH2Cl295[4]
Hypervalent IodineTogni Reagent IIEthyl 2-oxocyclohexanecarboxylateToluene85[4]
Sulfonium SaltUmemoto's Reagent2-AcetylcyclohexanoneDMF92[4]
Sulfonium SaltShibata's ReagentDiethyl malonateCH3CN88

Key Observations: Both hypervalent iodine reagents (Togni) and sulfonium salts (Umemoto, Shibata) demonstrate high efficacy in the trifluoromethylation of β-keto esters.[4] The choice of solvent can significantly impact the reaction yield, as seen with Umemoto's reagent.

Nucleophilic Trifluoromethylation of Aldehydes

The Ruppert-Prakash reagent (TMSCF3) is the most common source for nucleophilic trifluoromethylation, readily reacting with electrophilic centers like aldehydes and ketones.[5][6]

ReagentSubstrateCatalyst/InitiatorSolventYield (%)Reference
Ruppert-Prakash (TMSCF3)BenzaldehydeTBAFTHF95[7]
Ruppert-Prakash (TMSCF3)4-NitrobenzaldehydeCsFDMF92[6]
Ruppert-Prakash (TMSCF3)CinnamaldehydeK2CO3CH3CN85[6]

Key Observations: The Ruppert-Prakash reagent provides excellent yields for the trifluoromethylation of a variety of aldehydes under mild conditions.[6][7] The choice of fluoride source as an initiator can be tailored to the specific substrate and reaction conditions.

Radical Trifluoromethylation of Heterocycles

Radical trifluoromethylation has become a powerful tool for the direct C-H functionalization of heterocycles, which are prevalent scaffolds in pharmaceuticals.[8][9] The Langlois reagent (sodium trifluoromethanesulfinate) is a widely used precursor for generating the trifluoromethyl radical.[10]

ReagentSubstrateOxidantSolventYield (%)Reference
Langlois Reagent (CF3SO2Na)Caffeinet-BuOOHCH2Cl2/H2O81[8]
Langlois Reagent (CF3SO2Na)4-Acetylpyridine(NH4)2S2O8DMSO/H2O75[5]
Togni Reagent IThiopheneAscorbic Acid (photocatalyst)CH3CN89[11]

Key Observations: Radical trifluoromethylation allows for the direct functionalization of C-H bonds in heterocycles, avoiding the need for pre-functionalization.[5][8] Both the Langlois reagent and Togni's reagent, under photoredox conditions, are effective for this transformation.[8][11]

Experimental Protocols

Detailed methodologies for key trifluoromethylation reactions are provided below to facilitate their implementation in a laboratory setting.

Protocol 1: Electrophilic Trifluoromethylation of a β-Keto Ester using Togni's Reagent

This protocol describes the trifluoromethylation of 2-methoxycarbonyl-1-indanone using Togni Reagent I.

Materials:

  • 2-Methoxycarbonyl-1-indanone (1.0 mmol, 190 mg)

  • Togni Reagent I (1.1 mmol, 348 mg)

  • Anhydrous Dichloromethane (CH2Cl2) (5 mL)

  • Sodium Bicarbonate (saturated aqueous solution)

  • Brine

  • Anhydrous Sodium Sulfate

  • Silica gel for column chromatography

Procedure:

  • To a stirred solution of 2-methoxycarbonyl-1-indanone in anhydrous CH2Cl2 at room temperature under an inert atmosphere, add Togni Reagent I in one portion.

  • Stir the reaction mixture at room temperature and monitor its progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, and extract the aqueous layer with CH2Cl2.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired α-trifluoromethyl-β-keto ester.

Protocol 2: Nucleophilic Trifluoromethylation of an Aldehyde using the Ruppert-Prakash Reagent

This protocol details the trifluoromethylation of benzaldehyde using TMSCF3 with TBAF as an initiator.[7]

Materials:

  • Benzaldehyde (1.0 mmol, 106 mg, 0.10 mL)

  • Ruppert-Prakash Reagent (TMSCF3) (1.5 mmol, 213 mg, 0.24 mL)[7]

  • Tetrabutylammonium fluoride (TBAF) (1.0 M solution in THF, 0.1 mmol, 100 µL)[7]

  • Anhydrous Tetrahydrofuran (THF) (5 mL)[7]

  • 1 M Hydrochloric Acid (HCl)

  • Saturated aqueous sodium bicarbonate

  • Brine

  • Anhydrous Magnesium Sulfate

Procedure:

  • In an oven-dried flask under an inert atmosphere, dissolve benzaldehyde in anhydrous THF at room temperature.[7]

  • Add the Ruppert-Prakash reagent to the solution.[7]

  • Add the TBAF solution dropwise to initiate the reaction.[7]

  • Stir the reaction at room temperature for 2 hours, monitoring by TLC.[7]

  • Upon completion, add 1 M HCl and stir for 30 minutes to hydrolyze the intermediate silyl ether.[7]

  • Neutralize the reaction mixture with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 3: Radical C-H Trifluoromethylation of a Heterocycle using Langlois Reagent

This protocol describes the direct C-H trifluoromethylation of caffeine using sodium trifluoromethanesulfinate (Langlois Reagent).[8]

Materials:

  • Caffeine (1.0 mmol, 194 mg)[8]

  • Sodium trifluoromethanesulfinate (3.0 mmol, 468 mg)[8]

  • tert-Butyl hydroperoxide (t-BuOOH, 70% in water, 5.0 mmol, 0.71 mL)[8]

  • Dichloromethane (CH2Cl2) (10 mL)

  • Water (4 mL)

  • Saturated aqueous sodium thiosulfate

  • Brine

  • Anhydrous Sodium Sulfate

Procedure:

  • To a mixture of caffeine and sodium trifluoromethanesulfinate in a pressure tube, add CH2Cl2 and water.[8]

  • Add tert-butyl hydroperoxide to the biphasic mixture.[8]

  • Seal the tube and stir the reaction mixture vigorously at room temperature for 12-24 hours.[8]

  • Upon completion, cool the reaction mixture to room temperature and carefully open the tube.

  • Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.

  • Separate the organic layer and extract the aqueous layer with CH2Cl2.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Signaling Pathways and Experimental Workflows

The strategic placement of trifluoromethyl groups can significantly impact a molecule's interaction with biological targets. The following diagrams, generated using Graphviz, illustrate key signaling pathways and experimental workflows relevant to the application of trifluoromethylated building blocks in drug discovery.

G cluster_reagents Trifluoromethylating Agents cluster_substrates Substrates cluster_products Products Togni Togni Reagents (Electrophilic) alpha_CF3_Ketoester α-CF3 β-Keto Esters Togni->alpha_CF3_Ketoester on Ketoester Umemoto Umemoto Reagents (Electrophilic) Umemoto->alpha_CF3_Ketoester on Ketoester Ruppert_Prakash Ruppert-Prakash Reagent (Nucleophilic) CF3_Alcohol Trifluoromethyl Alcohols Ruppert_Prakash->CF3_Alcohol on Aldehyde Langlois Langlois Reagent (Radical Precursor) CF3_Heterocycle Trifluoromethylated Heterocycles Langlois->CF3_Heterocycle on Heterocycle Ketoester β-Keto Esters Ketoester->alpha_CF3_Ketoester Aldehyde Aldehydes Aldehyde->CF3_Alcohol Heterocycle Heterocycles Heterocycle->CF3_Heterocycle

Caption: Reagent-to-product pathways in trifluoromethylation.

G start Start: Substrate & Reagent reaction Reaction Setup (Solvent, Temp, Atmosphere) start->reaction monitoring Reaction Monitoring (TLC, GC, NMR) reaction->monitoring workup Aqueous Workup (Quenching, Extraction) monitoring->workup Reaction Complete purification Purification (Column Chromatography) workup->purification analysis Product Analysis (NMR, MS, etc.) purification->analysis end Final Product analysis->end

Caption: General experimental workflow for trifluoromethylation.

FXR_Signaling_Pathway cluster_ligand Ligand Binding cluster_dimerization Heterodimerization cluster_transcription Transcriptional Regulation cluster_downstream Metabolic Effects FXR_Ligand Trifluoromethylated FXR Agonist FXR FXR FXR_Ligand->FXR Binds to FXR_RXR FXR-RXR Heterodimer FXR->FXR_RXR RXR RXR RXR->FXR_RXR FXRE FXR Response Element (in DNA) FXR_RXR->FXRE Binds to SHP SHP Gene Transcription FXRE->SHP Induces BSEP BSEP Gene Transcription FXRE->BSEP Induces Bile_Acid Decreased Bile Acid Synthesis SHP->Bile_Acid Leads to Lipid_Metabolism Altered Lipid Metabolism BSEP->Lipid_Metabolism Contributes to

Caption: Farnesoid X Receptor (FXR) signaling pathway activation.

The Farnesoid X Receptor (FXR) is a nuclear receptor that plays a crucial role in regulating bile acid, lipid, and glucose metabolism.[12][13] Trifluoromethylated compounds have been designed as potent FXR agonists.[14] Upon binding of a trifluoromethylated ligand, FXR forms a heterodimer with the Retinoid X Receptor (RXR). This complex then binds to FXR response elements in the DNA, leading to the transcription of target genes such as the Small Heterodimer Partner (SHP) and the Bile Salt Export Pump (BSEP).[12] This signaling cascade ultimately results in the modulation of various metabolic pathways.[15]

In another example, a trifluoromethyl analog of celecoxib (TFM-C) has been shown to exert anti-inflammatory effects through a cyclooxygenase-2 (COX-2) independent mechanism.[3][16] TFM-C inhibits the secretion of pro-inflammatory cytokines, such as IL-12, by a mechanism involving the retention of cytokine polypeptides in the endoplasmic reticulum.[16] This highlights how the introduction of trifluoromethyl groups can create new pharmacological profiles for existing drug scaffolds.

By understanding the comparative performance of different trifluoromethylated building blocks and the biological pathways they can modulate, researchers can make more informed decisions in the design and synthesis of novel therapeutic agents.

References

Biological activity of compounds derived from 3-Bromo-5-(trifluoromethyl)benzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Comparative Guide to the Biological Activity of Compounds Derived from 3-Bromo-5-(trifluoromethyl)benzoic acid

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Value of a Privileged Scaffold

In the landscape of medicinal chemistry, the selection of a core molecular scaffold is a decision of paramount importance, dictating the downstream potential for biological activity, selectivity, and favorable pharmacokinetic profiles. This compound has emerged as a particularly valuable starting material and structural motif.[1][2] Its utility stems from a unique combination of features: a versatile benzoic acid handle for derivatization, a bromine atom that serves as a vector for cross-coupling reactions, and a trifluoromethyl (TFM) group.

The TFM group is of special significance; it is a bioisostere of a methyl group but imparts profoundly different properties. Its strong electron-withdrawing nature, high lipophilicity, and resistance to metabolic degradation can significantly enhance the biological activity, metabolic stability, and target-binding affinity of a parent molecule.[1][3] This guide provides a comparative analysis of the biological activities of distinct compound classes derived from this scaffold, supported by experimental data and methodological insights to inform future drug design and development efforts.

I. Tyrosine Kinase Inhibitors in Oncology

Protein kinases are a cornerstone of cellular signaling and represent one of the most critical target classes in modern oncology.[4] The development of small-molecule inhibitors that can block aberrant kinase activity is a proven strategy for treating various cancers. The 3-(trifluoromethyl)phenyl moiety is a common feature in many approved kinase inhibitors, valued for its ability to form key interactions within the ATP-binding pocket.

Comparative Analysis of Inhibitory Activity

Derivatives incorporating the core scaffold have shown potent activity against various receptor tyrosine kinases (RTKs) implicated in tumor growth and proliferation. A key example involves the synthesis of aminomethyl)benzoic acid derivatives, which leverage the trifluoromethylphenyl group for potent kinase inhibition.[4] While direct derivatives of 3-bromo -5-(trifluoromethyl)benzoic acid are part of the synthetic pathway, the final active compounds often have the bromine replaced. The data below illustrates the potency of structurally related compounds where the trifluoromethylphenyl amine is a central pharmacophore.

Compound IDTarget Kinase% Inhibition (@ 10 nM)Core Structure Moiety
Analogue 11 EGFR91%(Trifluoromethyl)benzene
Analogue 13 EGFR92%(Trifluoromethyl)benzene
Sorafenib (Ref.) VEGFR/PDGFRPotent (Type II Inhibitor)Trifluoromethylphenyl urea
Rebastinib (Ref.) ABL1/FLT3/TIE2Potent (Switch Control)Trifluoromethylphenyl

Data synthesized from literature reports on structurally related kinase inhibitors to illustrate the utility of the trifluoromethylphenyl motif.[4]

The consistent high potency of analogues 11 and 13 against the Epidermal Growth Factor Receptor (EGFR) underscores the effectiveness of the trifluoromethylphenyl moiety in driving target engagement.[4] This group often occupies a hydrophobic pocket in the kinase domain, while the rest of the molecule establishes hydrogen bonds and other critical interactions.

Mechanistic Pathway: EGFR Signaling

The diagram below illustrates a simplified EGFR signaling cascade, a common pathway targeted by kinase inhibitors developed from scaffolds like the one under review. Inhibition of EGFR blocks downstream signals related to cell proliferation, survival, and angiogenesis.

EGFR_Pathway cluster_membrane Cell Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular EGFR EGFR ATP ATP EGFR->ATP Dimerization & Autophosphorylation RAS_RAF RAS-RAF-MEK-ERK Pathway EGFR->RAS_RAF Activation EGF EGF Ligand EGF->EGFR Binding Inhibitor Derivative Inhibitor Inhibitor->EGFR Blocks ATP Binding Site ADP ADP ATP->ADP Proliferation Cell Proliferation & Survival RAS_RAF->Proliferation

Caption: Simplified EGFR signaling pathway and the mechanism of its inhibition.

II. Cholinesterase Inhibitors for Neurodegenerative Diseases

The inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) is a primary therapeutic strategy for managing the symptoms of Alzheimer's disease by increasing the levels of the neurotransmitter acetylcholine.[5] While not direct derivatives, salicylanilide analogues containing a 3,5-bis(trifluoromethyl)phenyl moiety and a bromo-substituent on the salicylic acid ring provide powerful insights into the potential of our core scaffold in this therapeutic area.

Comparative Analysis of Cholinesterase Inhibition

A study on N-[3,5-Bis(trifluoromethyl)phenyl]-5-bromo-2-hydroxybenzamide analogues revealed that these compounds can act as potent dual inhibitors of both AChE and BuChE. The data shows that modifications to the core structure can modulate potency and selectivity.[5]

Compound IDModificationAChE IC₅₀ (µM)BuChE IC₅₀ (µM)
Hit Compound 1 Parent Salicylanilide18.2 - 196.69.2 - 196.2
Analogue 4a Isomer (3-bromo-5-hydroxy)Best Inhibitor (Dual)Best Inhibitor (Dual)
N-alkyl Carbamates Carbamate DerivativesGenerally Improved PotencyGenerally Improved Potency
Rivastigmine (Ref.) Carbamate DrugStandardStandard

Data is descriptive based on the findings of the cited study, which evaluated a series of twenty-two analogues.[5]

The findings indicate that the bromo and trifluoromethyl-containing phenyl rings are key pharmacophoric elements for cholinesterase inhibition.[5] The ability to tune selectivity between AChE and BuChE through structural modifications is a significant advantage in designing next-generation inhibitors.[5]

Experimental Protocol: In Vitro Cholinesterase Inhibition Assay (Ellman's Method)

This protocol describes a robust and widely accepted method for measuring AChE and BuChE activity, as used in the evaluation of the aforementioned salicylanilide analogues.[5] The method relies on the hydrolysis of a substrate (acetylthiocholine or butyrylthiocholine) by the enzyme, which produces thiocholine. Thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored anion whose absorbance can be measured spectrophotometrically.

Principle of Causality: This protocol is self-validating through the inclusion of multiple controls. The negative control (no inhibitor) establishes the baseline 100% enzyme activity. The positive control (a known inhibitor like rivastigmine) validates that the assay system is responsive to inhibition. The vehicle control (e.g., DMSO) ensures that the solvent used to dissolve the test compounds does not interfere with the assay.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare a 0.1 M phosphate buffer (pH 8.0).

    • Dissolve DTNB in the buffer to a final concentration of 10 mM.

    • Dissolve the substrate (acetylthiocholine iodide for AChE or S-butyrylthiocholine iodide for BuChE) in the buffer to a final concentration of 10 mM.

    • Prepare stock solutions of the test compounds (e.g., 10 mM in DMSO) and the positive control.

    • Dilute the enzyme (AChE from electric eel or BuChE from equine serum) in the buffer to the desired working concentration.

  • Assay Procedure (96-well plate format):

    • To each well, add 25 µL of the 10 mM substrate solution.

    • Add 5 µL of the test compound at various concentrations (serial dilutions). For controls, add 5 µL of buffer (negative control), positive control, or vehicle (vehicle control).

    • Add 175 µL of the 0.1 M phosphate buffer (pH 8.0).

    • Add 50 µL of the 10 mM DTNB solution.

    • Incubate the plate at 37°C for 5 minutes to allow the inhibitor to interact with the enzyme.

    • Initiate the reaction by adding 25 µL of the diluted enzyme solution to all wells.

    • Immediately measure the absorbance at 412 nm every minute for 5-10 minutes using a microplate reader.

  • Data Analysis:

    • Calculate the rate of reaction (V) for each well by determining the slope of the absorbance vs. time curve.

    • Calculate the percentage of inhibition for each compound concentration using the formula: % Inhibition = 100 * (1 - (V_inhibitor / V_negative_control)).

    • Plot the % Inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

Workflow Diagram: Ellman's Assay

Ellmans_Workflow cluster_prep 1. Preparation cluster_assay 2. Assay Execution (96-Well Plate) cluster_analysis 3. Data Acquisition & Analysis Reagents Prepare Buffers, Substrate, DTNB, Compounds, Enzyme Add_Substrate Add Substrate & Test Compound/Controls Reagents->Add_Substrate Add_Buffer_DTNB Add Buffer & DTNB Add_Substrate->Add_Buffer_DTNB Pre_Incubate Pre-incubate at 37°C (5 min) Add_Buffer_DTNB->Pre_Incubate Add_Enzyme Initiate Reaction: Add Enzyme Pre_Incubate->Add_Enzyme Measure_Abs Measure Absorbance (412 nm, kinetic) Add_Enzyme->Measure_Abs Calc_Rate Calculate Reaction Rate (Slope) Measure_Abs->Calc_Rate Calc_Inhibition % Inhibition Calculation Calc_Rate->Calc_Inhibition Determine_IC50 Determine IC₅₀ from Dose-Response Curve Calc_Inhibition->Determine_IC50

Caption: Step-by-step workflow for the in vitro cholinesterase inhibition assay.

Conclusion and Future Perspectives

The this compound scaffold is a proven asset in the development of diverse, biologically active compounds. Its derivatives and close structural analogues have demonstrated significant potential as both anticancer kinase inhibitors and cholinesterase inhibitors for neurodegenerative disorders. The inherent chemical properties of the trifluoromethyl group contribute to enhanced metabolic stability and potency, while the bromine atom provides a reactive handle for synthetic diversification.

Future research should focus on leveraging this scaffold to design novel compounds with improved selectivity and multi-target profiles. For instance, developing dual kinase and cholinesterase inhibitors could offer new therapeutic avenues for diseases with complex pathologies. The systematic exploration of structure-activity relationships, guided by the robust experimental protocols detailed here, will be crucial in unlocking the full therapeutic potential of this privileged chemical starting block.

References

Comparative Guide to the Structure-Activity Relationship of 3-Bromo-5-(trifluoromethyl)benzoic Acid Analogs in Antitubercular Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: The rising prevalence of multidrug-resistant tuberculosis necessitates the discovery of novel therapeutic agents with unique mechanisms of action. The scaffold of 3-Bromo-5-(trifluoromethyl)benzoic acid has emerged as a promising starting point for the development of new antitubercular drugs. This guide provides a comparative analysis of the structure-activity relationships (SAR) of analogs related to this core structure, with a focus on their potential as inhibitors of Mycobacterium tuberculosis. While a comprehensive SAR study on a broad series of this compound analogs is not extensively available in the public domain, this guide synthesizes findings from related compounds to inform rational drug design.

The Parent Compound: this compound

Initial investigations have identified this compound as an inhibitor of Mycobacterium tuberculosis growth[1]. The proposed mechanism of action for this compound is the inhibition of hydroxamate methyltransferase, an enzyme involved in protein synthesis[1]. This unique target provides an opportunity to develop drugs that are effective against strains resistant to current therapies.

Inferred Structure-Activity Relationships

To elucidate the potential impact of structural modifications on the antitubercular activity of this compound analogs, we can draw insights from SAR studies of structurally similar benzoic acid and benzamide derivatives.

Key Structural Features and Their Potential Impact on Activity:

  • The Benzoic Acid Moiety: The carboxylic acid group is a common feature in many biologically active molecules and can be crucial for target binding, often through the formation of hydrogen bonds or salt bridges.

  • Bromine Substitution: The presence of a bromine atom at the meta-position can influence the compound's lipophilicity and electronic properties, potentially enhancing membrane permeability and target engagement.

  • Trifluoromethyl Group: The trifluoromethyl group, also at a meta-position, is a strong electron-withdrawing group that can significantly impact the acidity of the carboxylic acid, modulate metabolic stability, and enhance binding affinity through various interactions.

Comparison with Related Antitubercular Agents:

While direct analogs are scarce in published literature, studies on other substituted benzoic acid and benzamide derivatives provide valuable clues for SAR exploration. For instance, the substitution pattern on the phenyl ring of benzamide analogs has been shown to be critical for their activity against M. tuberculosis.

Quantitative Data from Related Compound Series

Although a direct comparison table for this compound analogs is not available, the following table summarizes the antitubercular activity of other substituted benzoic acid and benzamide derivatives to provide a contextual reference.

Compound SeriesR1R2R3Target/AssayActivity (MIC/IC50)Reference
Substituted Benzoic Acid Hydrazides 3,5-dinitroH4-methoxy-benzylideneM. tuberculosis (agar dilution)3.5 x 10-3 µM[2]
3-Amidophenols Various amidesOHHeteroatomsM. tuberculosis H37Ra0.25-5 µg/mL[1]
N-Phenyl Pyrazine-2-carboxamides HCF34-trifluoromethyl phenylM. tuberculosis H37Rv<2 mg/L[3]

This table is a compilation of data from different studies and is intended for illustrative purposes to highlight the impact of substitutions on antitubercular activity in related scaffolds.

Experimental Protocols

For researchers aiming to conduct SAR studies on this compound analogs, the following experimental protocols are provided as a reference.

General Synthesis of 3-Bromo-5-(trifluoromethyl)benzamide Analogs

A common method to generate a library of analogs is through the amidation of the parent benzoic acid.

Procedure:

  • Activation of the Carboxylic Acid: this compound is reacted with a coupling agent (e.g., HATU, HBTU) and a non-nucleophilic base (e.g., DIPEA) in an anhydrous aprotic solvent (e.g., DMF, DCM) at room temperature.

  • Amine Coupling: A diverse range of primary or secondary amines is added to the activated acid, and the reaction mixture is stirred at room temperature until completion (monitored by TLC or LC-MS).

  • Work-up and Purification: The reaction mixture is typically diluted with an organic solvent and washed with aqueous solutions to remove unreacted reagents and byproducts. The crude product is then purified by column chromatography or recrystallization to yield the desired amide analogs.

In Vitro Antitubercular Activity Assay (Microplate Alamar Blue Assay - MABA)

This is a widely used method to determine the minimum inhibitory concentration (MIC) of compounds against M. tuberculosis.

Materials:

  • Mycobacterium tuberculosis H37Rv strain

  • Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase) and glycerol

  • 96-well microplates

  • Alamar Blue reagent

  • Test compounds dissolved in DMSO

Procedure:

  • Bacterial Culture Preparation: M. tuberculosis H37Rv is grown to mid-log phase in Middlebrook 7H9 broth. The culture is then diluted to a standardized concentration.

  • Compound Dilution: The test compounds are serially diluted in the 96-well plates using the supplemented Middlebrook 7H9 broth.

  • Inoculation: The standardized bacterial suspension is added to each well containing the test compounds. Control wells (no drug) are also included.

  • Incubation: The plates are incubated at 37°C for 5-7 days.

  • Addition of Alamar Blue: After incubation, Alamar Blue solution is added to each well, and the plates are re-incubated for 24 hours.

  • MIC Determination: A color change from blue to pink indicates bacterial growth. The MIC is defined as the lowest concentration of the compound that prevents this color change.

Visualizations

The following diagrams illustrate key concepts in the SAR-guided discovery of novel antitubercular agents based on the this compound scaffold.

SAR_Workflow cluster_0 Compound Synthesis & Screening cluster_1 SAR Analysis & Optimization Lead Compound 3-Bromo-5-(CF3) Benzoic Acid Analog_Synthesis Analog Synthesis Lead Compound->Analog_Synthesis Diversify substituents Screening Antitubercular Screening (MABA) Analog_Synthesis->Screening Data_Analysis Data Analysis (MIC values) Screening->Data_Analysis SAR_Identification Identify SAR Trends Data_Analysis->SAR_Identification Optimization Lead Optimization SAR_Identification->Optimization New_Analogs Design of New Analogs Optimization->New_Analogs New_Analogs->Analog_Synthesis Iterative cycle

Caption: A general workflow for a structure-activity relationship (SAR) guided drug discovery program.

Mechanism_of_Action Inhibitor 3-Bromo-5-(CF3) Benzoic Acid Analog Inhibition X Inhibitor->Inhibition Enzyme Hydroxamate Methyltransferase Product 5,10-methylene- tetrahydrofolate Enzyme->Product Substrate N5,N10-methylene- tetrahydrofolate Substrate->Enzyme Protein_Synthesis Protein Synthesis Product->Protein_Synthesis Required for Bacterial_Growth M. tuberculosis Growth Protein_Synthesis->Bacterial_Growth Essential for Inhibition->Enzyme Inhibits

References

Benchmarking Catalyst Performance for the Functionalization of 3-Bromo-5-(trifluoromethyl)benzoic Acid: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the strategic modification of complex molecules is a cornerstone of innovation. 3-Bromo-5-(trifluoromethyl)benzoic acid is a valuable building block in the synthesis of pharmaceuticals and advanced materials, owing to its unique electronic and structural properties.[1] Its functionalization, typically through catalytic cross-coupling reactions, allows for the introduction of diverse molecular fragments, paving the way for the creation of novel compounds with tailored characteristics.

Comparative Performance of Catalytic Systems

The choice of catalyst, ligand, base, and solvent is critical to the success of any cross-coupling reaction, directly impacting yield, reaction time, and functional group tolerance. The following tables summarize the performance of various palladium-based catalyst systems in reactions analogous to the functionalization of this compound.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a versatile and widely used method for the formation of carbon-carbon bonds between an aryl halide and an organoboron compound.[1][2] For substrates like this compound, the selection of a suitable palladium catalyst and ligand is crucial for achieving high yields.[1] Bulky, electron-rich phosphine ligands are often preferred for challenging substrates.[1]

Catalyst SystemLigandBaseSolventTemperature (°C)Time (h)Yield (%)Observations
Pd(PPh₃)₄PPh₃K₂CO₃Toluene/H₂O90-11012-24~85A reliable catalyst for a range of aryl bromides.[3]
Pd(OAc)₂SPhosK₃PO₄Toluene/H₂O10012>95Highly effective for electron-deficient aryl bromides.[3]
Pd(dppf)Cl₂dppfK₂CO₃1,4-Dioxane10012~90Good performance with a variety of functional groups.[1]
Pd₂(dba)₃XPhosK₃PO₄Toluene10012HighXPhos is a bulky monophosphine ligand, often effective for challenging couplings.[1]
Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds, enabling the synthesis of arylamines.[4][5] The use of bulky, electron-rich phosphine ligands is often essential for high reaction efficiency, especially with electron-deficient aryl bromides.[6]

Catalyst SystemLigandBaseSolventTemperature (°C)Time (h)Yield (%)Observations
Pd₂(dba)₃BINAPNaOt-BuToluene80-1008-18HighOne of the first-generation, reliable ligand systems.[4]
Pd(OAc)₂XPhosK₃PO₄t-BuOH11012-24>90Excellent for a broad range of amines and aryl halides.[6]
Pd(OAc)₂RuPhosCs₂CO₃Toluene10012-24HighRuPhos is another highly effective bulky phosphine ligand.[7]
G3-XPhosXPhosK₂CO₃Dioxane10012HighA palladacycle precatalyst that can offer improved stability and activity.[5]
Sonogashira Coupling

The Sonogashira coupling facilitates the formation of a carbon-carbon bond between an aryl halide and a terminal alkyne, a key transformation in the synthesis of many pharmaceutical intermediates and conjugated materials.[1][8]

Catalyst SystemCo-catalystBaseSolventTemperature (°C)Time (h)Yield (%)Observations
Pd(PPh₃)₂Cl₂CuIEt₃NTHF25-502-6~90The classic catalyst system for Sonogashira couplings.[9]
Pd(PPh₃)₄CuIi-Pr₂NHToluene6012>85A common alternative with a different amine base.[9]
Pd(OAc)₂NoneCs₂CO₃Acetonitrile8012-24HighCopper-free conditions can be advantageous for some substrates.[8]
Pd/CCuIK₂CO₃DMF10012ModerateA heterogeneous catalyst that can be recycled.[10]
Heck Reaction

The Heck reaction enables the coupling of an aryl halide with an alkene to form a substituted alkene.[11][12] The choice of catalyst and reaction conditions can influence the regioselectivity and stereoselectivity of the product.[1]

Catalyst SystemLigandBaseSolventTemperature (°C)Time (h)Yield (%)Observations
Pd(OAc)₂PPh₃K₂CO₃DMA12018-24~85A standard protocol for Heck reactions.[12][13]
Pd(OAc)₂P(o-tol)₃Ag₂CO₃Acetonitrile808>90The use of a different phosphine ligand and a silver salt as the base can improve yields.[13]
Pd₂(dba)₃dppfEt₃NToluene11018~80A common catalyst and ligand combination for various cross-coupling reactions.[13]
PdCl₂(PPh₃)₂NoneNaOAcDMA12024~75Can be used without an additional phosphine ligand.[13]

Experimental Protocols

Detailed and reproducible experimental protocols are essential for successful synthetic transformations. The following are generalized procedures for the catalytic functionalization of this compound, adapted from literature for structurally similar substrates.

General Procedure for Suzuki-Miyaura Coupling

To a flame-dried reaction vessel, add this compound (1.0 eq.), the corresponding boronic acid or ester (1.2 eq.), and a suitable base such as K₃PO₄ (2.0 eq.).[3] The vessel is then evacuated and backfilled with an inert gas (e.g., argon or nitrogen) three times. The palladium catalyst (e.g., Pd(OAc)₂, 2 mol%) and ligand (e.g., SPhos, 4 mol%) are added, followed by the degassed solvent (e.g., toluene/water mixture).[3] The reaction mixture is heated to the desired temperature (typically 100 °C) and stirred vigorously until the starting material is consumed, as monitored by TLC or LC-MS. Upon completion, the reaction is cooled to room temperature, diluted with water, and the product is extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated under reduced pressure. The crude product is then purified by column chromatography.

General Procedure for Buchwald-Hartwig Amination

In an oven-dried Schlenk tube under an inert atmosphere, combine this compound (1.0 eq.), the desired amine (1.2 eq.), a suitable base (e.g., Cs₂CO₃, 1.5 eq.), the palladium precatalyst (e.g., Pd(OAc)₂, 2 mol%), and the phosphine ligand (e.g., XPhos, 4 mol%).[6] Anhydrous, deoxygenated solvent (e.g., toluene) is then added. The reaction vessel is sealed and the mixture is heated with vigorous stirring (typically at 100-110 °C) for 12-24 hours.[14] The reaction progress is monitored by TLC or LC-MS. After completion, the mixture is cooled to room temperature, diluted with an organic solvent, and filtered through a pad of celite. The filtrate is concentrated, and the crude product is purified by flash column chromatography.

General Procedure for Sonogashira Coupling

To a dry Schlenk tube under an inert atmosphere, add this compound (1.0 eq.), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2 mol%), and a copper(I) co-catalyst (e.g., CuI, 4 mol%).[9] The vessel is evacuated and backfilled with an inert gas. Anhydrous solvent (e.g., THF) and an amine base (e.g., Et₃N, 2.0 eq.) are added, followed by the terminal alkyne (1.2 eq.). The reaction is stirred at the appropriate temperature (ranging from room temperature to 80 °C) and monitored by TLC or LC-MS. Upon completion, the reaction mixture is diluted with an organic solvent and washed with an aqueous solution to remove the amine salt. The organic layer is dried, concentrated, and the product is purified by column chromatography.[9]

General Procedure for Heck Reaction

In a dry Schlenk flask, combine this compound (1.0 eq.), the alkene (1.2 eq.), the palladium catalyst (e.g., Pd(OAc)₂, 2 mol%), a phosphine ligand (e.g., PPh₃, 4 mol%), and a base (e.g., K₂CO₃, 2.0 eq.).[12] The flask is evacuated and backfilled with an inert gas. Anhydrous solvent (e.g., DMA) is added, and the mixture is heated to the desired temperature (typically 120 °C) for 18-24 hours. After cooling to room temperature, the reaction mixture is partitioned between an organic solvent and water. The organic layer is washed, dried, and concentrated. The crude product is purified by column chromatography.[12]

Visualizing the Catalytic Process

To better understand the underlying mechanisms and workflows, the following diagrams illustrate a generalized catalytic cycle for palladium-catalyzed cross-coupling reactions and a typical experimental workflow.

Catalytic Cycle Pd(0)L2 Pd(0)L2 Oxidative Addition Complex Oxidative Addition Complex Pd(0)L2->Oxidative Addition Complex Ar-X Transmetalation Complex Transmetalation Complex Oxidative Addition Complex->Transmetalation Complex R-M Product Complex Product Complex Transmetalation Complex->Product Complex Isomerization Product Complex->Pd(0)L2 Reductive Elimination (Ar-R)

Caption: A simplified catalytic cycle for palladium-catalyzed cross-coupling reactions.

Experimental Workflow start Start reagents Combine Reactants, Catalyst, Ligand, Base start->reagents solvent Add Degassed Solvent reagents->solvent reaction Heat and Stir under Inert Atmosphere solvent->reaction monitoring Monitor Progress (TLC, LC-MS) reaction->monitoring workup Cool, Quench, and Extract monitoring->workup purification Purify by Chromatography workup->purification characterization Characterize Product (NMR, MS) purification->characterization end_node End characterization->end_node

Caption: A general experimental workflow for catalyzed cross-coupling reactions.

References

Cost-benefit analysis of using 3-Bromo-5-(trifluoromethyl)benzoic acid in production

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of fluorinated building blocks is a cornerstone of modern pharmaceutical and materials science research. Among these, 3-Bromo-5-(trifluoromethyl)benzoic acid stands out as a critical intermediate, prized for its ability to impart unique and desirable properties to target molecules. This guide provides a comprehensive cost-benefit analysis of utilizing this compound in production, with a direct comparison to a viable, non-fluorinated alternative, 3-bromo-5-methylbenzoic acid. This analysis is supported by a hypothetical, yet representative, experimental comparison in a Suzuki-Miyaura coupling reaction, a common application for these intermediates.

The Strategic Advantage of the Trifluoromethyl Group

The trifluoromethyl (-CF3) group is a bioisostere of the methyl group (-CH3), meaning it has a similar size but profoundly different electronic properties. The high electronegativity of the fluorine atoms makes the -CF3 group strongly electron-withdrawing and highly lipophilic.[1][2] In drug development, the inclusion of a -CF3 group can significantly enhance a molecule's:

  • Metabolic Stability: The strong carbon-fluorine bond is resistant to metabolic degradation, increasing the drug's half-life.[2]

  • Lipophilicity: This can improve cell membrane permeability and, consequently, the absorption and distribution of the drug.[2]

  • Binding Affinity: The unique electronic properties of the -CF3 group can lead to stronger and more specific interactions with biological targets.[2]

These benefits often translate to improved efficacy, reduced dosage requirements, and a better side-effect profile for the final active pharmaceutical ingredient (API).

Cost Analysis: A Head-to-Head Comparison

A primary consideration in any production process is the cost of raw materials. The synthesis of fluorinated compounds is often more complex and expensive than their non-fluorinated counterparts. This is reflected in the bulk pricing of this compound compared to 3-bromo-5-methylbenzoic acid.

CompoundCAS NumberMolecular WeightIndicative Bulk Price (USD/kg)Purity
This compound 328-67-6269.02~$6.60>98%
3-bromo-5-methylbenzoic acid 58530-13-5215.05~$10.00>98%

Note: Prices are indicative and subject to change based on supplier, quantity, and market fluctuations.

While 3-bromo-5-methylbenzoic acid appears to be more expensive on a per-kilogram basis in this specific comparison, it is crucial to consider the molecular weight difference. For a given molar equivalent, the cost difference may be less pronounced. However, the key to a comprehensive cost-benefit analysis lies in evaluating the performance and value added by the more expensive raw material.

Performance Comparison: A Hypothetical Suzuki-Miyaura Coupling

To objectively assess the performance of these two intermediates, we present a hypothetical experimental comparison based on a typical Suzuki-Miyaura cross-coupling reaction to synthesize a biphenyl-3-carboxylic acid derivative, a common scaffold in medicinal chemistry.

Experimental Protocol: Suzuki-Miyaura Coupling

Objective: To compare the reaction yield, purity, and reaction time for the synthesis of 4'-methoxy-[1,1'-biphenyl]-3-carboxylic acid and 4'-methoxy-5-(trifluoromethyl)-[1,1'-biphenyl]-3-carboxylic acid.

Materials:

  • This compound

  • 3-bromo-5-methylbenzoic acid

  • 4-Methoxyphenylboronic acid

  • Palladium(II) acetate (Pd(OAc)2)

  • Triphenylphosphine (PPh3)

  • Potassium carbonate (K2CO3)

  • 1,4-Dioxane

  • Water

Procedure:

  • To a round-bottom flask, add the respective bromobenzoic acid (1.0 mmol), 4-methoxyphenylboronic acid (1.2 mmol), potassium carbonate (2.0 mmol), palladium(II) acetate (0.02 mmol), and triphenylphosphine (0.04 mmol).

  • Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon).

  • Add 1,4-dioxane (8 mL) and water (2 mL).

  • Heat the reaction mixture to 90°C and stir vigorously.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the product with ethyl acetate, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Hypothetical Experimental Data
ParameterThis compound3-bromo-5-methylbenzoic acid
Reaction Time 4 hours6 hours
Yield 92%85%
Purity (after chromatography) >99%98%
Cost per mole of product *~$7.17~$11.76

*Cost per mole of product is a simplified calculation based on the indicative raw material cost per mole and the reaction yield. It does not include the cost of other reagents, solvents, energy, or labor.

Analysis of Results

In this hypothetical scenario, the use of this compound leads to a higher yield and a shorter reaction time . The electron-withdrawing nature of the trifluoromethyl group can increase the reactivity of the aryl bromide in the oxidative addition step of the Suzuki-Miyaura catalytic cycle, potentially leading to a more efficient reaction. The higher purity of the final product may also reduce the need for extensive purification steps, further saving time and resources in a production setting.

While the initial cost per kilogram of this compound might be a consideration, the improved process efficiency can lead to a lower cost per mole of the desired product. Furthermore, the enhanced properties conferred by the trifluoromethyl group in the final product can provide a significant return on investment, particularly in the pharmaceutical industry where improved efficacy and safety are paramount.

Visualizing the Process

To better understand the workflow and the underlying chemical transformation, the following diagrams are provided.

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification Reactants Weigh Reactants: - Bromobenzoic Acid - Boronic Acid - Base (K2CO3) - Catalyst (Pd(OAc)2) - Ligand (PPh3) Solvent Add Solvents: - 1,4-Dioxane - Water Reactants->Solvent Inert Inert Atmosphere: Evacuate and backfill with N2 or Ar Solvent->Inert Heating Heat to 90°C with vigorous stirring Inert->Heating Monitoring Monitor progress (TLC/LC-MS) Heating->Monitoring Quench Quench with Water Monitoring->Quench Extract Extract with Ethyl Acetate Quench->Extract Wash Wash with Brine Extract->Wash Dry Dry over Na2SO4 Wash->Dry Concentrate Concentrate Dry->Concentrate Purify Column Chromatography Concentrate->Purify Final_Product Final_Product Purify->Final_Product Isolated Product

Caption: A generalized workflow for the Suzuki-Miyaura cross-coupling experiment.

Suzuki_Miyaura_Cycle Pd0 Pd(0)L2 OxAdd Oxidative Addition Pd0->OxAdd ArPdBr Ar-Pd(II)L2-Br OxAdd->ArPdBr Transmetalation Transmetalation ArPdBr->Transmetalation ArPdAr Ar-Pd(II)L2-Ar' Transmetalation->ArPdAr RedElim Reductive Elimination ArPdAr->RedElim RedElim->Pd0 Product Ar-Ar' (Biphenyl Product) RedElim->Product ArBr Ar-Br (Bromobenzoic Acid) ArBr->OxAdd ArBOH Ar'-B(OH)2 (Boronic Acid) ArBOH->Transmetalation Base Base (e.g., K2CO3) Base->Transmetalation

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Conclusion

The decision to use this compound in production is a strategic one that extends beyond a simple comparison of raw material costs. While the initial investment may be higher compared to non-fluorinated alternatives, the benefits in terms of process efficiency—higher yields, shorter reaction times, and potentially simpler purification—can lead to overall cost savings. More importantly, the value added to the final product, particularly in the pharmaceutical sector, through enhanced biological activity and improved pharmacokinetic properties, often justifies the initial expenditure. For researchers and drug development professionals, this compound represents a powerful tool for creating next-generation molecules with superior performance characteristics.

References

A Comparative Analysis of BRAF Inhibitors Synthesized from 3-Bromo-5-(trifluoromethyl)benzoic Acid in Metastatic Melanoma

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the efficacy and safety of key pharmaceuticals synthesized using the versatile chemical intermediate, 3-Bromo-5-(trifluoromethyl)benzoic acid. This document focuses on BRAF inhibitors, a cornerstone in the treatment of BRAF V600-mutated metastatic melanoma, and presents supporting data from pivotal clinical trials.

The introduction of the trifluoromethyl group, facilitated by intermediates like this compound, has been instrumental in the development of potent and selective kinase inhibitors.[1] This structural feature often enhances metabolic stability and target binding affinity.[1] In the context of metastatic melanoma, this has led to the successful development of BRAF inhibitors such as Vemurafenib and Dabrafenib, which have significantly improved patient outcomes.[2][3] This guide will delve into a comparative analysis of these drugs, often used in combination with MEK inhibitors, to provide a clear overview of their performance based on published experimental data.

Efficacy Comparison of BRAF and MEK Inhibitor Combinations

The standard of care for BRAF V600-mutated metastatic melanoma involves the combination of a BRAF inhibitor with a MEK inhibitor.[4] This dual-inhibition strategy has demonstrated superior efficacy compared to BRAF inhibitor monotherapy.[5] The following tables summarize the key efficacy data from three pivotal phase III clinical trials: coBRIM (Vemurafenib + Cobimetinib), COMBI-v (Dabrafenib + Trametinib), and COLUMBUS (Encorafenib + Binimetinib).[6]

Table 1: Progression-Free Survival (PFS) in Pivotal Phase III Trials

Trial (Combination)Median PFS (Combination Arm)Median PFS (Vemurafenib Monotherapy Arm)Hazard Ratio (HR) [95% CI]
coBRIM (Vemurafenib + Cobimetinib)12.3 months[7]7.2 months[7]0.58 [0.46-0.72][7]
COMBI-v (Dabrafenib + Trametinib)11.4 months[8]7.3 months[8]0.56 [0.46-0.69][8]
COLUMBUS (Encorafenib + Binimetinib)14.9 months[9]7.3 months[9]0.54 [0.41-0.71][9]

Table 2: Overall Survival (OS) in Pivotal Phase III Trials

Trial (Combination)5-Year OS Rate (Combination Arm)5-Year OS Rate (Vemurafenib Monotherapy Arm)Hazard Ratio (HR) [95% CI]
coBRIM (Vemurafenib + Cobimetinib)31% (at 5 years)[10]26% (at 5 years)[10]0.70 [0.55-0.90] (final analysis)[10]
COMBI-v (Dabrafenib + Trametinib)Not directly reported in 5-year update; 12-month OS rate was 72%[8]65% (at 12 months)[8]0.69 [0.53-0.89][8]
COLUMBUS (Encorafenib + Binimetinib)35%[11]21%[11]Not explicitly stated for 5-year data

Table 3: Overall Response Rate (ORR) and Complete Response (CR) in Pivotal Phase III Trials

Trial (Combination)ORR (Combination Arm)CR Rate (Combination Arm)ORR (Vemurafenib Monotherapy Arm)CR Rate (Vemurafenib Monotherapy Arm)
coBRIM (Vemurafenib + Cobimetinib)68%[12]10%[12]45%[12]4%[12]
COMBI-v (Dabrafenib + Trametinib)64%[8]13%[8]51%[8]8%[8]
COLUMBUS (Encorafenib + Binimetinib)63%[9]Not specified40%[9]Not specified

Comparative Safety Profile

While combination therapies have shown enhanced efficacy, their safety profiles are a critical consideration. The addition of a MEK inhibitor to a BRAF inhibitor generally reduces the incidence of cutaneous squamous cell carcinoma, a known side effect of BRAF inhibitor monotherapy.[13] However, other adverse events can be more frequent with combination therapy.

Table 4: Common Grade 3/4 Adverse Events (%) in Pivotal Phase III Trials

Adverse EventcoBRIM (Vemurafenib + Cobimetinib)COMBI-v (Dabrafenib + Trametinib)COLUMBUS (Encorafenib + Binimetinib)
Pyrexia 672
Diarrhea 1322
Rash 1011
Nausea 432
Vomiting 422
Hypertension 677
Increased ALT 1126
Increased AST 814
Cutaneous Squamous Cell Carcinoma <112

Note: Data is compiled from various sources and direct cross-trial comparisons should be made with caution due to potential differences in study populations and methodologies.[5][14]

Experimental Protocols

The following are summaries of the methodologies for the three key clinical trials cited:

coBRIM Study Protocol

The coBRIM study was a randomized, double-blind, placebo-controlled, phase III trial.[10]

  • Patient Population: 495 patients with previously untreated, unresectable stage IIIC or stage IV, BRAF V600 mutation-positive melanoma.[12]

  • Randomization: Patients were randomized in a 1:1 ratio.

  • Treatment Arms:

    • Vemurafenib (960 mg twice daily) plus cobimetinib (60 mg once daily for 21 days, followed by a 7-day rest period).[10]

    • Vemurafenib (960 mg twice daily) plus placebo.[10]

  • Primary Endpoint: Investigator-assessed progression-free survival.[12]

  • Secondary Endpoints: Overall survival, objective response rate, duration of response, and safety.

COMBI-v Study Protocol

The COMBI-v study was a randomized, open-label, phase III trial.[15]

  • Patient Population: 704 patients with previously untreated, unresectable or metastatic, BRAF V600E or V600K mutation-positive melanoma.[15]

  • Randomization: Patients were randomized in a 1:1 ratio.

  • Treatment Arms:

    • Dabrafenib (150 mg twice daily) plus trametinib (2 mg once daily).[16]

    • Vemurafenib (960 mg twice daily) monotherapy.[16]

  • Primary Endpoint: Overall survival.[15]

  • Secondary Endpoints: Progression-free survival, objective response rate, duration of response, and safety.

COLUMBUS Study Protocol

The COLUMBUS study was a randomized, open-label, phase III trial.[4]

  • Patient Population: 577 patients with locally advanced, unresectable or metastatic, BRAF V600-mutant melanoma who were untreated or had progressed after first-line immunotherapy.[11]

  • Randomization: Patients were randomly assigned in a 1:1:1 ratio.[4]

  • Treatment Arms:

    • Encorafenib (450 mg once daily) plus binimetinib (45 mg twice daily).[4]

    • Vemurafenib (960 mg twice daily).[4]

    • Encorafenib (300 mg once daily).[4]

  • Primary Endpoint: Progression-free survival for the combination therapy versus vemurafenib monotherapy.[9]

  • Secondary Endpoints: Overall survival, objective response rate, and safety.

Mechanism of Action: The MAPK/ERK Signaling Pathway

BRAF is a serine/threonine protein kinase that plays a crucial role in the mitogen-activated protein kinase (MAPK/ERK) signaling pathway.[17] Mutations in the BRAF gene, most commonly the V600E mutation, lead to constitutive activation of this pathway, promoting uncontrolled cell proliferation and survival.[18] BRAF inhibitors selectively bind to and inhibit the activity of the mutated BRAF protein.[18] The addition of a MEK inhibitor provides a downstream blockade of the same pathway, leading to a more profound and durable inhibition of tumor growth.[19]

MAPK_Pathway RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS BRAF BRAF (V600 Mutant) RAS->BRAF MEK MEK BRAF->MEK ERK ERK MEK->ERK Nucleus Nucleus ERK->Nucleus Proliferation Cell Proliferation & Survival Nucleus->Proliferation Vemurafenib Vemurafenib/ Dabrafenib/ Encorafenib Vemurafenib->BRAF Trametinib Trametinib/ Cobimetinib/ Binimetinib Trametinib->MEK

Caption: The MAPK/ERK signaling pathway and points of inhibition by BRAF and MEK inhibitors.

Experimental Workflow: Phase III Clinical Trial

The following diagram illustrates a generalized workflow for a phase III clinical trial comparing a combination therapy to a monotherapy, as seen in the coBRIM, COMBI-v, and COLUMBUS trials.

Clinical_Trial_Workflow PatientScreening Patient Screening (BRAF V600 Mutation) Randomization Randomization (1:1) PatientScreening->Randomization ArmA Arm A: BRAF Inhibitor + MEK Inhibitor Randomization->ArmA ArmB Arm B: BRAF Inhibitor (Monotherapy) Randomization->ArmB Treatment Treatment Period ArmA->Treatment ArmB->Treatment FollowUp Follow-up (Tumor Assessments, Survival Status) Treatment->FollowUp DataAnalysis Data Analysis (PFS, OS, ORR, Safety) FollowUp->DataAnalysis

Caption: Generalized workflow of a phase III clinical trial for BRAF/MEK inhibitor combinations.

References

Safety Operating Guide

Proper Disposal of 3-Bromo-5-(trifluoromethyl)benzoic Acid: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Disposal Procedures for Researchers and Scientists in Drug Development

The proper management and disposal of chemical waste are paramount for ensuring laboratory safety and environmental protection. This guide provides detailed, step-by-step procedures for the safe handling and disposal of 3-Bromo-5-(trifluoromethyl)benzoic acid, a compound that requires careful management due to its potential hazards. Adherence to these guidelines, in conjunction with institutional and local regulations, is critical for minimizing risks to personnel and the environment.

Immediate Safety and Handling Protocols

Before handling this compound, it is crucial to be familiar with its hazards and the necessary safety precautions. This substance is classified as an irritant, causing skin and serious eye irritation, and may cause respiratory irritation.[1][2][3][4][5]

Personal Protective Equipment (PPE):

Always wear appropriate personal protective equipment when handling this compound. This includes:

  • Eye Protection: Chemical safety goggles or a face shield.[2]

  • Hand Protection: Chemical-resistant gloves.[2]

  • Body Protection: A lab coat, apron, or coveralls to prevent skin contact.[2]

  • Respiratory Protection: Use in a well-ventilated area, preferably under a chemical fume hood.[1][2] If dust or aerosols are generated, a respirator is required.[1]

Safe Handling Practices:

  • Avoid all personal contact, including inhalation of dust or fumes.[1]

  • Wash hands and any exposed skin thoroughly after handling.[5]

  • Do not eat, drink, or smoke in areas where the chemical is handled or stored.[1]

  • Keep containers securely sealed when not in use.[1]

  • Store in a cool, dry, and well-ventilated place.[5][6]

Waste Disposal Procedures

The primary method for the disposal of this compound is through an authorized hazardous waste collection service.[1][4][5][7] Do not dispose of this chemical down the drain or in regular trash.[8][9]

Step 1: Waste Segregation

Proper segregation of chemical waste is crucial.[10] As a halogenated organic acid, this compound waste must be collected separately from non-halogenated waste streams.[11][12]

Step 2: Waste Collection and Storage

  • Container Selection: Use a dedicated, leak-proof, and chemically compatible container for collecting the waste. Plastic containers are often preferred for storing waste materials.[13] The container must have a secure, tight-fitting cap.[14]

  • Labeling: Clearly label the waste container with the full chemical name, "this compound," and appropriate hazard symbols (e.g., "Irritant").[15] The label should also include the date when the waste was first added to the container.[8]

  • Storage: Store the waste container in a designated satellite accumulation area (SAA) that is at or near the point of generation.[13][14] The SAA should be inspected weekly for any signs of leakage.[14] Keep the waste container closed at all times, except when adding waste.[8][13][14]

Step 3: Arranging for Disposal

Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal company to arrange for pickup and disposal of the waste.[13][15] Follow their specific procedures for waste pickup requests.[8]

Spill Response Procedure

In the event of a spill, the following steps should be taken:

  • Evacuate: Evacuate all non-essential personnel from the immediate area.

  • Ventilate: Ensure the area is well-ventilated.

  • Containment: For dry spills, use dry clean-up procedures to avoid generating dust.[1][7] Sweep up or vacuum the material and place it in a suitable, sealed container for disposal.[1][2] For wet spills, absorb the material with an inert substance and place it in a labeled container.

  • Decontamination: Wash the spill area thoroughly with water.[1] Prevent runoff from entering drains.[1][7]

  • Personal Protection: Wear appropriate PPE, including respiratory protection, during the entire cleanup process.[1]

Quantitative Data Summary

PropertyValueSource
Molecular Formula C8H4BrF3O2[3]
Molecular Weight 269.01 g/mol [3]
Physical Form Solid
Storage Temperature Room Temperature

Disposal Workflow and Logic Diagrams

The following diagrams illustrate the logical workflow for the proper disposal of this compound waste and the decision-making process for chemical waste segregation.

DisposalWorkflow Figure 1: Disposal Workflow for this compound cluster_generation Waste Generation & Handling cluster_collection Collection & Storage cluster_disposal Final Disposal A Generation of Waste (Solid, Solutions, Contaminated PPE) B Wear Appropriate PPE (Gloves, Goggles, Lab Coat) A->B C Select Designated Halogenated Waste Container B->C D Label Container Clearly: 'this compound', Hazard Symbols, Date C->D E Store in Designated Satellite Accumulation Area D->E F Keep Container Securely Closed E->F G Contact EHS or Licensed Hazardous Waste Vendor F->G H Schedule Waste Pickup G->H I Proper Off-Site Disposal (Incineration or other approved method) H->I

Caption: Disposal Workflow for this compound

WasteSegregation Figure 2: Chemical Waste Segregation Decision Tree cluster_containers Figure 2: Chemical Waste Segregation Decision Tree A Is the waste a chemical substance? B Does it contain halogens (F, Cl, Br, I)? A->B Yes H Regular Trash/ Non-hazardous A->H No C Is it a solid, liquid, or gas? B->C Yes E Non-Halogenated Organic Waste B->E No D Halogenated Organic Waste C->D Liquid G Solid Chemical Waste C->G Solid F Aqueous Acidic/Basic Waste

Caption: Chemical Waste Segregation Decision Tree

References

Personal protective equipment for handling 3-Bromo-5-(trifluoromethyl)benzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for 3-Bromo-5-(trifluoromethyl)benzoic Acid

For Researchers, Scientists, and Drug Development Professionals

This guide provides critical safety and logistical information for the handling and disposal of this compound, ensuring the well-being of laboratory personnel and adherence to safety protocols. The following procedures are designed to offer clear, step-by-step guidance for safe operation.

Hazard Identification and Classification

This compound is classified with the following hazards:

  • Skin Irritation (Category 2) [1][2]

  • Serious Eye Irritation (Category 2) [1][2]

  • May cause respiratory irritation (Specific target organ toxicity – single exposure, Category 3) [1][2]

Signal Word: Warning[1][3]

Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is provided in the table below for easy reference.

PropertyValue
Molecular Formula C₈H₄BrF₃O₂[1][2]
Molecular Weight 269.02 g/mol [1][2]
Appearance White to light yellow powder or crystal[4]
Melting Point 132.3-132.8 °C[1][5]
Boiling Point 284.3 °C at 760 mmHg[1][5]
Density 1.8 g/cm³[1]

Operational Plan: Safe Handling Protocol

Adherence to the following step-by-step protocol is mandatory when handling this compound.

Engineering Controls and Personal Protective Equipment (PPE)
  • Ventilation: Always handle this compound in a well-ventilated area. For procedures that may generate dust, use a chemical fume hood.[1][6]

  • Eye and Face Protection: Chemical safety goggles are required. A face shield should be worn in situations with a higher risk of splashing.[7]

  • Hand Protection: Wear chemical-resistant gloves (e.g., nitrile rubber). Inspect gloves for any signs of degradation or puncture before use.

  • Body Protection: A lab coat or chemical-resistant apron must be worn. Long-sleeved clothing is essential to prevent skin contact.[7]

  • Respiratory Protection: If dust formation is unavoidable and engineering controls are insufficient, a NIOSH-approved respirator for particulates should be used.[7]

A detailed breakdown of the necessary PPE is presented in the table below.

Protection TypeSpecification
Eye Protection Goggles (European standard - EN 166)[7]
Hand Protection Protective gloves[7]
Skin and Body Protection Long-sleeved clothing[7]
Respiratory Protection NIOSH/MSHA or European Standard EN 149:2001 approved respirator if exposure limits are exceeded[7]
Handling Procedure
  • Preparation:

    • Ensure the work area is clean and uncluttered.

    • Confirm that an eyewash station and safety shower are readily accessible.[8]

    • Have appropriate spill cleanup materials (e.g., absorbent pads, container for waste) available.

  • Weighing and Transfer:

    • Handle as a solid to minimize dust generation.

    • If transferring from a larger container, use a scoop or spatula. Avoid creating dust clouds.

    • Close the container tightly after use.[1]

  • During Use:

    • Avoid all personal contact, including inhalation of dust.[9]

    • Do not eat, drink, or smoke in the handling area.[9]

    • Wash hands thoroughly after handling.[1]

First Aid Measures

In the event of exposure, immediate action is crucial.

Exposure RouteFirst Aid Procedure
Eye Contact Immediately rinse with plenty of water for at least 15 minutes, including under the eyelids. Seek immediate medical attention.[7]
Skin Contact Wash off immediately with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. If skin irritation persists, seek medical attention.[1][7]
Inhalation Move the person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention if you feel unwell.[1][7]
Ingestion Clean mouth with water and drink plenty of water afterward. Do NOT induce vomiting. Seek medical attention if symptoms occur.[7]

Disposal Plan

Proper disposal of this compound and its contaminated materials is essential to prevent environmental contamination and ensure regulatory compliance.

Waste Segregation and Collection
  • Chemical Waste: Collect all solid residues and solutions containing this compound in a designated, properly labeled, and sealed hazardous waste container.

  • Contaminated Materials: Any materials that have come into contact with the chemical, such as gloves, absorbent pads, and weighing papers, must also be disposed of as hazardous waste. Place these in a separate, clearly labeled container.

Disposal Procedure
  • Labeling: Ensure all waste containers are clearly labeled with "Hazardous Waste" and the full chemical name: "this compound".

  • Storage: Store waste containers in a cool, dry, and well-ventilated area, away from incompatible materials. Keep containers tightly closed.[1]

  • Disposal: Dispose of the chemical waste through an approved hazardous waste disposal facility.[1][10] Do not dispose of down the drain or in regular trash.

Workflow for Safe Handling

The following diagram illustrates the key steps for the safe handling of this compound, from preparation to disposal.

SafeHandlingWorkflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling & Disposal cluster_emergency Emergency Response Prep 1. Assess Hazards & Review SDS PPE 2. Don Appropriate PPE Prep->PPE Handling 3. Weigh & Transfer in Ventilated Area PPE->Handling Decontaminate 4. Decontaminate Work Area & Equipment Handling->Decontaminate Spill Spill Response Handling->Spill If Spill Occurs Exposure First Aid Handling->Exposure If Exposure Occurs Waste 5. Segregate & Label Hazardous Waste Decontaminate->Waste Disposal 6. Store Waste Properly for Disposal Waste->Disposal

Caption: Workflow for the safe handling of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Bromo-5-(trifluoromethyl)benzoic acid
Reactant of Route 2
Reactant of Route 2
3-Bromo-5-(trifluoromethyl)benzoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.